Methyl 5-nitro-1H-indole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-nitro-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(13)8-5-11-9-3-2-6(12(14)15)4-7(8)9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDKJGMVXBELQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731550 | |
| Record name | Methyl 5-nitro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
686747-51-3 | |
| Record name | Methyl 5-nitro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure of Methyl 5-nitro-1H-indole-3-carboxylate
An In-Depth Technical Guide to Methyl 5-nitro-1H-indole-3-carboxylate: Synthesis, Characterization, and Applications in Modern Drug Discovery
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the structural basis for a vast array of pharmacologically active compounds.[1][2] Its presence in essential natural products like the amino acid tryptophan and the neurotransmitter serotonin, as well as in a multitude of approved drugs, underscores its biological significance.[2] Within this esteemed class of molecules, this compound emerges as a compound of significant interest for researchers and drug development professionals.
This molecule is characterized by three key functional regions: the bicyclic indole core, a potent electron-withdrawing nitro group at the 5-position of the benzene ring, and a methyl ester at the 3-position of the pyrrole ring. This specific arrangement of functional groups makes it not just a static entity but a highly versatile synthetic intermediate, primed for strategic chemical modification. Its classification as a "Protein Degrader Building Block" points to its direct relevance in cutting-edge therapeutic modalities.[3]
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of this compound. We will delve into its structural characterization, validated synthetic protocols, and its functional applications in modern drug discovery, explaining the causal reasoning behind the scientific choices at each step.
PART 1: Physicochemical Properties and Structural Elucidation
A complete understanding of a molecule begins with its fundamental properties and an unambiguous confirmation of its structure. The identity and purity of this compound must be confirmed using a suite of analytical techniques, creating a self-validating dataset before its use in further applications.
Core Physicochemical Data
The fundamental properties of the compound are summarized below for quick reference.
| Property | Value | Reference |
| Chemical Name | This compound | [3][4][5] |
| CAS Number | 686747-51-3 | [3][4][5] |
| Molecular Formula | C₁₀H₈N₂O₄ | [3][4][5] |
| Molecular Weight | 220.18 g/mol | [3][4][5] |
| Appearance | Solid | [6] |
| Purity | Typically ≥95% | [3] |
| InChI Key | MMDKJGMVXBELQV-UHFFFAOYSA-N | [4] |
Chemical Structure Diagram
References
- 1. iris.unina.it [iris.unina.it]
- 2. mdpi.com [mdpi.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | CAS: 686747-51-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. sinfoochem.com [sinfoochem.com]
- 6. Methyl 5-nitro-1H-indazole-3-carboxylate | CymitQuimica [cymitquimica.com]
Methyl 5-nitro-1H-indole-3-carboxylate mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action: Methyl 5-nitro-1H-indole-3-carboxylate
Executive Summary
This compound is a member of the 5-nitroindole family of heterocyclic compounds. While direct and extensive research on the specific mechanism of action of this particular molecule is limited in publicly available literature, the 5-nitroindole scaffold is a well-established pharmacophore in medicinal chemistry, featuring in a variety of compounds with significant biological activity. This guide synthesizes the current understanding of the probable mechanisms of action for this compound by examining the activities of structurally related 5-nitroindole derivatives. The primary putative mechanism of action, particularly in the context of anticancer activity, is the binding to and stabilization of G-quadruplex DNA structures, specifically within the promoter region of the c-Myc oncogene. This interaction is hypothesized to downregulate c-Myc expression, leading to cell cycle arrest, induction of apoptosis, and an increase in intracellular reactive oxygen species (ROS). This document provides a detailed exploration of these potential mechanisms, outlines key experimental protocols for their validation, and suggests future research directions to elucidate the precise biological role of this compound.
Introduction to the 5-Nitroindole Scaffold: A Privileged Structure in Drug Discovery
The indole ring system is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its structural similarity to the amino acid tryptophan allows it to interact with a wide range of biological targets. The introduction of a nitro group at the 5-position of the indole ring significantly modulates its electronic properties, enhancing its reactivity and potential for specific biological interactions. This modification is a key feature in a variety of compounds exhibiting a broad spectrum of activities, including anticancer,
5-Nitroindole: A Comprehensive Technical Guide on its Discovery, Synthesis, and Applications
Abstract
This technical guide provides an in-depth exploration of 5-nitroindole, a heterocyclic compound that has garnered significant interest across various scientific disciplines. From its initial discovery as a notable universal base in molecular biology to its contemporary applications as a scaffold in medicinal chemistry, particularly in the development of anticancer agents, 5-nitroindole has proven to be a molecule of considerable versatility. This document will traverse the historical milestones, delve into the intricacies of its synthesis, detail its physicochemical and spectroscopic properties, and provide a thorough overview of its diverse applications. The content herein is curated for researchers, scientists, and professionals in drug development, offering both foundational knowledge and advanced insights into the world of 5-nitroindole and its derivatives.
Discovery and Historical Context: More Than Just a Building Block
The scientific journey of 5-nitroindole is a compelling narrative of a molecule that transitioned from a synthetic curiosity to a key player in multiple fields. While the indole ring system itself has been a cornerstone of organic and medicinal chemistry for over a century, the specific introduction of a nitro group at the 5-position has imparted unique properties that have been strategically exploited over time.
A pivotal moment in the history of 5-nitroindole came in 1994, when it was identified as a superior "universal base" in oligonucleotides.[1][2] Universal bases are nucleoside analogues that can pair with all four standard DNA bases (adenine, guanine, cytosine, and thymine) with minimal disruption to the DNA duplex.[3] Early research in this area focused on compounds like hypoxanthine (the nucleoside form of which is inosine), but these often exhibited a pairing bias.[1] The discovery that 5-nitroindole, a non-hydrogen bonding aromatic molecule, could stabilize DNA duplexes through enhanced base-stacking interactions was a significant advancement.[1][2] This property is attributed to its larger aromatic surface area and increased hydrophobicity.[1] This discovery opened the door for its use in a variety of molecular biology applications, including degenerate PCR primers and probes for targeting partially known sequences.[1]
Beyond its role in genetics, the reactivity of the 5-nitroindole scaffold has been recognized and utilized in organic synthesis, serving as a versatile intermediate for the preparation of a wide array of more complex molecules.[4] This has been particularly impactful in the field of medicinal chemistry, where the indole nucleus is considered a "privileged structure" due to its prevalence in biologically active compounds.
Synthesis of 5-Nitroindole: Classical and Modern Approaches
The synthesis of the indole ring is a well-established area of organic chemistry, with several named reactions providing access to this important heterocycle. The preparation of 5-nitroindole leverages these classical methods, often starting from appropriately substituted benzene derivatives.
The Reissert Indole Synthesis
One of the foundational methods for synthesizing indoles from ortho-nitrotoluenes is the Reissert indole synthesis, first reported by Arnold Reissert in 1897.[1][5] This reaction involves the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base, followed by reductive cyclization of the resulting o-nitrophenylpyruvate derivative.[1]
The general mechanism of the Reissert synthesis is as follows:
-
Condensation: The acidic methyl group of the o-nitrotoluene is deprotonated by a strong base, such as potassium ethoxide, and the resulting carbanion attacks one of the carbonyl groups of diethyl oxalate.
-
Reductive Cyclization: The nitro group of the o-nitrophenylpyruvate is reduced to an amino group, typically using a reducing agent like zinc in acetic acid. The newly formed amino group then undergoes an intramolecular condensation with the adjacent ketone to form the indole ring.
-
Decarboxylation: The resulting indole-2-carboxylic acid can be decarboxylated upon heating to yield the final indole product.
Experimental Protocol: Reissert Synthesis of 5-Nitroindole-2-carboxylic acid
This protocol is adapted from established Reissert synthesis procedures.
Materials:
-
4-Methyl-3-nitroaniline
-
Triethyl orthoformate
-
Diethyl oxalate
-
Potassium ethoxide
-
Dimethylformamide (DMF), dry
-
Dimethyl sulfoxide (DMSO), dry
-
Zinc dust
-
Acetic acid
Procedure:
-
Formation of the Formimidate: React 4-methyl-3-nitroaniline with triethyl orthoformate to form the corresponding ethyl N-(4-methyl-3-nitrophenyl)formimidate.
-
Condensation: In a separate flask, dissolve diethyl oxalate in dry DMF. Under cooling and with vigorous stirring, add potassium ethoxide. Immediately pour this solution into a flask containing the ethyl N-(4-methyl-3-nitrophenyl)formimidate dissolved in dry DMSO. Stir the resulting deep-red solution for 1 hour at room temperature.
-
Work-up of Condensation: Pour the reaction mixture into a beaker containing ice and water. Acidify with a suitable acid (e.g., HCl) to precipitate the ethyl 4-nitro-2-carboxyphenylpyruvate. Filter and dry the precipitate.
-
Reductive Cyclization: Suspend the crude pyruvate in a mixture of acetic acid and water. Heat the mixture and add zinc dust portion-wise to effect the reduction of the nitro group and subsequent cyclization.
-
Isolation: After the reaction is complete, filter the hot solution to remove excess zinc. Upon cooling, the 5-nitroindole-2-carboxylic acid will precipitate. The product can be further purified by recrystallization.
The Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is another cornerstone of indole synthesis.[6] This method involves the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[6]
The mechanism proceeds through the following key steps:
-
Hydrazone Formation: The phenylhydrazine reacts with the carbonyl compound to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[7][7]-Sigmatropic Rearrangement: A[7][7]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a di-imine intermediate.
-
Cyclization and Aromatization: The di-imine undergoes cyclization and subsequent elimination of ammonia to yield the aromatic indole ring.[6]
Experimental Protocol: Fischer Synthesis of 5-Nitroindole-2-carboxylic acid
This protocol describes the synthesis of a 5-nitroindole derivative via the Fischer methodology.[3]
Materials:
-
p-Nitrophenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol
-
Polyphosphoric acid
-
Benzene
Procedure:
-
Hydrazone Formation: React an aqueous solution of p-nitrophenylhydrazine hydrochloride with an ethanolic solution of ethyl pyruvate at a temperature between 20-60°C for 20-60 minutes. The intermediate, ethyl pyruvate-4-nitrophenylhydrazone, will precipitate and can be collected by filtration.
-
Cyclization: The dried hydrazone is then subjected to a Fischer indole cyclization in a benzene solvent using polyphosphoric acid as a catalyst. This reaction yields ethyl 5-nitroindole-2-carboxylate.
-
Hydrolysis and Acidification: The resulting ester is then subjected to alkaline hydrolysis followed by acidification with hydrochloric acid to yield the final product, 5-nitroindole-2-carboxylic acid.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 5-nitroindole is crucial for its application in research and development.
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₂O₂ | |
| Molecular Weight | 162.15 g/mol | |
| Appearance | Golden crystalline substance | [4] |
| Melting Point | 140-143 °C | [4] |
| Solubility | Soluble in ethanol, ether, propylene glycol, petroleum ether | [4] |
| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 8.57 (d, J = 1.9 Hz, 1H), 8.52 (s, 1H), 8.11 (dd, J = 8.9, 2.1 Hz, 1H), 7.38 (d, J = 9.0 Hz, 1H), 7.14 (s, 1H), 2.39 (s, 3H, for 3-methyl-5-nitroindole) | [8] |
| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | 141.53, 139.34, 127.91, 124.72, 117.69, 116.45, 114.53, 110.96, 9.58 (for 3-methyl-5-nitroindole) | [8] |
| Mass Spectrum (EI) m/z | 176 (M+) (for 3-methyl-5-nitroindole) | [8] |
| UV-Vis Absorption Max (in Methanol) | 322 nm | [9] |
Applications of 5-Nitroindole: From Molecular Tools to Therapeutic Agents
The unique electronic and structural features of 5-nitroindole have led to its application in a diverse range of scientific areas.
Molecular Biology and Biotechnology
As previously mentioned, the primary application of 5-nitroindole in biotechnology stems from its function as a universal base.[1] Its ability to stack within the DNA double helix without forming hydrogen bonds allows it to pair with any of the four natural bases with little discrimination.[1] This property is exploited in:
-
Degenerate PCR and Sequencing: 5-nitroindole can be incorporated into primers at positions of codon degeneracy, allowing for the amplification of a family of related genes.[1]
-
DNA Probes: It is used in the design of probes for targeting regions of DNA or RNA where the exact sequence is not known.[1]
-
Studying DNA-Protein Interactions: The introduction of a non-natural base like 5-nitroindole can be used to probe the specific requirements for protein binding to DNA.[1]
Medicinal Chemistry and Drug Development
The 5-nitroindole scaffold is a highly attractive starting point for the development of novel therapeutic agents. The nitro group can serve as a handle for further chemical modification, and its electron-withdrawing nature can contribute to the biological activity of the molecule.[10]
A significant area of research has focused on the development of 5-nitroindole derivatives as anticancer agents.[7] These compounds have shown potent activity against various cancer cell lines, primarily through a dual mechanism of action:
-
c-Myc G-Quadruplex Stabilization: The promoter region of the c-Myc oncogene, which is overexpressed in a majority of human cancers, contains guanine-rich sequences that can fold into secondary DNA structures known as G-quadruplexes. The formation of these structures inhibits the transcription of the c-Myc gene.[7] 5-nitroindole derivatives have been shown to bind to and stabilize these G-quadruplexes, leading to the downregulation of c-Myc expression, which in turn induces cell cycle arrest and apoptosis.[5][7]
-
Induction of Oxidative Stress: Certain 5-nitroindole-based compounds can increase the intracellular levels of reactive oxygen species (ROS), contributing to their cytotoxic effects on cancer cells.[5][7]
The versatility of the 5-nitroindole scaffold has led to its investigation in a number of other therapeutic areas, including:
Chemical Synthesis and Materials Science
5-Nitroindole is a valuable intermediate in organic synthesis.[11] The nitro group can be readily reduced to an amino group, which can then be further functionalized, providing access to a wide range of 5-substituted indoles.[4] This makes it a key starting material for the synthesis of more complex molecules, including pharmaceuticals like Zafirlukast, a leukotriene receptor antagonist used in the treatment of asthma.[11]
Future Perspectives and Conclusion
The journey of 5-nitroindole from a specialized reagent in molecular biology to a promising scaffold in drug discovery highlights the enduring importance of fundamental chemical research. The unique properties conferred by the nitro group at the 5-position of the indole ring have been and will continue to be exploited in the design of novel molecules with tailored functions.
Future research in this area is likely to focus on:
-
Optimization of Anticancer Derivatives: Further structure-activity relationship (SAR) studies to design more potent and selective c-Myc G-quadruplex stabilizers with improved pharmacokinetic properties.
-
Exploration of New Therapeutic Targets: Investigating the potential of 5-nitroindole derivatives against other diseases where the modulation of specific signaling pathways is beneficial.
-
Development of Novel Synthetic Methodologies: The discovery of more efficient and environmentally friendly methods for the synthesis of 5-nitroindole and its derivatives will be crucial for their large-scale production.
References
- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 2. 5-nitroindole Oligo Modifications from Gene Link [genelink.com]
- 3. idtdna.com [idtdna.com]
- 4. youtube.com [youtube.com]
- 5. Reissert Indole Synthesis [drugfuture.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rsc.org [rsc.org]
- 9. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
The 5-Nitro Group on the Indole Ring: A Gateway to Potent Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Indole Scaffold and the Transformative Power of the 5-Nitro Group
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. Among the many possible substitutions, the introduction of a 5-nitro group stands out as a particularly impactful modification, often leading to a dramatic enhancement or complete alteration of the parent molecule's biological profile.
This technical guide provides a comprehensive overview of the biological significance of the 5-nitro group on the indole ring. We will delve into its profound effects on the molecule's electronic properties, metabolic stability, and, most importantly, its diverse and potent biological activities. This document will serve as a valuable resource for researchers engaged in the design and development of novel therapeutics, offering insights into the rationale behind incorporating this seemingly simple yet powerful functional group.
The Physicochemical Impact of the 5-Nitro Group
The introduction of a nitro group at the 5-position of the indole ring imparts significant changes to the molecule's physicochemical properties. The strong electron-withdrawing nature of the nitro group alters the electron density distribution across the bicyclic system. This electronic perturbation has several key consequences:
-
Enhanced Acidity of the Indole N-H: The electron-withdrawing effect of the 5-nitro group increases the acidity of the N-H proton, making it more susceptible to deprotonation. This can influence the molecule's binding interactions with biological targets and its pharmacokinetic profile.
-
Modified Aromaticity and Reactivity: The altered electron distribution can affect the aromaticity of both the benzene and pyrrole rings, influencing the molecule's reactivity in various chemical transformations and its susceptibility to metabolic enzymes.
-
Increased Polarity and Altered Solubility: The nitro group is a polar functional group, and its presence generally increases the overall polarity of the 5-nitroindole scaffold. This can impact the molecule's solubility in both aqueous and organic media, a critical factor in drug formulation and bioavailability.[3]
Table 1: Physicochemical Properties of 5-Nitroindole
| Property | Value | Reference |
| Molecular Formula | C8H6N2O2 | [4] |
| Molecular Weight | 162.15 g/mol | [4] |
| Melting Point | 140-142 °C | [4] |
| LogP | 2.53 | [4] |
| pKa | (Not explicitly found in search results) |
A Privileged Scaffold in Anticancer Drug Discovery
The 5-nitroindole scaffold has emerged as a particularly promising framework in the design of novel anticancer agents.[3][5] Derivatives of 5-nitroindole have demonstrated potent cytotoxic activity against a variety of cancer cell lines, often operating through multifaceted mechanisms of action.[5][6]
Dual Mechanism of Action: A Two-Pronged Attack on Cancer
A significant body of research has highlighted a dual mechanism of action for many 5-nitroindole-based anticancer compounds: the stabilization of G-quadruplex structures and the induction of reactive oxygen species (ROS).[5][7]
-
c-Myc G-Quadruplex Stabilization: Guanine-rich sequences in the promoter region of the c-Myc oncogene can fold into non-canonical DNA secondary structures known as G-quadruplexes.[5] The formation of these structures inhibits the transcription of the c-Myc gene, a key regulator of cell proliferation that is overexpressed in up to 80% of human cancers.[5][6] 5-nitroindole derivatives have been shown to bind to and stabilize these G-quadruplexes, effectively silencing c-Myc expression.[5][7] This leads to a decrease in c-Myc protein levels, disrupting the cell cycle and triggering apoptosis.[5]
-
Induction of Reactive Oxygen Species (ROS): In addition to their effects on c-Myc, certain 5-nitroindole compounds have been observed to increase intracellular concentrations of ROS.[5][8] This elevation in oxidative stress can overwhelm the cancer cell's antioxidant defenses, leading to cellular damage and apoptosis. The synergistic effect of c-Myc downregulation and ROS induction makes these compounds potent and selective anticancer agents.[5]
Caption: c-Myc Downregulation Pathway by 5-Nitroindole Derivatives.
Structure-Activity Relationship (SAR) Insights
Lead-optimization strategies for compounds targeting the c-Myc G-quadruplex have provided valuable insights into the structure-activity relationships of 5-nitroindole derivatives.[7][8] Studies have shown that modulation of flexible elements while preserving the core scaffold can significantly impact binding affinity and biological activity.[7] For instance, the introduction of a pyrrolidine-substituted side chain has been a key area of investigation.[6][7]
Table 2: In Vitro Efficacy of Representative Pyrrolidine-Substituted 5-Nitroindole Derivatives against HeLa Cells [6]
| Compound | IC50 (µM) |
| 5 | 5.08 ± 0.91 |
| 7 | 5.89 ± 0.73 |
Data represents the half-maximal inhibitory concentration (IC50) against the HeLa (human cervical cancer) cell line.[6]
Antimicrobial and Antiviral Applications
The biological significance of the 5-nitro group extends beyond oncology. This functional group is a well-established pharmacophore in antimicrobial and antiviral drug design.
Antibacterial Activity
The 5-nitro group is essential for the synergistic activity of certain 2-aryl-1H-indole derivatives in inhibiting bacterial efflux pumps, such as NorA in Staphylococcus aureus.[9] This inhibition can restore the efficacy of conventional antibiotics that are otherwise expelled by these pumps. The mechanism is believed to involve the reduction of the nitro group to a reactive nitroso species, which is a highly bactericidal agent.[10]
Antifungal and Antiprotozoal Potential
5-Nitroindole derivatives have also been explored as potential antifungal and antiprotozoal agents.[11][12] For example, certain 3-alkoxy- or 3-hydroxy-1-[omega-(dialkylamino)alkyl]-5-nitroindazoles (a related heterocyclic system) have demonstrated remarkable activity against Trichomonas vaginalis and interesting antichagasic activity against Trypanosoma cruzi.[12]
Anti-HIV Activity
The 5-nitroindole scaffold has been utilized in the synthesis of agents with anti-human immunodeficiency virus (HIV) activity.[3][11] These compounds can act through various mechanisms, including the inhibition of key viral enzymes.
Role in Neurodegenerative Disease Research
The indole scaffold is a cornerstone in the development of agents targeting neurodegenerative diseases due to its presence in key neurotransmitters like serotonin and melatonin. While the direct role of the 5-nitro group in this area is less extensively documented than in oncology, its ability to modulate the electronic properties of the indole ring makes it a valuable tool for probing structure-activity relationships in the development of neuroprotective agents. Indole-based compounds are being investigated for their potential to combat oxidative stress, protein misfolding, and neuroinflammation, all of which are hallmarks of neurodegenerative conditions like Alzheimer's and Parkinson's disease.
The 5-Nitroindole Moiety as a Universal Base in Molecular Biology
Beyond its direct therapeutic applications, the 5-nitroindole moiety has found a unique and important role in molecular biology as a "universal base" analogue.[13][14] When incorporated into oligonucleotides, 5-nitroindole can pair with any of the four natural DNA bases (A, T, C, and G) with relatively equal affinity.[13] This property stems from its ability to stack within the DNA double helix without forming specific hydrogen bonds.[13][14]
This makes 5-nitroindole-modified oligonucleotides valuable tools for a variety of applications, including:
-
Degenerate PCR Primers and Probes: For targeting sequences with known or potential variability.[13]
-
Studying Protein-DNA Interactions: To probe the effects of base identity on binding.[13]
-
Reducing Off-Target Effects in siRNA: Incorporation into the passenger strand of siRNA can minimize unintended gene silencing.[13]
Caption: 5-Nitroindole as a Universal Base.
Experimental Protocols
Synthesis of 5-Nitroindole
A common laboratory-scale synthesis of 5-nitroindole involves the nitration of an indole precursor. A method that avoids the use of highly hazardous hydrazine compounds is preferable for scalability and environmental considerations.[11]
Protocol: Nitration of 2-Sodium Sulfonate-1-acetylindole [11]
-
Reaction Setup: To a 500ml round-bottom flask, add 27.2g (0.1 mol) of 2-sodium sulfonate-1-acetylindole and 100ml of acetic acid.
-
Cooling: Cool the mixture to 12°C in an ice bath.
-
Nitration: Slowly add 19ml of fuming nitric acid over a period of 1 hour, maintaining the temperature at 12°C.
-
Quenching: After the reaction is complete, carefully pour the mixture into 250ml of crushed ice.
-
Hydrolysis: Add 160g of NaOH to the mixture. Slowly raise the temperature to 70°C and maintain for 20 hours.
-
Isolation: Filter the resulting precipitate and wash with 2 x 100ml of ice water.
-
Drying: Dry the solid to yield golden yellow crystals of 5-nitroindole.
In Vitro Evaluation of Anticancer Activity
Protocol: Alamar Blue Cell Viability Assay [5]
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed a cancer cell line (e.g., HeLa) in a 96-well clear-bottom microplate at an appropriate density and allow to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 5-nitroindole derivative of interest for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Alamar Blue Addition: Add Alamar Blue reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for a few hours at 37°C.
-
Measurement: Measure the fluorescence or absorbance of each well using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol: Cell Cycle Analysis by Flow Cytometry [5]
This protocol allows for the determination of the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cancer cells with the 5-nitroindole derivative at a concentration around its IC50 value for a defined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C.
-
Staining: Rehydrate the cells in PBS and stain with a solution containing propidium iodide (a DNA intercalating agent) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G1, S, and G2/M phases can be determined based on their fluorescence intensity.[5]
Conclusion and Future Perspectives
The 5-nitro group is a powerful and versatile functional group that significantly enhances the biological activity of the indole scaffold. Its strong electron-withdrawing nature profoundly influences the molecule's physicochemical properties, leading to a diverse range of pharmacological effects. In anticancer drug discovery, the 5-nitroindole core has proven to be a privileged structure, with derivatives demonstrating potent activity through dual mechanisms of c-Myc G-quadruplex stabilization and ROS induction.[5] Furthermore, its established role in antimicrobial and antiviral agents, coupled with its unique application as a universal base in molecular biology, underscores the broad significance of this moiety.
Future research in this area will likely focus on the continued exploration of the 5-nitroindole scaffold for the development of more selective and potent therapeutic agents. A deeper understanding of its metabolic stability and pharmacokinetic profile will be crucial for translating promising in vitro results into clinical success.[15] The continued investigation of structure-activity relationships will undoubtedly lead to the discovery of novel 5-nitroindole derivatives with improved efficacy and reduced off-target effects, solidifying the importance of this functional group in modern medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. impactfactor.org [impactfactor.org]
- 3. 5-Nitroindole | 6146-52-7 [chemicalbook.com]
- 4. 5-Nitroindole | CAS#:6146-52-7 | Chemsrc [chemsrc.com]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. d-nb.info [d-nb.info]
- 8. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Page loading... [guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. blog.biosearchtech.com [blog.biosearchtech.com]
- 14. idtdna.com [idtdna.com]
- 15. longdom.org [longdom.org]
Unlocking the Therapeutic Potential of Methyl 5-nitro-1H-indole-3-carboxylate: A Technical Guide for Researchers
Introduction: The Strategic Importance of the 5-Nitroindole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs.[1] Within this privileged scaffold, the introduction of a nitro group at the 5-position dramatically alters the molecule's electronic properties, often bestowing potent and diverse biological activities.[2] Methyl 5-nitro-1H-indole-3-carboxylate, a key derivative, stands at the forefront of several exciting research trajectories. Its synthetic tractability and the established bioactivity of the 5-nitroindole class make it a molecule of significant interest for drug discovery and development professionals. This guide provides an in-depth exploration of the most promising research avenues for this compound, complete with mechanistic insights and detailed experimental protocols to empower your investigations.
I. Synthesis of this compound: Methodologies and Optimization
The efficient synthesis of this compound is a critical first step in its preclinical evaluation. Several robust methods have been established for the synthesis of indole-3-carboxylates, which can be adapted for this specific nitro-substituted derivative.
A. Fischer-Speier Esterification of 5-Nitroindole-3-carboxylic Acid
This classical and reliable method involves the acid-catalyzed esterification of the corresponding carboxylic acid. The reaction is driven to completion by using an excess of methanol, which serves as both a reactant and a solvent.
Experimental Protocol: Fischer-Speier Esterification
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-nitro-1H-indole-3-carboxylic acid in anhydrous methanol.
-
Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the stirring suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the mixture and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
B. Palladium-Catalyzed Intramolecular α-Arylation
A more modern approach involves the palladium-catalyzed intramolecular α-arylation of β-(2-iodoanilino) esters.[3] This method offers a versatile route to variously substituted indole-3-carboxylic acid esters.
C. Microwave-Assisted Synthesis
For rapid and efficient synthesis, microwave-assisted methods have been successfully employed for the preparation of related indole-3-carboxylate derivatives.[4] This technique can significantly reduce reaction times and improve yields.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
II. Promising Research Area 1: Anticancer Drug Discovery
The 5-nitroindole scaffold is a privileged structure in the design of novel anticancer agents.[5] Derivatives have demonstrated potent activity against a variety of cancer cell lines, making this a highly promising avenue of research for this compound.[5][6]
A. Mechanism of Action: A Dual Threat to Cancer Cells
The anticancer activity of 5-nitroindole derivatives is primarily attributed to a two-pronged attack:
-
c-Myc G-Quadruplex Stabilization: Guanine-rich sequences in the promoter region of the c-Myc oncogene can form G-quadruplex structures, which inhibit gene transcription. 5-nitroindole derivatives have been shown to bind to and stabilize these G-quadruplexes, leading to the downregulation of c-Myc expression.[5][6] Given that c-Myc is overexpressed in up to 80% of human cancers, this is a significant therapeutic target.[5]
-
Induction of Oxidative Stress: Certain 5-nitroindole compounds elevate intracellular levels of reactive oxygen species (ROS), contributing to their cytotoxic effects against cancer cells.[5][6]
Signaling Pathway of 5-Nitroindole Derivatives in Cancer Cells
Caption: Dual mechanism of anticancer action of 5-nitroindole derivatives.
B. Proposed Research and Experimental Protocols
1. In Vitro Cytotoxicity Screening
The initial step is to determine the cytotoxic effects of this compound against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
Table 1: Representative Cytotoxicity Data for 5-Nitroindole Derivatives
| Compound | HeLa IC50 (µM) |
| Pyrrolidine-substituted 5-nitroindole 1 | 5.08 ± 0.91 |
| Pyrrolidine-substituted 5-nitroindole 2 | 5.89 ± 0.73 |
| Data from a study on related 5-nitroindole derivatives provides a benchmark for expected potency.[5] |
2. Mechanistic Studies
To confirm the mechanism of action, a series of targeted assays should be performed.
Experimental Protocol: Western Blot for c-Myc Expression
-
Cell Treatment and Lysis: Treat cancer cells with the test compound at its IC50 concentration. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against c-Myc and a loading control (e.g., GAPDH), followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Protocol: qRT-PCR for c-Myc mRNA Levels
-
RNA Extraction and cDNA Synthesis: Treat cells as above, extract total RNA, and synthesize cDNA.
-
Real-Time PCR: Perform quantitative real-time PCR using primers specific for c-Myc and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Analyze the relative expression of c-Myc mRNA using the ΔΔCt method.
III. Potential Research Area 2: Antimicrobial Agent Development
Indole derivatives are known to possess a broad spectrum of antimicrobial activities.[7] The 5-nitro substitution, in particular, is a common feature in many antimicrobial drugs.[2] This suggests that this compound is a promising candidate for the development of novel antibacterial and antifungal agents.
A. Rationale and Potential Mechanisms
The antimicrobial potential of indole derivatives stems from their ability to interfere with various cellular processes in microorganisms. For some nitroaromatic compounds, their activity is dependent on the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radicals.[2]
B. Proposed Research and Experimental Protocols
1. Antimicrobial Susceptibility Testing
The initial screening should involve determining the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacteria and fungi.
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Table 2: Representative MIC Values for Indole Derivatives Against Various Microorganisms (µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| Indole-triazole derivative | 6.25 | >50 | 3.125 |
| Indole-thiadiazole derivative | 6.25 | >50 | 3.125 |
| Data from a study on related indole derivatives provides a benchmark for expected potency.[7] |
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.
IV. Potential Research Area 3: Anti-inflammatory Drug Discovery
Chronic inflammation is a key driver of numerous diseases. Indole derivatives have been reported to possess significant anti-inflammatory properties, suggesting another promising therapeutic avenue for this compound.[8][9]
A. Rationale and Potential Mechanisms
The anti-inflammatory effects of indole derivatives are often mediated through the inhibition of pro-inflammatory enzymes and cytokines. Key targets include cyclooxygenase (COX) enzymes and the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6.[10]
B. Proposed Research and Experimental Protocols
1. In Vitro Anti-inflammatory Assays
Initial studies should focus on the ability of the compound to inhibit key inflammatory mediators in a cell-based model.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
Griess Assay: After 24 hours, measure the nitrite concentration in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Experimental Protocol: Cytokine Inhibition Assay (ELISA)
-
Cell Treatment and Stimulation: Treat and stimulate RAW 264.7 cells as described above.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits.
-
Data Analysis: Determine the inhibitory effect of the compound on cytokine production.
V. Conclusion and Future Directions
This compound is a synthetically accessible compound with a high potential for development in multiple therapeutic areas. The robust evidence supporting the anticancer activity of the 5-nitroindole scaffold, particularly through the targeting of c-Myc, provides a strong rationale for its investigation in oncology. Furthermore, the known antimicrobial and anti-inflammatory properties of the broader indole class suggest that this compound warrants exploration as a novel anti-infective or anti-inflammatory agent. The experimental protocols detailed in this guide provide a comprehensive framework for the initial preclinical evaluation of this compound, paving the way for the discovery of new and effective therapeutics.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. turkjps.org [turkjps.org]
- 8. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 5-Nitro-1H-indole-3-carboxylate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1] The introduction of a nitro group at the 5-position and a carboxylate functional group at the 3-position creates the 5-nitro-1H-indole-3-carboxylate framework, a versatile platform for drug discovery. The electron-withdrawing nature of the 5-nitro group significantly modulates the electronic properties of the indole ring, enhancing its reactivity and interaction with biological targets.[2] This guide provides an in-depth review of the synthesis, chemical derivatization, and diverse biological activities of these derivatives, with a particular focus on their potential as anticancer, antimicrobial, and antiviral agents. We will explore the underlying mechanisms of action, delve into structure-activity relationships (SAR), and provide detailed experimental protocols to support further research and development in this promising area.
The 5-Nitro-1H-indole Scaffold: A Chemist's Perspective
The indole ring system mimics the structure of the amino acid tryptophan, allowing indole-based molecules to bind to a wide variety of enzymes and receptors.[1] The addition of a 5-nitro group serves two primary purposes: it enhances the molecule's ability to act as a Michael acceptor and can be reduced to a 5-amino group, providing a key vector for further chemical modification. The 3-carboxylate group (or its precursor, 3-carbaldehyde) is a critical handle for building molecular complexity, allowing for the synthesis of amides, esters, and other derivatives to fine-tune pharmacological properties.[3]
General Synthesis Strategies
The synthesis of the 5-nitro-1H-indole-3-carboxylate core typically begins with a commercially available starting material, 5-nitro-1H-indole. A common and effective method to introduce functionality at the C3 position is the Vilsmeier-Haack reaction, which yields the versatile intermediate 5-nitro-1H-indole-3-carbaldehyde.[2][3] This aldehyde can then be oxidized to the corresponding carboxylic acid or used directly in reductive amination reactions to generate a diverse library of compounds.
References
Methodological & Application
Application Note: Rapid Microwave-Assisted Fischer Indolization for the Synthesis of Methyl 5-nitro-1H-indole-3-carboxylate
Introduction and Strategic Overview
The indole nucleus is a cornerstone structural motif in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1] Substituted nitroindoles, in particular, are highly versatile intermediates for the synthesis of biologically active molecules, including potential antitumor and anti-inflammatory agents.[2] Methyl 5-nitro-1H-indole-3-carboxylate (CAS: 686747-51-3) is a valuable building block in this class, primed for further functionalization in drug discovery programs.
However, classical synthetic routes to indoles, such as the traditional Fischer indole synthesis, often demand harsh acidic conditions, prolonged heating (typically 12-24 hours), and can result in moderate yields with significant byproduct formation.[1][3] These limitations create a bottleneck in the rapid synthesis and screening of compound libraries, a critical phase in modern drug development.
This application note details a robust and highly efficient protocol for the synthesis of this compound, leveraging the transformative power of Microwave-Assisted Organic Synthesis (MAOS). By replacing conventional heating with microwave irradiation, this method drastically reduces reaction times from hours to minutes, improves yields, and aligns with the principles of green chemistry.[4][5] We will explore the causality behind this enhancement and provide a self-validating, step-by-step protocol for researchers and drug development professionals.
The Rationale: Causality of Microwave Enhancement in Fischer Indolization
To appreciate the protocol's efficiency, it is crucial to understand why microwave heating is superior to a conventional oil bath for this transformation. The enhancement is not magic; it is a direct consequence of the heating mechanism.
-
Conventional Heating: Relies on conduction and convection. The vessel wall is heated first, and this thermal energy is slowly and often unevenly transferred to the solvent and reactants. This leads to temperature gradients and potential "hot spots" on the vessel surface, which can promote decomposition and side reactions.
-
Microwave Heating: Utilizes dielectric heating.[4] Polar molecules and ions within the reaction mixture (such as the polar intermediates in the Fischer synthesis and polar solvents like ethanol or acetic acid) directly absorb microwave energy by aligning their dipoles with the rapidly oscillating electric field. This generates heat volumetrically and uniformly throughout the sample.[5]
This direct energy transfer is the key. The Fischer indole synthesis proceeds through several polar, charge-separated intermediates. Microwave irradiation selectively energizes these key species, accelerating the rate-limiting steps of the reaction—specifically the[6][6]-sigmatropic rearrangement and subsequent cyclization/aromatization—far more efficiently than conventional heating.[1][7] The result is a dramatic reduction in reaction time and a cleaner reaction profile due to the minimization of thermal decomposition pathways.
Reaction Scheme and Mechanism
The synthesis proceeds via the acid-catalyzed condensation of 4-nitrophenylhydrazine with methyl pyruvate. The accepted mechanism for the Fischer indole synthesis involves the initial formation of a phenylhydrazone, which tautomerizes to an enehydrazine intermediate.[3] This is followed by a key, thermally-driven[6][6]-sigmatropic rearrangement to produce a di-imine, which rapidly cyclizes and eliminates ammonia to yield the final aromatic indole product.[3][8]
Caption: The mechanistic pathway of the Fischer Indole Synthesis.
Detailed Experimental Protocol
This protocol is designed for use with a dedicated laboratory microwave reactor equipped with temperature and pressure sensors. Do not use a domestic kitchen microwave oven. [9]
4.1 Materials and Equipment
| Reagent/Material | Formula | CAS Number | Grade |
| 4-Nitrophenylhydrazine | C₆H₇N₃O₂ | 100-16-3 | ≥98% |
| Methyl Pyruvate | C₄H₆O₃ | 600-22-6 | ≥98% |
| Glacial Acetic Acid | CH₃COOH | 64-19-7 | ACS Grade |
| Ethanol | C₂H₅OH | 64-17-5 | Anhydrous |
| Saturated Sodium Bicarbonate | NaHCO₃ | 144-55-8 | Aqueous Solution |
| Ethyl Acetate | C₄H₈O₂ | 141-78-6 | HPLC Grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 7757-82-6 | Anhydrous |
| Equipment | |||
| Laboratory Microwave Reactor | e.g., CEM Discover, Biotage Initiator | ||
| 10 mL Microwave Reaction Vial | with snap cap and stir bar | ||
| Standard Glassware | for work-up and purification | ||
| Rotary Evaporator | |||
| Fume Hood |
4.2 Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Fume Hood: Conduct all steps, including reagent handling and the reaction work-up, inside a certified chemical fume hood.[9]
-
Microwave Safety: Use only microwave systems designed for chemical synthesis. These units have built-in safety features to monitor and control pressure and temperature, preventing vessel failure and explosions.[9][10] Be aware of the potential for rapid pressure buildup, especially with volatile solvents.
-
Exothermic Potential: The initial condensation can be exothermic. Ensure proper stirring.
4.3 Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-nitrophenylhydrazine (1.0 mmol, 153 mg).
-
Solvent Addition: Add 4 mL of glacial acetic acid. Stir the mixture for 2-3 minutes to ensure dissolution.
-
Reactant Addition: Add methyl pyruvate (1.1 mmol, 112 mg, ~97 µL) to the vial.
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Program the instrument with the following parameters:
-
Temperature: 140 °C (use a ramp time of 2 minutes)
-
Hold Time: 10 minutes
-
Power: 200 W (dynamic power control is recommended)
-
Stirring: High
-
Pressure Limit: 250 psi
-
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system.
-
Work-up - Precipitation: Carefully uncap the vial in the fume hood. Pour the dark reaction mixture into a beaker containing 50 mL of ice-cold water. A yellow-brown precipitate should form.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the beaker while stirring until gas evolution ceases and the pH is neutral (~7).
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with two portions of cold water (2 x 15 mL).
-
Drying: Dry the crude product under vacuum to yield this compound.
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, recrystallization from an ethanol/water mixture or flash column chromatography (eluent: ethyl acetate/hexane) can be performed.
Data Presentation and Expected Results
The microwave-assisted protocol provides a significant improvement over conventional methods.
| Parameter | Conventional Method | Microwave-Assisted Protocol |
| Reaction Time | 12 - 24 hours | 10 minutes |
| Temperature | Reflux (~118 °C) | 140 °C |
| Typical Yield | 50 - 65% | 85 - 95% |
| Purity (Crude) | Moderate | High |
| Work-up | More complex | Simple precipitation |
Experimental Workflow Visualization
The entire process, from setup to final product, can be streamlined into a logical workflow.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Microwave-assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene-Alkene Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Safety Considerations for Microwave Synthesis [cem.com]
- 10. ijnrd.org [ijnrd.org]
Application Note: A Comprehensive Guide to the Fischer-Speier Esterification of 5-Nitro-1H-indole-3-carboxylic Acid
Abstract: This document provides a detailed protocol and scientific rationale for the synthesis of alkyl esters of 5-nitro-1H-indole-3-carboxylic acid via the Fischer-Speier esterification. 5-Nitroindole derivatives are pivotal intermediates in medicinal chemistry and drug development, serving as precursors for a wide range of biologically active molecules, including potential anti-cancer agents.[1][2][3] This guide is designed for researchers and scientists, offering an in-depth look at the reaction mechanism, a step-by-step experimental workflow, purification techniques, and comprehensive characterization methods. By explaining the causality behind each procedural step, this note aims to empower users to perform the synthesis reliably and safely, troubleshoot potential issues, and validate the final product's integrity.
Scientific Principle & Strategic Considerations
The Fischer-Speier Esterification Mechanism
The Fischer-Speier esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[4] The reaction's core principle lies in the activation of the carboxylic acid's carbonyl carbon, rendering it sufficiently electrophilic to be attacked by a weak nucleophile like an alcohol.
The mechanism proceeds through several reversible steps[4][5][6][7]:
-
Carbonyl Activation: A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (water).
-
Water Elimination: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
Because all steps are in equilibrium, the reaction must be driven towards the product. This is typically achieved by using a large excess of the alcohol, which also serves as the solvent, or by actively removing the water byproduct as it forms.[4][5][6]
Substrate-Specific Considerations for an Indole Ring
While the Fischer-Speier reaction is robust, the indole scaffold requires careful handling. The indole ring system, particularly at the C3 position, can be susceptible to polymerization or degradation under harsh acidic conditions.[8] However, the presence of the electron-withdrawing carboxylic acid group at C3 and the nitro group at C5 deactivates the ring system toward unwanted electrophilic side reactions, lending stability to the substrate under the required catalytic conditions. The key is to maintain controlled heating and to use a stoichiometric excess of the alcohol to ensure the reaction proceeds efficiently without significant degradation.
Materials and Equipment
| Reagents & Chemicals | Grade | Equipment |
| 5-Nitro-1H-indole-3-carboxylic acid | ≥98% Purity | Round-bottom flask (100 mL) |
| Absolute Ethanol (or other primary/secondary alcohol) | Anhydrous, ACS Grade | Reflux condenser |
| Sulfuric Acid (H₂SO₄) | Concentrated (95-98%) | Magnetic stirrer and stir bar |
| Sodium Bicarbonate (NaHCO₃) | Saturated aq. solution | Heating mantle with temperature control |
| Deionized Water | High Purity | Ice bath |
| Ethyl Acetate | ACS Grade | Büchner funnel and vacuum flask |
| Hexane | ACS Grade | Filter paper |
| TLC Plates | Silica Gel 60 F₂₅₄ | Rotary evaporator |
Detailed Experimental Protocol: Synthesis of Ethyl 5-nitro-1H-indole-3-carboxylate
This protocol details the synthesis using ethanol to produce the corresponding ethyl ester. The principles can be readily adapted for other alcohols like methanol.
Caption: Experimental workflow for the synthesis of Ethyl 5-nitro-1H-indole-3-carboxylate.
Step-by-Step Methodology:
-
Reagent Combination: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-nitro-1H-indole-3-carboxylic acid (2.06 g, 10.0 mmol) and absolute ethanol (40 mL). The carboxylic acid is only slightly soluble, forming a slurry.[1]
-
Catalyst Addition: Place the flask in an ice-water bath and stir the slurry for 5-10 minutes. This pre-cooling is critical. Using a glass pipette, add concentrated sulfuric acid (1 mL) drop by drop over 5 minutes. Causality: The dissolution and protonation steps are highly exothermic. Slow, cooled addition prevents localized heating that could degrade the indole substrate.
-
Reaction Reflux: Remove the flask from the ice bath, attach a reflux condenser, and heat the mixture to a gentle reflux (approximately 80-85°C for ethanol) using a heating mantle.
-
Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), using a 1:1 mixture of hexanes and ethyl acetate as the mobile phase. The starting material (more polar) will have a lower Rf value than the product ester (less polar). The reaction is complete when the starting material spot is no longer visible.
-
Product Precipitation: Once complete, allow the flask to cool to room temperature. In a separate beaker, prepare 200 mL of ice-cold deionized water. Pour the reaction mixture slowly into the cold water while stirring. A yellow solid should precipitate immediately. Causality: The organic ester is poorly soluble in aqueous media, causing it to crash out of solution, while any unreacted starting material and the catalyst remain dissolved.
-
Neutralization: Continue stirring the precipitate in water for 15 minutes. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate portion-wise. Vigorous gas evolution (CO₂) will occur. Continue adding until the effervescence ceases and the pH of the solution is approximately 7. Causality: This step neutralizes the strong sulfuric acid catalyst, making the mixture safe to handle and ensuring no residual acid contaminates the product.
-
Isolation: Collect the precipitated solid using vacuum filtration with a Büchner funnel.
-
Washing and Drying: Wash the solid on the filter paper with two portions of cold deionized water (20 mL each) to remove any residual salts. Allow the product to air-dry on the funnel before transferring it to a vacuum oven for complete drying.
Product Purification
The crude product is often of high purity, but recrystallization is recommended to remove minor impurities.
Protocol for Recrystallization:
-
Transfer the crude, dry solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (or ethyl acetate) to just dissolve the solid. Causality: Using the minimum volume of hot solvent ensures that the solution becomes supersaturated upon cooling, maximizing the yield of recovered crystals.
-
If any insoluble impurities remain, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Characterization and Data Validation
The integrity of the synthesized ester must be confirmed through rigorous analytical techniques.
Caption: Logical workflow for the purification and structural validation of the final product.
| Parameter | Expected Outcome (for Ethyl Ester) |
| Appearance | Yellow crystalline solid |
| Expected Yield | 75-90% (after recrystallization) |
| Molecular Formula | C₁₁H₁₀N₂O₄ |
| Molecular Weight | 234.21 g/mol |
| ¹H NMR (in DMSO-d₆) | Disappearance: Broad singlet for carboxylic acid proton (>12 ppm). Appearance: Quartet (~4.3 ppm, 2H) and a triplet (~1.3 ppm, 3H) characteristic of an ethyl group. Indole Protons: Signals in the aromatic region (~7.5-9.0 ppm), with splitting patterns consistent with the 5-nitro-1,3-disubstituted indole ring. The N-H proton will appear as a broad singlet at high chemical shift (>11 ppm).[9][10] |
| ¹³C NMR (in DMSO-d₆) | Appearance of signals for the ethyl group (~60 ppm for -CH₂- and ~14 ppm for -CH₃-). A carbonyl signal for the ester around 165 ppm. Aromatic carbons consistent with the indole structure. |
| Mass Spec. (ESI+) | Expected m/z for [M+H]⁺ = 235.06.[11][12] |
Safety and Waste Disposal
-
Strong Acids: Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[13] Always handle it inside a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15] Crucially, always add acid to the solvent, never the other way around.
-
Nitrated Compounds: While 5-nitro-1H-indole-3-carboxylic acid is stable, nitrated organic compounds should generally be handled with care. Avoid excessive heat or mechanical shock.
-
Waste Disposal: The acidic aqueous filtrate from the workup must be neutralized before disposal. Slowly add sodium bicarbonate or another suitable base until the pH is neutral. Dispose of all chemical waste in accordance with institutional and local environmental regulations.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Catalyst is inactive (absorbed moisture). 3. Insufficient reflux time or temperature. | 1. Extend the reflux time and monitor via TLC. 2. Use a fresh, unopened bottle of concentrated H₂SO₄. 3. Ensure the reaction is refluxing properly and not just heating. |
| Incomplete Reaction (TLC shows SM) | 1. Reaction time is too short. 2. Insufficient catalyst. | 1. Continue to reflux for an additional 2-4 hours. 2. Cool the reaction slightly and add a few more drops of H₂SO₄. |
| Product is Oily or Fails to Crystallize | 1. Presence of impurities. 2. Product is wet (residual solvent or water). | 1. Attempt to purify via silica gel column chromatography. 2. Ensure the crude product is thoroughly dried in a vacuum oven before attempting recrystallization. If oiling out occurs during recrystallization, add slightly more hot solvent or switch to a different solvent system. |
| Final Product is Impure (Multiple Spots) | 1. Incomplete reaction. 2. Degradation of starting material or product. | 1. If the main impurity is starting material, consider an acid-base extraction during workup to remove it.[16] 2. Purify via column chromatography. For future attempts, consider a milder catalyst or lower reaction temperature. |
References
- 1. chembk.com [chembk.com]
- 2. d-nb.info [d-nb.info]
- 3. chemimpex.com [chemimpex.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. 5-NITROINDOLE-3-CARBOXYLIC ACID | 6958-37-8 [chemicalbook.com]
- 12. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 15. Nitric Acid Safety Tips for the Workplace - Online Safety Trainer [onlinesafetytrainer.com]
- 16. benchchem.com [benchchem.com]
The Alchemist's Guide to the Indole Core: A Detailed Application Note on Palladium-Catalyzed Synthesis of Indole-3-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural heart of a vast array of pharmaceuticals and biologically active natural products. Among its many derivatives, the indole-3-carboxylate scaffold is of particular importance, serving as a versatile intermediate for the synthesis of complex molecular architectures. This application note provides a comprehensive technical guide to the palladium-catalyzed synthesis of indole-3-carboxylate derivatives, offering in-depth mechanistic insights, field-proven protocols, and a comparative analysis of various synthetic strategies.
The Strategic Importance of Palladium in Indole Synthesis
Palladium catalysis has revolutionized the construction of carbon-carbon and carbon-heteroatom bonds, offering unparalleled efficiency, selectivity, and functional group tolerance.[1][2] In the context of indole synthesis, palladium-catalyzed reactions provide elegant solutions to the limitations of traditional methods like the Fischer indole synthesis, which often require harsh conditions and pre-functionalized precursors.[3] The power of palladium lies in its ability to orchestrate a diverse range of transformations, including cross-coupling reactions and direct C-H functionalization, enabling the construction of the indole core from readily available starting materials.[3][4]
This guide will delve into the practical application of several key palladium-catalyzed methodologies for the synthesis of indole-3-carboxylates, including:
-
Heck Reaction: Formation of a carbon-carbon bond between an alkene and an aryl halide.
-
Suzuki Coupling: Cross-coupling of an organoboron reagent with an organohalide.
-
Sonogashira Coupling: Coupling of a terminal alkyne with an aryl or vinyl halide.
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond between an amine and an aryl halide.
-
C-H Activation: Direct functionalization of a carbon-hydrogen bond.
-
Carbonylative Approaches: Incorporation of carbon monoxide to form carbonyl-containing compounds.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
A fundamental understanding of the catalytic cycle is crucial for troubleshooting and optimizing palladium-catalyzed reactions. While the specific details can vary, the general cycle for many cross-coupling reactions involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (R-X) to form a Pd(II) intermediate.[5][6] This is often the rate-determining step.
-
Transmetalation (for Suzuki and Sonogashira) or Migratory Insertion (for Heck): The substrate (e.g., organoboron, alkyne, or alkene) coordinates to the palladium center, followed by the transfer of the organic group to the palladium or insertion into a Pd-C bond.[5][6]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the desired product, regenerating the active Pd(0) catalyst.[5][6]
Caption: Generalized Palladium Catalytic Cycle.
Synthetic Strategies and Protocols
The Heck Reaction: Intramolecular Cyclization Approaches
The intramolecular Heck reaction is a powerful tool for constructing the indole nucleus.[7][8] This strategy typically involves the palladium-catalyzed cyclization of an N-allyl or N-vinyl-2-haloaniline derivative. The regioselectivity of the reaction is a key consideration, and the choice of catalyst, ligands, and reaction conditions can influence the outcome.[9]
Protocol: Synthesis of a β-Carbolinone via Intramolecular Heck Reaction [7]
This protocol describes the synthesis of a β-carbolinone derivative from a 3-iodo-1H-indole-2-carboxylic acid allylamide.
-
Materials:
-
3-iodo-1H-indole-2-carboxylic acid allylamide (1.0 equiv)
-
Pd(OAc)₂ (0.1 equiv)
-
PPh₃ (0.2 equiv)
-
K₂CO₃ (2.0 equiv)
-
Acetonitrile (anhydrous)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 3-iodo-1H-indole-2-carboxylic acid allylamide, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add anhydrous acetonitrile via syringe.
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-carbolinone.
-
Table 1: Representative Heck Reaction Conditions
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| N-allyl-2-bromoaniline | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMF | 100 | 85 | [6] |
| 2-iodo-1H-indole-3-carboxylic acid allylamide | PdCl₂(PPh₃)₂ | Et₃N | DMF | 80 | 92 | [7] |
| N-vinyl-2-iodoaniline | Pd(OAc)₂ / dppf | Cs₂CO₃ | Toluene | 110 | 78 | [8] |
Suzuki-Miyaura Coupling: Building the Indole Framework
The Suzuki-Miyaura coupling is a highly versatile method for forming C-C bonds and can be employed to construct the indole ring system or to functionalize a pre-existing indole core.[10][11] For the synthesis of indole-3-carboxylates, this can involve the coupling of a suitably substituted boronic acid with a halo-aniline derivative, followed by cyclization.
Protocol: Synthesis of a 2-Substituted Indole via Suzuki Coupling and Cyclization [12]
This protocol outlines a two-step sequence involving a Suzuki-Miyaura coupling followed by a cyclization to furnish a 2-substituted indole.
-
Materials:
-
o-Haloanilide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,2-Dimethoxyethane (DME) / Water (4:1)
-
-
Procedure:
-
In a round-bottom flask, dissolve the o-haloanilide, arylboronic acid, and K₂CO₃ in the DME/water solvent mixture.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add the Pd(dppf)Cl₂ catalyst and heat the mixture to 80 °C.
-
Monitor the reaction until the starting material is consumed (TLC or LC-MS).
-
Cool the reaction to room temperature and add a base (e.g., NaH) to effect cyclization.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to yield the 2-substituted indole.
-
Caption: Experimental workflow for Suzuki coupling.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling provides a direct route to alkynylated indoles, which are valuable precursors for further transformations.[13][14] The reaction involves the coupling of a terminal alkyne with a haloindole, typically in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[15]
Protocol: One-Pot Synthesis of a 2,3-Disubstituted Indole via Sonogashira/Cacchi Reactions [16]
This efficient one-pot procedure combines a Sonogashira coupling with a subsequent palladium-catalyzed cyclization (Cacchi reaction).
-
Materials:
-
N-protected o-iodoaniline (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₄ (0.02 equiv)
-
CuI (0.04 equiv)
-
K₂CO₃ (2.0 equiv)
-
DMF (anhydrous)
-
-
Procedure:
-
To a Schlenk tube, add the N-protected o-iodoaniline, K₂CO₃, Pd(PPh₃)₄, and CuI under an argon atmosphere.
-
Add anhydrous DMF and the terminal alkyne via syringe.
-
Heat the reaction mixture to 60 °C and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford the 2,3-disubstituted indole.
-
Buchwald-Hartwig Amination: Forging the Key C-N Bond
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[2][17] In the context of indole synthesis, it can be utilized in an intramolecular fashion to construct the pyrrole ring.[3]
Protocol: Synthesis of an Indole-2-carboxylate via Intramolecular C-H Amination [18]
This protocol describes the synthesis of an indole-2-carboxylate from a 2-acetamido-3-aryl-acrylate using an aerobic C-H amination reaction.
-
Materials:
-
2-acetamido-3-aryl-acrylate (1.0 equiv)
-
Pd(OAc)₂ (0.1 equiv)
-
Ligand (e.g., Xantphos) (0.2 equiv)
-
Base (e.g., Cs₂CO₃) (2.0 equiv)
-
DMSO (anhydrous)
-
Oxygen (balloon)
-
-
Procedure:
-
Combine the 2-acetamido-3-aryl-acrylate, Pd(OAc)₂, ligand, and base in a reaction vial.
-
Add anhydrous DMSO.
-
Seal the vial, and then evacuate and backfill with oxygen (repeat three times).
-
Heat the reaction mixture at 120 °C.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting residue by silica gel chromatography.
-
Table 2: Comparison of Ligands for Buchwald-Hartwig Amination
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Notes |
| P(o-tol)₃ | 2 | 100 | Moderate | First generation, good for simple substrates.[19] |
| BINAP | 1.5 | 80 | Good | Bidentate ligand, effective for a broader scope.[19] |
| Xantphos | 5 | 120 | Excellent | Bulky, electron-rich, good for challenging C-H aminations.[20] |
| MePhos | 5 | 120 | Poor | Monodentate ligand, less effective in this specific transformation.[20] |
Direct C-H Activation: An Atom-Economical Approach
Direct C-H activation has emerged as a highly attractive strategy for indole synthesis and functionalization, as it avoids the need for pre-functionalized starting materials.[3][4] Palladium catalysts can mediate the direct arylation of the indole C2 or C3 position.[21]
Protocol: C2-Arylation of Indole with an Arylboronic Acid [22]
This protocol details the direct C2-arylation of indole using a palladium catalyst and air as the oxidant.
-
Materials:
-
Indole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(TFA)₂ (0.1 equiv)
-
Dioxane / Water (10:1)
-
-
Procedure:
-
In a flask open to the air, dissolve the indole and arylboronic acid in the dioxane/water mixture.
-
Add the Pd(TFA)₂ catalyst.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through Celite and concentrate.
-
Dilute the residue with ethyl acetate and wash with aqueous NaHCO₃.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
-
Carbonylative Syntheses: Accessing Indole-3-carboxylates and Ketones
Palladium-catalyzed carbonylation reactions provide a direct route to indole-3-carboxylates and related carbonyl compounds by incorporating carbon monoxide.[23][24]
Protocol: Carbonylative Synthesis of Methyl Indole-3-carboxylates [23]
This method describes the synthesis of methyl 1-benzyl-1H-indole-3-carboxylates from 2-alkynylanilines.
-
Materials:
-
2-Alkynylaniline derivative (1.0 equiv)
-
Pd(tfa)₂ (0.05 equiv)
-
p-Benzoquinone (1.5 equiv)
-
DMSO / Methanol (1:5)
-
Carbon monoxide (balloon)
-
-
Procedure:
-
Charge a reaction vessel with the 2-alkynylaniline derivative, Pd(tfa)₂, and p-benzoquinone.
-
Add the DMSO/methanol solvent mixture.
-
Purge the vessel with carbon monoxide and maintain a CO atmosphere (balloon).
-
Stir the reaction at a temperature between 0 °C and 15 °C.
-
Monitor the reaction for 48-120 hours.
-
Upon completion, perform a standard aqueous workup and extract the product.
-
Purify by column chromatography to obtain the methyl indole-3-carboxylate.
-
Conclusion and Future Outlook
Palladium catalysis offers a powerful and versatile toolkit for the synthesis of indole-3-carboxylate derivatives. The choice of a specific methodology depends on the desired substitution pattern, the availability of starting materials, and the required functional group tolerance. As the field continues to evolve, we can anticipate the development of even more efficient, selective, and sustainable palladium-catalyzed methods for the construction of this important heterocyclic scaffold, further empowering researchers in the fields of medicinal chemistry and drug discovery. The ongoing exploration of novel ligands and catalytic systems will undoubtedly expand the synthetic chemist's ability to access complex indole-containing molecules with greater precision and ease.
References
- 1. mdpi.com [mdpi.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Heck Reaction—State of the Art [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research.rug.nl [research.rug.nl]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. ias.ac.in [ias.ac.in]
- 23. Carbonylative synthesis and functionalization of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. BJOC - Carbonylative synthesis and functionalization of indoles [beilstein-journals.org]
Purification of Methyl 5-nitro-1H-indole-3-carboxylate by flash chromatography
An Application Note and Protocol for the Purification of Methyl 5-nitro-1H-indole-3-carboxylate by Flash Chromatography
Authored by: A Senior Application Scientist
Abstract
This compound is a pivotal intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds.[1] The purity of this precursor is paramount, as impurities can lead to undesirable side reactions, complex product mixtures, and diminished yields in subsequent synthetic steps. This application note provides a detailed, field-proven protocol for the efficient purification of this compound from a crude reaction mixture using normal-phase flash column chromatography. The methodology emphasizes a systematic approach, from initial solvent system development using Thin-Layer Chromatography (TLC) to final product isolation, ensuring high purity and recovery.
Introduction: The Rationale for High-Purity Synthesis
The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are known for a wide range of biological activities. The introduction of a nitro group, as in this compound, provides a versatile chemical handle for further functionalization, such as reduction to an amine, which is a key step in building more complex molecular architectures.[2]
Flash column chromatography is the gold standard for preparative purification in organic synthesis labs due to its speed, efficiency, and scalability.[3] The principle of this technique relies on the differential partitioning of components in a mixture between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[3][4] Compounds are separated based on their polarity; less polar compounds travel through the column faster, while more polar compounds are retained longer by the stationary phase. This guide provides the expertise to apply this principle effectively for the target molecule.
Physicochemical Properties of the Target Compound
A foundational understanding of the compound's properties is essential before commencing purification.
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| CAS Number | 686747-51-3 | [5] |
| Molecular Formula | C₁₀H₈N₂O₄ | [5] |
| Molecular Weight | 220.18 g/mol | [5] |
| Appearance | Solid (often a yellow crystalline solid) | [1] |
| Melting Point | 282-284 °C | [5] |
| Predicted pKa | 13.67 ± 0.30 | [5] |
Method Development: The Predictive Power of TLC
The success of any flash chromatography separation is almost entirely dictated by the choice of the mobile phase (eluent). Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly screening and optimizing this solvent system.[6]
The Causality of Rf Value
The Retention Factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is the key metric. The goal is to identify a solvent mixture where the target compound, this compound, exhibits an Rf value between 0.2 and 0.4 .[6][7]
-
An Rf > 0.4 suggests the compound has low affinity for the silica gel in that solvent system. It will elute too quickly from the column, resulting in poor separation from less polar impurities.
-
An Rf < 0.2 indicates very high affinity for the silica. Elution will require an excessive volume of solvent, leading to long run times and significant band broadening, which compromises resolution and purity.
Solvent System Selection
For indole derivatives of moderate polarity, the most common and effective mobile phases are binary mixtures of a non-polar alkane and a more polar ester or ether.[8][9]
-
Starting Point: A mixture of Hexanes and Ethyl Acetate (EtOAc) is the standard for compounds of this type.[8][9]
-
Experimental Validation: Literature precedents for similar nitro-indole structures have successfully employed a n-hexane/EtOAc (7:3 v/v) system for flash chromatography.[10] This serves as an excellent starting point for TLC analysis.
-
TLC Protocol:
-
Prepare several small beakers with different ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3, 6:4).
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the dissolved crude mixture onto the baseline of a silica gel TLC plate.
-
Place the TLC plate in a developing chamber containing one of the prepared solvent systems.
-
Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualize the separated spots under a UV lamp (254 nm). The desired compound and any UV-active impurities will appear as dark spots.
-
Calculate the Rf value for the target compound in each solvent system and select the one that provides the optimal Rf and the best separation from impurities.
-
Detailed Purification Protocol
This protocol is designed to be a self-validating system, where the results from the initial TLC analysis directly inform the preparative flash chromatography parameters.
Materials & Equipment
-
Stationary Phase: Silica gel 60 (230-400 mesh)
-
Solvents: Reagent-grade n-Hexane and Ethyl Acetate
-
Apparatus: Glass chromatography column, test tubes for fraction collection, TLC plates, TLC developing chamber, UV lamp
-
Glassware: Round-bottom flasks, Erlenmeyer flasks, beakers, powder funnel
-
Other: Cotton or glass wool, sand, compressed air source (optional), rotary evaporator
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
1. Column Preparation (Dry Packing Method)
-
Secure a glass column of appropriate size vertically to a stand. A good rule of thumb is a silica gel-to-crude compound weight ratio of 40:1 to 100:1.[7]
-
Insert a small plug of cotton or glass wool into the bottom of the column, just enough to cover the stopcock opening.
-
Add a ~1-2 cm layer of sand over the plug.[9]
-
Using a powder funnel, carefully pour the dry silica gel 60 into the column. Gently tap the side of the column to ensure even packing and remove air pockets.
-
Add another ~1-2 cm layer of sand on top of the silica bed. This prevents the surface from being disturbed during solvent addition.[9]
-
Pre-elute the column by passing several column volumes of the chosen mobile phase (e.g., 7:3 Hexane:EtOAc) through the packed silica gel, using gentle air pressure if necessary, until the packing is fully wetted and equilibrated. Do not let the solvent level drop below the top layer of sand.
2. Sample Loading (Dry Loading Technique)
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica gel. This step is critical for achieving a narrow starting band and optimal separation.[7]
-
Carefully drain the solvent from the prepared column until the liquid level is just at the top of the upper sand layer.
-
Carefully add the silica-adsorbed sample onto the top of the column as a uniform layer.
-
Gently add a final thin layer of sand over the sample layer to protect it.
3. Elution and Fraction Collection
-
Carefully add the mobile phase to the column, ensuring the packed layers are not disturbed.
-
Begin eluting the column, collecting the solvent that passes through in sequentially numbered test tubes. Maintain a constant flow rate. Gentle positive pressure from a compressed air line can be used to accelerate the process.[11]
-
Continuously monitor the separation by spotting small aliquots from the collected fractions onto a TLC plate.
4. Product Isolation
-
Using TLC, identify all the fractions that contain your pure target compound, free from higher or lower Rf impurities.
-
Combine these pure fractions into a single, clean round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
The resulting solid is the purified this compound. Determine the final mass to calculate the recovery yield and confirm purity by analytical methods (e.g., NMR, LC-MS).
Summary of Recommended Parameters & Troubleshooting
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 (230-400 mesh) | Standard polar medium for normal-phase chromatography.[9] |
| Mobile Phase | ~7:3 n-Hexane : Ethyl Acetate | Provides optimal polarity for elution with an ideal Rf.[10] |
| Elution Mode | Isocratic | A single solvent ratio is used throughout, simplifying the process. |
| Loading Method | Dry Loading | Ensures a concentrated sample band, leading to sharper peaks and better resolution.[7] |
| Target Rf | 0.2 - 0.4 | Balances column retention for good separation with efficient elution time.[6] |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Separation | Incorrect solvent system (Rf too high or spots too close). | Re-optimize the mobile phase with TLC. Try a less polar system (e.g., 8:2 or 9:1 Hex:EtOAc). |
| Compound Won't Elute | Mobile phase is not polar enough (Rf is too low). | Gradually increase the polarity of the mobile phase (e.g., switch to 6:4 or 5:5 Hex:EtOAc). |
| Streaking on TLC/Column | Compound is too polar or acidic; sample overload. | Add a small amount (0.1-1%) of a modifier like acetic acid or triethylamine to the eluent.[9][12] Reduce the amount of sample loaded. |
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. biotage.com [biotage.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. mdpi.com [mdpi.com]
- 11. orgsyn.org [orgsyn.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis and Evaluation of c-Myc G-Quadruplex Binders Derived from 5-Nitroindoles
This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and biological evaluation of 5-nitroindole-based small molecules designed to target the G-quadruplex structure in the promoter region of the c-Myc oncogene. This document is intended for researchers, scientists, and drug development professionals with a background in synthetic chemistry and cancer biology.
Introduction: Targeting the "Undruggable" c-Myc Oncogene
The c-Myc oncogene is a master regulator of cellular processes, including proliferation, metabolism, and apoptosis. Its overexpression is implicated in up to 80% of all human cancers, making it a highly attractive, yet notoriously "undruggable," therapeutic target.[1] Direct inhibition of the c-Myc protein has proven challenging due to its lack of a defined binding pocket.[2][3]
An innovative strategy to downregulate c-Myc expression involves targeting a unique DNA secondary structure known as a G-quadruplex (G4), which can form in the guanine-rich nuclease hypersensitivity element (NHE) III₁ of the c-Myc promoter.[4] The formation of this G4 structure acts as a transcriptional repressor, effectively silencing the gene. Small molecules that can bind to and stabilize this G4 structure can therefore potently inhibit c-Myc transcription, leading to cell cycle arrest and apoptosis in cancer cells.[1][5][6][7]
The 5-nitroindole scaffold has emerged as a promising pharmacophore for the design of potent and selective c-Myc G4 binders.[5][6][7] The electron-withdrawing nature of the nitro group and the planar aromatic indole core are thought to contribute to the binding affinity and stabilizing effect on the G4 structure. This guide will provide detailed protocols for the synthesis of pyrrolidine-substituted 5-nitroindole derivatives, a class of compounds that has demonstrated significant anti-proliferative effects through this mechanism.[5][6]
Section 1: Synthesis of Pyrrolidine-Substituted 5-Nitroindole Derivatives
The synthesis of the target compounds is achieved through a multi-step process starting from commercially available 5-nitroindole. The general synthetic scheme involves a Vilsmeier-Haack formylation, followed by a reductive amination to introduce the desired pyrrolidine side chain.
Rationale for the Synthetic Strategy
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds like indoles.[8][9][10] The subsequent reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds, allowing for the introduction of a variety of amine-containing side chains.[11][12] This two-step process provides a convergent and efficient route to the desired 5-nitroindole derivatives.
Caption: Synthetic workflow for pyrrolidine-substituted 5-nitroindoles.
Protocol 1.1: Synthesis of 5-Nitroindole-3-carboxaldehyde
This protocol describes the formylation of 5-nitroindole using the Vilsmeier-Haack reaction.
Materials:
-
5-Nitroindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate (NaOAc)
-
Deionized water
-
Silica gel for column chromatography
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 5-nitroindole (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of sodium acetate.
-
Stir the mixture for 30 minutes to an hour, during which a yellow precipitate should form.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a methanol/dichloromethane gradient (e.g., 1:4 MeOH/DCM) to yield 5-nitroindole-3-carboxaldehyde as a yellow solid.[13]
Protocol 1.2: Synthesis of Pyrrolidine-Substituted 5-Nitroindole
This protocol details the reductive amination of 5-nitroindole-3-carboxaldehyde with pyrrolidine.
Materials:
-
5-Nitroindole-3-carboxaldehyde
-
Pyrrolidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 5-nitroindole-3-carboxaldehyde (1.0 eq) in anhydrous dichloromethane.
-
Add pyrrolidine (1.2 eq) to the solution and stir at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final pyrrolidine-substituted 5-nitroindole.
Section 2: Characterization of Synthesized Compounds
The purity and identity of the synthesized compounds must be confirmed using standard analytical techniques.
Protocol 2.1: High-Performance Liquid Chromatography (HPLC)
Purpose: To assess the purity of the final compound.
Instrumentation and Conditions:
-
HPLC System: Waters e2695 or equivalent with a PDA detector.[13][14]
-
Column: C18 reverse-phase column (e.g., GRACE-C18, 250mm x 4.6mm, 5µm).[13][14]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid for MS compatibility.[15]
-
Detection: UV absorbance at a wavelength appropriate for the compound (e.g., 254 nm and 330 nm).
Procedure:
-
Prepare a dilute solution of the purified compound in the mobile phase.
-
Inject the sample into the HPLC system.
-
Analyze the resulting chromatogram to determine the purity of the compound based on the peak area.
Protocol 2.2: Mass Spectrometry (MS)
Purpose: To confirm the molecular weight of the synthesized compound.
Instrumentation:
Procedure:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Compare the observed m/z value with the calculated molecular weight of the target compound.
Protocol 2.3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To elucidate the structure of the synthesized compound.
Instrumentation:
-
NMR Spectrometer (e.g., 600 MHz).[13]
Procedure:
-
Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the structure of the compound. For G-quadruplex binding studies, 1D ¹H NMR can be used to observe changes in the imino proton signals of the G4 DNA upon ligand titration.[2][16]
Section 3: Biophysical Evaluation of c-Myc G-Quadruplex Binding
A series of biophysical assays are employed to determine the binding affinity and stabilizing effect of the synthesized compounds on the c-Myc G-quadruplex.
Caption: Workflow for biophysical evaluation of G-quadruplex binders.
Protocol 3.1: Förster Resonance Energy Transfer (FRET) Melting Assay
Purpose: To determine the thermal stabilization of the c-Myc G-quadruplex upon ligand binding.[7][17][18][19]
Materials:
-
Dual-labeled c-Myc G4 oligonucleotide (e.g., 5'-FAM-labeled and 3'-TAMRA-labeled).
-
Synthesized compound.
-
Assay buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
Real-time PCR instrument.
-
96-well PCR plates.
Procedure:
-
Annealing: Prepare a solution of the dual-labeled c-Myc oligonucleotide in the assay buffer. Heat to 95°C for 5 minutes and then cool slowly to room temperature to facilitate G-quadruplex formation.[20]
-
Assay Setup: In a 96-well plate, add the annealed oligonucleotide to a final concentration of 0.2 µM. Add varying concentrations of the synthesized compound. Include a no-ligand control.
-
FRET Measurement: Perform a melt curve experiment in a real-time PCR instrument, increasing the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.[20] Monitor the fluorescence of the donor (FAM).
-
Data Analysis: Plot the normalized fluorescence against temperature. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex is unfolded. Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the no-ligand control from the Tm in the presence of the compound. A higher ΔTm indicates greater stabilization.[21]
Protocol 3.2: Circular Dichroism (CD) Spectroscopy
Purpose: To characterize the conformation of the c-Myc G-quadruplex and observe any conformational changes upon ligand binding.[4][22][23]
Materials:
-
Unlabeled c-Myc G4 oligonucleotide.
-
Synthesized compound.
-
Assay buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
CD spectropolarimeter.
-
Quartz cuvette (1 cm path length).
Procedure:
-
Sample Preparation: Prepare a solution of the c-Myc oligonucleotide in the assay buffer and anneal as described in Protocol 3.1.
-
CD Spectra Acquisition: Record the CD spectrum of the G-quadruplex alone from 220 nm to 320 nm. A parallel G-quadruplex, which is characteristic of the c-Myc G4, will typically show a positive peak around 260 nm and a negative peak around 240 nm.
-
Titration: Add increasing concentrations of the synthesized compound to the G-quadruplex solution and record the CD spectrum after each addition.
-
Data Analysis: Observe any changes in the CD spectrum upon ligand binding, which may indicate a change in the G-quadruplex conformation or stabilization of the existing conformation.
Section 4: Cell-Based Evaluation of Anticancer Activity
The biological activity of the synthesized compounds is assessed in cancer cell lines to determine their anti-proliferative effects and mechanism of action.
Protocol 4.1: Cell Viability (MTT) Assay
Purpose: To determine the cytotoxic effect of the synthesized compounds on cancer cells and calculate the IC₅₀ value.[3][24][25]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7).
-
Complete cell culture medium.
-
Synthesized compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[24]
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the synthesized compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[24]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[24]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 4.2: Western Blot Analysis of c-Myc Expression
Purpose: To determine if the synthesized compounds downregulate the expression of the c-Myc protein.[1][6][26][27]
Materials:
-
Cancer cell line.
-
Synthesized compound.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against c-Myc.
-
Primary antibody against a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
ECL detection reagent.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the synthesized compound at various concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer.[6][27]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.[6][27]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.[1][6]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1][6] Detect the protein bands using an ECL reagent and an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the c-Myc signal to the loading control to determine the relative decrease in c-Myc expression.
Protocol 4.3: Flow Cytometry for Cell Cycle Analysis
Purpose: To determine if the synthesized compounds induce cell cycle arrest.[5][28][29]
Materials:
-
Cancer cell line.
-
Synthesized compound.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
70% ethanol (ice-cold).
-
Propidium iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with the synthesized compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.[5]
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.[5]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.
Quantitative Data Summary
The following table provides a template for summarizing the key quantitative data obtained from the evaluation of the synthesized 5-nitroindole derivatives.
| Compound ID | Purity (HPLC, %) | Molecular Weight (ESI-MS, [M+H]⁺) | c-Myc G4 ΔTm (°C) | IC₅₀ (HeLa, µM) | c-Myc Downregulation (% of Control) | Cell Cycle Arrest Phase |
| Example-01 | >98 | 422.25 | +15.2 | 5.1 | 35% | G1 |
| Your Cmpd |
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the synthesis and comprehensive evaluation of 5-nitroindole derivatives as c-Myc G-quadruplex binders. Successful execution of these experiments will enable the identification of potent and selective compounds that downregulate c-Myc expression and exhibit significant anticancer activity.
Future work in this area may focus on lead optimization to improve potency, selectivity, and pharmacokinetic properties. Further mechanistic studies, such as investigating the induction of reactive oxygen species, can provide a more complete understanding of the cellular effects of these compounds. Ultimately, the goal is to develop novel therapeutic agents that can effectively target the c-Myc oncogene for the treatment of a wide range of cancers.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Characterization of Quadruplex DNA Structure by Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 12. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Separation of 5-Nitroindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. NMR Studies of G-Quadruplex Structures and G-Quadruplex-Interactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]
- 19. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. Quadruplex DNA Structure Characterization by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CD Study of the G-Quadruplex Conformation | Springer Nature Experiments [experiments.springernature.com]
- 24. protocols.io [protocols.io]
- 25. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 26. Determination of copy number of c-Myc protein per cell by quantitative Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. origene.com [origene.com]
- 28. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 29. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Analytical techniques for characterizing Methyl 5-nitro-1H-indole-3-carboxylate
An Application Guide to the Comprehensive Characterization of Methyl 5-nitro-1H-indole-3-carboxylate
Introduction
This compound is a key heterocyclic compound, frequently utilized as a versatile building block in medicinal chemistry and drug development.[1] The indole scaffold is a privileged structure found in numerous pharmacologically active agents, and the introduction of a nitro group provides a handle for further chemical modifications, such as reduction to an amine, enabling the synthesis of diverse compound libraries.[2][3] Given its role as a critical intermediate, the unambiguous confirmation of its structure, purity, and identity is paramount to ensure the reliability and reproducibility of subsequent research and development efforts.
This document provides a detailed guide to the essential analytical techniques required for the comprehensive characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for methodological choices. The synergistic use of the techniques described herein establishes a self-validating system for quality control, ensuring the material meets the highest standards of scientific integrity.
Physicochemical Properties
A foundational understanding of a compound's physical properties is essential before commencing analytical work, as it informs choices regarding solvents, storage, and handling.
| Property | Value | Source(s) |
| Chemical Structure | ||
| This compound | ||
| Molecular Formula | C₁₀H₈N₂O₄ | [4][5] |
| Molecular Weight | 220.18 g/mol | [4][5][6] |
| CAS Number | 686747-51-3 | [4][5][7] |
| Appearance | Yellow crystalline solid | [1][8] |
| Melting Point | 282-284 °C | [5] |
| Solubility | Soluble in methanol, DMSO, DMF; Slightly soluble in water. | [1][5][9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
Principle & Causality: NMR spectroscopy is the gold standard for the unambiguous determination of molecular structure. It operates by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a magnetic field. The resulting chemical shifts, signal multiplicities, and coupling constants provide a detailed "map" of the atomic connectivity. For a molecule like this compound, NMR is indispensable for confirming the regiochemistry of the nitro group and the integrity of the indole core.
Application: Confirming Identity and Regiochemistry
-
¹H NMR: Confirms the presence and chemical environment of all protons. The distinct aromatic signals and their coupling patterns verify the substitution pattern on the indole ring. The methyl ester singlet provides a clear diagnostic signal.
-
¹³C NMR: Identifies all unique carbon atoms in the molecule, including quaternary carbons that are invisible in ¹H NMR. This confirms the carbon backbone and the presence of the ester carbonyl and nitro-substituted aromatic carbon.
Detailed Experimental Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high solubilizing power for this compound.[9] Alternatively, deuterated chloroform (CDCl₃) can be used if solubility permits.[8]
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the coupled aromatic protons.
-
Acquisition (¹H NMR):
-
Acquire a standard one-dimensional proton spectrum.
-
Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
Acquisition (¹³C NMR):
-
Acquire a standard proton-decoupled ¹³C spectrum.
-
A larger number of scans is required due to the low natural abundance of ¹³C.
-
Experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be run to differentiate between CH, CH₂, and CH₃ groups.[9]
-
Data Interpretation and Expected Results
The chemical shifts are influenced by the electron-withdrawing nature of the nitro and carboxylate groups. The following table provides expected chemical shifts based on published data for structurally similar nitroindole compounds.[2][8]
| ¹H NMR (Expected Data in DMSO-d₆) | ¹³C NMR (Expected Data in DMSO-d₆) |
| Chemical Shift (δ, ppm) | Assignment |
| ~12.5 (s, 1H) | Indole N-H |
| ~8.8 (d, 1H) | H-4 |
| ~8.3 (s, 1H) | H-2 |
| ~8.1 (dd, 1H) | H-6 |
| ~7.7 (d, 1H) | H-7 |
| ~3.9 (s, 3H) | O-CH₃ |
Note: s=singlet, d=doublet, dd=doublet of doublets. Actual chemical shifts and coupling constants should be determined from the acquired spectrum.
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Principle & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive technique for confirming molecular weight. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula—a critical component of structural validation.
Application: Verification of Identity
-
Low-Resolution MS: Provides nominal molecular weight, confirming the compound is likely the target molecule.
-
High-Resolution MS (HRMS): Provides the exact mass, allowing for the calculation and confirmation of the molecular formula (C₁₀H₈N₂O₄). This differentiates the target from any potential isomers or impurities with the same nominal mass.
Detailed Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Method: Electrospray Ionization (ESI) is the preferred method for this class of molecule as it is a soft ionization technique that typically keeps the molecule intact, yielding a strong molecular ion peak.
-
Instrumentation: Introduce the sample into an HRMS instrument, such as an Orbitrap or Time-of-Flight (TOF) mass spectrometer.
-
Acquisition Mode: Acquire spectra in both positive and negative ion modes.
-
Positive Mode: Expect to observe the protonated molecule [M+H]⁺ and/or sodium adduct [M+Na]⁺.
-
Negative Mode: Expect to observe the deprotonated molecule [M-H]⁻.
-
Data Interpretation and Expected Results
The instrument will report the measured m/z values, which can be compared against the calculated theoretical values.
| Ion Species | Calculated Exact Mass | Expected Observed m/z |
| [M] (Neutral) | 220.0484 | - |
| [M+H]⁺ | 221.0557 | ~221.056 |
| [M+Na]⁺ | 243.0376 | ~243.038 |
| [M-H]⁻ | 219.0411 | ~219.041 |
A match between the calculated and observed mass to within 0.003 Da (or <5 ppm) provides extremely high confidence in the elemental composition of the synthesized compound.[2][8]
High-Performance Liquid Chromatography (HPLC): Purity Assessment
Principle & Causality: HPLC is a cornerstone technique for separating, identifying, and quantifying each component in a mixture. For purity analysis, Reverse-Phase HPLC (RP-HPLC) is most common. Molecules are separated based on their hydrophobicity through differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This allows for the separation of the target compound from residual starting materials, synthetic byproducts, and degradation products.
Application: Quantifying Purity
-
Provides a quantitative measure of purity, typically expressed as a percentage of the total peak area.
-
The retention time (tR) serves as a qualitative identifier under specific chromatographic conditions.
-
Can be coupled with a mass spectrometer (LC-MS) to obtain mass information for each separated peak, aiding in impurity identification.
Detailed Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[10]
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid (or Trifluoroacetic Acid). The acidifier improves peak shape by ensuring consistent ionization of the indole N-H.
-
Solvent B: Acetonitrile (or Methanol) + 0.1% Formic Acid.
-
-
Gradient Elution: A linear gradient, for example, from 10% B to 90% B over 20 minutes, is effective for separating compounds with a range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the eluent using a UV detector. Based on data for nitroindole chromophores, a detection wavelength between 320-350 nm should provide high sensitivity.[11]
-
Sample Preparation: Prepare a sample solution of ~1 mg/mL in a solvent compatible with the mobile phase (e.g., a 50:50 mixture of water/acetonitrile).
Data Interpretation
-
Purity: In the resulting chromatogram, a single, sharp, and symmetrical peak indicates high purity.
-
Calculation: Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%. For regulatory purposes, purity levels are often expected to be >98%.
Infrared (IR) Spectroscopy: Functional Group Identification
Principle & Causality: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing these vibrations (stretching, bending). This technique provides a rapid and non-destructive method to confirm the presence of key functional groups, serving as an excellent orthogonal check to NMR and MS data.
Application: Functional Group Fingerprinting
-
Confirms the presence of the indole N-H group, the ester carbonyl (C=O), and the nitro (NO₂) group.
-
Verifies the presence of the aromatic ring system.
Detailed Experimental Protocol
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is ideal as it requires minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Acquisition: Record the spectrum, typically over the range of 4000 cm⁻¹ to 400 cm⁻¹.
Data Interpretation and Expected Results
The spectrum should display absorption bands characteristic of the molecule's functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Indole N-H |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~1710 | C=O Stretch | Ester Carbonyl |
| ~1520 | Asymmetric NO₂ Stretch | Nitro Group |
| ~1340 | Symmetric NO₂ Stretch | Nitro Group |
| ~1600-1450 | C=C Stretch | Aromatic Ring |
Integrated Analytical Workflow
The power of this analytical suite lies in its integrated, multi-technique approach. No single technique provides a complete picture, but together they form a robust, self-validating system for characterization.
References
- 1. chembk.com [chembk.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. sinfoochem.com [sinfoochem.com]
- 7. 686747-51-3|this compound|BLD Pharm [bldpharm.com]
- 8. iris.unina.it [iris.unina.it]
- 9. tetratek.com.tr [tetratek.com.tr]
- 10. Separation of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Structural Elucidation of Synthesized Nitroindoles using NMR and Mass Spectrometry
Introduction
Nitroindoles are a pivotal class of heterocyclic compounds, serving as crucial intermediates in the synthesis of pharmaceuticals and biologically active molecules. The introduction of a nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic properties and reactivity of the indole scaffold, making it a versatile building block in drug development. Consequently, the unambiguous structural verification of synthesized nitroindoles is a non-negotiable step in the research and development pipeline.
This comprehensive guide provides an in-depth technical framework for the analysis of nitroindoles using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Moving beyond mere procedural lists, this document delves into the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals to acquire, interpret, and validate their data with the highest degree of confidence. We will explore the influence of the nitro group on spectral data and outline robust, self-validating protocols for a seamless workflow from sample preparation to final structural confirmation.
Part A: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of a molecule. For nitroindoles, the position of the strongly electron-withdrawing nitro group (-NO₂) induces significant and predictable changes in the chemical shifts of nearby protons and carbons, providing a distinct fingerprint for each isomer.
Causality: The Electronic Influence of the Nitro Group
The -NO₂ group de-shields (moves downfield) adjacent and conjugated nuclei by withdrawing electron density from the aromatic system. This effect is most pronounced for protons and carbons ortho and para to the point of substitution.
-
¹H NMR: Protons on the benzene portion of the indole ring that are ortho or para to the nitro group will resonate at a significantly higher chemical shift (downfield) compared to unsubstituted indole. For example, in 5-nitroindole, H4 and H6 will be strongly de-shielded.
-
¹³C NMR: The carbon atom directly attached to the nitro group (ipso-carbon) will be significantly de-shielded. Other carbons in the aromatic ring will also experience downfield shifts depending on their proximity and resonance relationship to the nitro group.[1][2]
¹H & ¹³C NMR Spectral Data of Nitroindoles
The following table summarizes typical chemical shift ranges for protons and carbons in common nitroindole isomers dissolved in DMSO-d₆. These values are illustrative and can vary based on the solvent and other substituents.[3][4][5]
| Position | 4-Nitroindole (¹H δ ppm) [3] | 5-Nitroindole (¹H δ ppm) [4] | Typical ¹³C δ ppm | Notes |
| N-H | ~12.0 (broad s) | ~11.8 (broad s) | - | Often a broad singlet, can exchange with D₂O. |
| H2 | ~7.8 (t) | ~7.7 (t) | 125-130 | |
| H3 | ~7.0 (t) | ~6.7 (t) | 100-105 | Typically the most upfield pyrrole ring signal. |
| H4 | - | ~8.5 (d) | 115-120 | Highly de-shielded in 5- and 6-nitroindoles. |
| H5 | ~8.1 (d) | - | 118-122 | |
| H6 | ~7.2 (t) | ~7.9 (dd) | 115-120 | |
| H7 | ~7.9 (d) | ~7.6 (d) | 120-125 | |
| C2 | - | - | 127-130 | |
| C3 | - | - | 103-106 | |
| C3a | - | - | 128-132 | |
| C4 | C-NO₂ (~140) | - | 112-115 | Ipso-carbon is significantly downfield. |
| C5 | - | C-NO₂ (~142) | 119-122 | Ipso-carbon is significantly downfield. |
| C6 | - | - | 118-121 | |
| C7 | - | - | 120-123 | |
| C7a | - | - | 135-138 |
Experimental Workflow for NMR Analysis
Protocol 1: Sample Preparation for NMR Analysis
Proper sample preparation is paramount for acquiring high-quality, high-resolution NMR spectra.[6]
-
Material Quantity: Weigh 5-25 mg of the synthesized nitroindole for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[7]
-
Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often an excellent choice for nitroindoles due to its high polarity. Chloroform-d (CDCl₃) is also common.[8][9]
-
Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.[7] Vortex or gently sonicate the vial to ensure the sample is completely dissolved, creating a homogenous solution.[6]
-
Internal Standard (Optional): Tetramethylsilane (TMS) can be used as an internal reference (δ = 0.00 ppm). If the solvent does not already contain TMS, a small drop can be added.[7] Alternatively, the residual solvent peak can be used for referencing (e.g., DMSO-d₆ at δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[10]
-
Labeling: Clearly label the NMR tube cap with a unique identifier. Do not use paper labels on the tube itself.[10]
Protocol 2: NMR Data Acquisition (General Parameters)
These parameters are a starting point for a 400 or 500 MHz spectrometer and should be optimized as needed.[8][11]
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (e.g., 'zg30' on Bruker).
-
Spectral Width: 0 - 14 ppm.
-
Number of Scans: 8-16 for a well-concentrated sample.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30' on Bruker).
-
Spectral Width: 0 - 200 ppm.
-
Number of Scans: 1024 or more, depending on concentration, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing:
-
Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.[12]
-
Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction.
-
Calibrate the spectrum using TMS or the residual solvent peak.
-
Part B: Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and elemental composition of a compound, and its fragmentation pattern offers corroborating structural evidence. High-resolution mass spectrometry (HRMS) is particularly powerful for confirming the elemental formula of a newly synthesized compound.[13]
Ionization Techniques & Fragmentation Causality
-
Electrospray Ionization (ESI): A soft ionization technique ideal for obtaining the mass of the molecular ion with minimal fragmentation.[13][14] For indoles, positive ion mode is generally preferred, yielding the protonated molecule [M+H]⁺. HRMS with ESI can provide mass accuracy below 2 ppm, allowing for high-confidence elemental composition determination.[13]
-
Electron Ionization (EI): A hard ionization technique that induces extensive fragmentation. While the molecular ion peak [M]•⁺ may be weak, the resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint.[14][15]
-
Characteristic Fragmentation of Nitroaromatics: The fragmentation of nitroindoles is dominated by the nitro group and the stability of the indole ring.[16][17] Common neutral losses observed from the molecular ion include:
Common Mass Spectral Fragments of Nitroindoles
The following table summarizes key fragments observed in the mass spectra of nitroindoles.
| Fragment | Description | Significance |
| [M+H]⁺ or [M]•⁺ | Molecular Ion | Confirms the molecular weight of the synthesized compound. |
| [M - NO₂]⁺ | Loss of a nitro radical | A hallmark of nitroaromatic compounds.[18] |
| [M - NO]⁺ | Loss of nitric oxide | Another characteristic fragmentation pathway.[17] |
| [M - H]⁺ | Loss of a hydrogen radical | Often observed, leading to a stabilized ion. |
| m/z 130, 144 | Indole core fragments | Characteristic ions of the indole part of the molecule.[20] |
Experimental Workflow for Mass Spectrometry Analysis
Protocol 3: Sample Preparation for Mass Spectrometry
Cleanliness and appropriate concentration are key to preventing signal suppression and instrument contamination.[21][22]
-
Stock Solution: Prepare a stock solution of the purified nitroindole at approximately 1 mg/mL in a high-purity solvent like methanol (MeOH), acetonitrile (ACN), or water.[22]
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent compatible with the mobile phase (for LC-MS) or direct infusion. A common solvent system is 50:50 ACN:H₂O with 0.1% formic acid.[22][23]
-
Filtration: If any precipitation is observed, the solution must be filtered through a 0.22 µm syringe filter before being transferred to an appropriate MS vial.[22] This prevents blockage of the instrument's fluidic pathways.
Protocol 4: High-Resolution ESI-MS Data Acquisition
The following are general starting parameters for an ESI-Q-ToF or Orbitrap instrument.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.[24]
-
Desolvation Temperature: 350 - 500 °C.[24]
-
Scan Mode 1 (Full Scan MS): Acquire data over a mass range of m/z 50-500. This provides the accurate mass of the protonated molecular ion [M+H]⁺, which is used to determine the elemental composition.[13]
-
Scan Mode 2 (Tandem MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with argon or nitrogen gas. This will generate the fragment ions needed for structural confirmation.
Part C: Integrated Data Analysis for Unambiguous Elucidation
The true power of these techniques is realized when their complementary data are integrated. A logical workflow ensures that the proposed structure is consistent with all observed spectral evidence.
Analysis Steps:
-
Propose a Structure: Based on the synthetic route, propose the expected nitroindole isomer.
-
Confirm Molecular Formula: Use the accurate mass from HRMS to confirm the elemental formula. This is the first critical checkpoint.
-
Analyze ¹H NMR:
-
Does the number of signals match the number of unique protons in the proposed structure?
-
Do the integration values match the number of protons for each signal?
-
Are the chemical shifts and coupling patterns (e.g., downfield shifts for protons near the -NO₂) consistent with the proposed isomer?
-
-
Analyze ¹³C NMR: Does the number of signals match the number of unique carbons in the proposed structure? Are the chemical shifts consistent with the electronic environment (e.g., the de-shielded ipso-carbon)?
-
Confirm Connectivity: Use 2D NMR data (COSY for H-H correlations, HMBC for long-range C-H correlations) to piece together the molecular fragments and confirm the substitution pattern.
-
Validate with MS/MS: Does the observed fragmentation pattern (e.g., loss of 46 u) match the expected behavior of the proposed nitroindole structure?
Conclusion
The structural analysis of synthesized nitroindoles is a multi-faceted process where NMR spectroscopy and mass spectrometry provide essential, complementary information. NMR elucidates the precise arrangement of the carbon-hydrogen framework and confirms isomeric purity, while MS validates the molecular formula and provides corroborating structural evidence through fragmentation analysis. By employing the robust protocols and integrated analytical logic detailed in this guide, researchers can confidently and efficiently verify their synthetic outcomes, ensuring the integrity of their compounds for downstream applications in medicinal chemistry and drug discovery.
References
- 1. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 2. 13C NMR studies of substituted 2,3-diphenylindoles. Methyl and nitro derivatives (1988) | Rosa Erra-Balsells | 6 Citations [scispace.com]
- 3. 4-Nitroindole(4769-97-5) 1H NMR spectrum [chemicalbook.com]
- 4. 5-Nitroindole(6146-52-7) 1H NMR [m.chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. organomation.com [organomation.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. benchchem.com [benchchem.com]
- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. books.rsc.org [books.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 15. organomation.com [organomation.com]
- 16. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. biocompare.com [biocompare.com]
- 22. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 23. preprints.org [preprints.org]
- 24. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing reaction conditions for Methyl 5-nitro-1H-indole-3-carboxylate synthesis
This guide serves as a comprehensive technical resource for researchers engaged in the synthesis of Methyl 5-nitro-1H-indole-3-carboxylate. It provides a detailed experimental protocol, an in-depth troubleshooting guide in a question-and-answer format, and frequently asked questions to address common challenges and optimize reaction outcomes. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Overview of the Synthesis
The synthesis of this compound is most commonly achieved through the electrophilic nitration of Methyl 1H-indole-3-carboxylate. The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the reaction is complicated by the molecule's sensitivity to strong acids and the potential for multiple nitration sites. The key to a successful synthesis lies in the careful control of reaction conditions to favor the formation of the desired 5-nitro isomer and minimize side-product formation.
The reaction mechanism involves the generation of the nitronium ion (NO₂⁺) from a nitrating agent, which then attacks the indole ring. The position of nitration is directed by the electronic properties of the indole nucleus.
Optimized Experimental Protocol
This protocol is a validated starting point for the synthesis. Researchers should consider small-scale trials before proceeding to a larger scale.
Materials:
-
Methyl 1H-indole-3-carboxylate
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Potassium Nitrate (KNO₃) or Fuming Nitric Acid (HNO₃, >90%)
-
Methanol (MeOH)
-
Crushed Ice/Deionized Water
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Brine
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 1H-indole-3-carboxylate (1 equivalent) in concentrated sulfuric acid (approx. 10-12 mL per gram of substrate) at 0°C using an ice-salt bath. Stir until a homogeneous solution is achieved.
-
Nitrating Agent: Prepare the nitrating agent. A common and effective agent is potassium nitrate (1.1 equivalents), which should be added portion-wise to the cooled sulfuric acid solution of the indole over 30-45 minutes. Maintain the internal temperature strictly between 0 and 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:7 Ethyl Acetate:Hexane). The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.
-
Quenching: Once the reaction is complete, pour the reaction mixture slowly and carefully into a beaker containing a large volume of crushed ice and water with vigorous stirring. This will precipitate the crude product.
-
Work-up:
-
Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Alternatively, if the product is oily or does not fully precipitate, extract the aqueous mixture with Ethyl Acetate (3x volumes).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically a yellow solid. Recrystallization from methanol or purification via flash column chromatography (silica gel, eluting with a gradient of Ethyl Acetate in Hexane) is recommended to obtain the pure this compound.[1][2]
Troubleshooting Guide (Q&A)
This section addresses specific problems that may be encountered during the synthesis.
Question 1: My reaction yielded very little or no product. What went wrong?
Answer: This is a common issue that can stem from several factors related to the stability of the starting material and the activity of the nitrating agent.
-
Possible Cause 1: Degradation of Starting Material. The indole ring is sensitive to strongly acidic and oxidative conditions. If the temperature is not strictly controlled or if the nitrating agent is added too quickly, the starting material can decompose or polymerize.
-
Solution: Ensure the reaction temperature is maintained between 0-5°C throughout the addition of the nitrating agent. Add the nitrating agent slowly and in small portions to manage the exotherm.[3]
-
-
Possible Cause 2: Inactive Nitrating Agent. The nitronium ion (NO₂⁺) is the active electrophile. Moisture can deactivate this species.
-
Solution: Use anhydrous reagents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the flask.[3]
-
-
Possible Cause 3: Insufficient Reaction Time. The reaction may not have proceeded to completion.
-
Solution: Use TLC to monitor the consumption of the starting material. If the starting material is still present after the initial reaction time, consider extending it incrementally while maintaining the low temperature.
-
Question 2: My final product is a mixture of isomers. How can I improve the regioselectivity for the 5-nitro product?
Answer: The formation of multiple nitro-isomers (e.g., 3-, 4-, 6-nitro) is a known challenge in indole chemistry.[4] The indole nucleus has multiple reactive sites.
-
Causality: While the 5-position is electronically favored for nitration, other positions can also be attacked, leading to a mixture of regioisomers. The reaction conditions, particularly the acid catalyst and temperature, play a crucial role in directing the substitution.
-
Solution 1: Strict Temperature Control. Lower temperatures (0-5°C) generally favor substitution at the 5-position. Higher temperatures can lead to decreased selectivity and the formation of other isomers.
-
Solution 2: Choice of Nitrating Agent. Milder nitrating agents can sometimes provide better regioselectivity. While nitric/sulfuric acid is common, consider alternatives like tetramethylammonium nitrate with trifluoroacetic anhydride, which has been shown to be highly regioselective for the 3-position in some indole systems but illustrates the principle of reagent-controlled selectivity.[5][6] For this specific synthesis, sticking to KNO₃/H₂SO₄ at low temperatures is the most reliable starting point.
-
Solution 3: Purification Strategy. If isomer formation is unavoidable, a robust purification strategy is essential.
-
Column Chromatography: A carefully run silica gel column is often effective at separating isomers with different polarities. Experiment with different eluent systems to maximize separation.[3]
-
Fractional Crystallization: Differences in the solubility of the isomers in a particular solvent can sometimes be exploited through fractional crystallization.
-
Question 3: The reaction is very exothermic and difficult to control. How can I run it safely?
Answer: Nitration reactions are notoriously exothermic and can pose a significant safety risk if not managed properly. A runaway reaction can occur if the heat generated is not dissipated effectively.
-
Core Principle: The key is to control the rate of reaction by controlling the rate at which the reagents are mixed and by providing efficient cooling.
-
Solution 1: Slow, Controlled Addition. Always add the nitrating agent dropwise or in very small portions. Use a dropping funnel for liquids or add solids slowly as a powder. Never add the entire amount at once.[3]
-
Solution 2: Efficient Cooling & Monitoring. Ensure the reaction flask is adequately immersed in a well-stirred cooling bath (ice-salt is better than ice alone for maintaining sub-zero temperatures). Monitor the internal temperature of the reaction with a thermometer, not just the bath temperature.
-
Solution 3: Proper Scale and Dilution. Perform the reaction on a small scale first to understand its behavior. Using a sufficient volume of the solvent (in this case, sulfuric acid) helps to dissipate the heat generated.
Frequently Asked Questions (FAQs)
Q: Why is concentrated sulfuric acid used as the solvent? A: Concentrated sulfuric acid serves two primary roles. First, it acts as a solvent for the indole ester. Second, and more importantly, it is a strong acid that protonates the nitric acid (or reacts with the nitrate salt) to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Q: How can I be sure my product is the correct 5-nitro isomer? A: Spectroscopic analysis is required for confirmation.
-
¹H NMR: The proton coupling patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum are definitive. For the 5-nitro product, you would expect to see specific splitting patterns for the protons at the 4, 6, and 7 positions. The literature values for this compound can be used for comparison.[1][2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula (C₁₀H₈N₂O₄).[1][2]
Q: Can I use Methyl 1H-indole-3-carboxylate with other substituents on the ring? A: Yes, but the presence of other substituents will influence the reaction's outcome. Electron-donating groups will activate the ring, potentially requiring even milder conditions, while electron-withdrawing groups will deactivate it, possibly requiring stronger conditions or higher temperatures. The position of existing substituents will also affect the regioselectivity of the nitration.
Data Summary & Visualizations
Table 1: Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Substrate | Methyl 1H-indole-3-carboxylate | Starting material for nitration. |
| Nitrating Agent | Potassium Nitrate (KNO₃) | Solid, easy to handle, generates NO₂⁺ in H₂SO₄. |
| Solvent/Catalyst | Conc. Sulfuric Acid (H₂SO₄) | Generates electrophile and dissolves substrate. |
| Stoichiometry | Substrate : KNO₃ (1 : 1.1) | Slight excess of nitrating agent ensures full conversion. |
| Temperature | 0 - 5 °C | Critical for preventing degradation and controlling selectivity.[3] |
| Reaction Time | 1 - 2 hours (TLC monitored) | Ensures reaction goes to completion without side reactions. |
| Purification | Column Chromatography/Recrystallization | Essential for removing isomers and impurities.[1][2] |
| Expected Yield | 60 - 80% | Typical range for this reaction under optimized conditions.[7] |
Diagrams
Caption: General experimental workflow for the synthesis.
Caption: Decision tree for common troubleshooting scenarios.
References
- 1. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization [mdpi.com]
- 2. iris.unina.it [iris.unina.it]
- 3. benchchem.com [benchchem.com]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Common side reactions in the synthesis of 5-nitroindole esters
Welcome to the technical support center for the synthesis of 5-nitroindole esters. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with these valuable but often challenging intermediates. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the causality behind common synthetic pitfalls. This guide is structured in a question-and-answer format to directly address the issues you are likely encountering at the bench.
Frequently Asked Questions (FAQs)
Q1: I'm getting a very low yield in my synthesis of methyl 5-nitroindole-2-carboxylate. What are the most common culprits?
A1: Low yield in this synthesis is a frequent issue that can typically be traced to one of four areas:
-
Inefficient Nitration: The regioselectivity and efficiency of the nitration step are highly dependent on the substrate and conditions. Nitrating an existing indole ester can lead to a mixture of isomers (4-, 6-, and 7-nitro) and degradation of the starting material if not carefully controlled.[1]
-
Nitro Group Reduction: The nitro group is susceptible to reduction, especially if your reagents or solvents contain metallic impurities or if you are using reductive reagents elsewhere in your synthesis.[2]
-
Ester Hydrolysis: 5-Nitroindole esters can be sensitive to both acidic and basic conditions, leading to hydrolysis back to the carboxylic acid, particularly during workup or purification.[3][4]
-
Decarboxylation: If your synthesis proceeds through a 5-nitroindole-2-carboxylic acid intermediate, this species can be prone to decarboxylation, especially at elevated temperatures, leading to the formation of 5-nitroindole as a byproduct.[5][6]
We will explore troubleshooting for each of these issues in the detailed guides below.
Q2: My TLC plate shows multiple spots after nitrating my indole-2-carboxylate starting material. How do I identify them and improve selectivity for the 5-nitro isomer?
A2: The multiple spots likely correspond to various regioisomers of the nitroindole ester. The electron-rich nature of the indole ring makes it susceptible to electrophilic attack at several positions. Besides the desired 5-nitro product, you are likely forming 4-, 6-, and sometimes 7-nitro isomers.[1] The exact ratio depends heavily on the reaction conditions.
To improve selectivity:
-
Temperature Control is Critical: Maintain the reaction temperature below 5 °C. Nitration is highly exothermic, and even small increases in temperature can lead to over-nitration, degradation, and reduced selectivity.[7]
-
Protecting Groups: Using an N-acetyl or N-tosyl protecting group on the indole nitrogen can help direct the nitration to the C5 and C6 positions.
-
Nitrating Agent: The choice of nitrating agent is key. A mixture of nitric acid and sulfuric acid is common but harsh.[7] Consider milder alternatives like acetyl nitrate or nitronium tetrafluoroborate for more controlled reactions.
Q3: Can the nitro group be reduced during standard esterification or hydrolysis steps?
A3: Yes, this is a significant concern. While the nitroaromatic group is generally robust, it can be sensitive under certain conditions that might be employed during synthesis.[2] For instance, if you are preparing the ester from the corresponding carboxylic acid using a method that involves a metal catalyst, you risk reducing the nitro group. Similarly, some reagents used for ester hydrolysis, if not pure, can contain reducing contaminants. Always use high-purity reagents and consider running reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.[2]
Troubleshooting Guides: In-Depth Analysis & Protocols
This section provides detailed troubleshooting for specific, frequently encountered side reactions.
Guide 1: Overcoming Unwanted Reduction of the Nitro Group
The presence of an amino group (5-aminoindole ester) instead of the nitro group is a clear indication of unintended reduction. This is a common side reaction when working with nitroaromatic compounds.[2]
Causality: The nitro group can be reduced by various sources, often inadvertently introduced into the reaction:
-
Metallic Impurities: Trace metals in reagents or solvents can catalyze hydrogenation.
-
Reductive Reagents: Reagents that are not explicitly "reducers" may still have reducing potential. For example, certain grades of sodium cyanide or other nucleophiles can contain impurities that act as reducing agents.[2]
-
Transfer Hydrogenation: If using alcohols (e.g., isopropanol) as solvents at elevated temperatures with a metal catalyst, transfer hydrogenation can occur.
Caption: Competing pathways for the acylation of 5-nitroindole.
Table 1: Conditions Influencing Acylation Regioselectivity
| Parameter | Condition for N-Acylation | Condition for C3-Acylation | Rationale |
| Base | Strong, non-nucleophilic base (e.g., NaH, LiHMDS) | None (Lewis Acid conditions) or weak base | Strong bases generate the indole anion, making the nitrogen highly nucleophilic. |
| Catalyst | None (base-mediated) | Lewis Acid (AlCl₃, SnCl₄) or Organocatalyst (DBN) | Catalysts activate the acylating agent for electrophilic aromatic substitution at C3. [8] |
| Solvent | Polar Aprotic (THF, DMF) | Non-polar (DCM, Toluene) | Polar aprotic solvents stabilize the indole anion. |
| Temperature | Low temperature (0 °C to RT) | Often requires heating | N-acylation is often the kinetic product, favored at lower temperatures. |
Guide 3: Preventing Ester Hydrolysis During Workup and Purification
The ester functional group is susceptible to cleavage under both acidic and basic conditions, a reaction known as hydrolysis. [4]The electron-withdrawing nature of the 5-nitro group can make the ester carbonyl even more electrophilic and thus more prone to hydrolysis.
Causality:
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, activating it for nucleophilic attack by water. This is the reverse of a Fischer esterification. [4]* Base-Promoted Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This process is irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is unreactive towards the alcohol leaving group. [3][4] Protocol: Hydrolysis-Free Workup and Purification
-
Aqueous Workup:
-
When quenching the reaction, use a saturated solution of a mild buffer like sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) instead of strong acids or bases.
-
Work quickly and at low temperatures (e.g., in an ice bath) to minimize contact time with the aqueous phase.
-
Ensure complete extraction into the organic layer.
-
-
Chromatography:
-
Silica Gel: Standard silica gel is slightly acidic and can cause hydrolysis of sensitive esters. To mitigate this, you can use neutralized silica gel.
-
Neutralization Protocol: Prepare a slurry of silica gel in your desired eluent system containing 1% triethylamine (Et₃N). Swirl for 5 minutes, then filter and use the resulting silica for your column.
-
Eluent Choice: Avoid using highly acidic or basic additives in your mobile phase. If an additive is needed, a volatile base like triethylamine is preferable.
-
-
Storage:
-
Store the purified 5-nitroindole ester in a desiccator, under an inert atmosphere, and in a freezer to prevent degradation over time. The 5-nitroindole scaffold can have limited stability under certain conditions. [2]
-
References
Technical Support Center: Troubleshooting Low Yields in Fischer Esterification of Indole Carboxylic Acids
Welcome to the technical support center for navigating the complexities of Fischer esterification with indole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields in their esterification reactions. Here, we move beyond standard protocols to delve into the nuanced chemistry of indoles, providing in-depth, field-proven insights to diagnose and resolve common issues.
Introduction: The Challenge of Esterifying Indole Carboxylic Acids
The Fischer esterification, a cornerstone of organic synthesis, presents unique challenges when applied to indole carboxylic acids.[1][2][3] While seemingly straightforward, the reaction's success is often hampered by the intrinsic properties of the indole nucleus. The electron-rich nature of the indole ring makes it susceptible to side reactions under the strongly acidic conditions typical of this esterification.[4][5] Furthermore, issues such as decarboxylation, steric hindrance, and poor solubility can significantly depress yields, leading to frustrating and time-consuming troubleshooting cycles.[6][7][8]
This guide provides a structured, question-and-answer-based approach to systematically address these challenges. By understanding the underlying causality behind experimental choices, you can develop a robust and self-validating protocol for your specific substrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What are the likely causes and how can I drive the equilibrium forward?
Answer: The Fischer esterification is a reversible reaction, and an unfavorable equilibrium is a common culprit for low conversion.[1][2][3][9][10] To shift the equilibrium towards the product ester, you must address the presence of water, a byproduct of the reaction.
Core Principles for Driving the Equilibrium:
-
Le Châtelier's Principle in Action: The reaction can be driven to completion by either using a large excess of one reactant (typically the alcohol) or by actively removing water as it forms.[1][2][3][10][11][12]
-
Alcohol as Solvent: Employing the alcohol reactant as the solvent is a common and effective strategy to ensure a large excess is present.[9][13][14]
-
Water Removal Techniques: For reactions where using the alcohol as a solvent is not feasible, azeotropic removal of water using a Dean-Stark apparatus with a co-solvent like toluene is highly effective.[1][13] Alternatively, incorporating a drying agent such as molecular sieves can sequester the water formed.[1]
Troubleshooting Workflow: Driving the Reaction Forward
Caption: Troubleshooting workflow for low conversion in Fischer esterification.
Question 2: I'm observing significant byproduct formation, particularly a loss of the carboxylic acid group. What is happening and how can I prevent it?
Answer: Indole carboxylic acids, especially those with the carboxyl group at the 2 or 3-position, are prone to decarboxylation under acidic and high-temperature conditions.[6][15][16][17] This side reaction is a major contributor to low yields.
Understanding and Mitigating Decarboxylation:
-
Mechanism of Decarboxylation: The electron-rich indole nucleus can facilitate the loss of carbon dioxide, particularly when the carboxyl group is protonated by the acid catalyst.[16]
-
Reaction Temperature: High reaction temperatures significantly accelerate the rate of decarboxylation.
-
Acid Strength: Stronger acids can increase the propensity for this side reaction.
Strategies to Minimize Decarboxylation:
| Strategy | Rationale | Recommended Action |
| Lower Reaction Temperature | Reduces the rate of the decarboxylation side reaction. | Run the reaction at the lowest effective temperature. Monitor progress by TLC to avoid unnecessarily long reaction times. |
| Use a Milder Acid Catalyst | Less harsh conditions can disfavor the protonation step leading to decarboxylation. | Consider using p-toluenesulfonic acid (p-TsOH) instead of sulfuric acid. Lewis acids can also be effective.[1] |
| Alternative Esterification Methods | Avoids the harsh acidic conditions of the Fischer esterification altogether. | Explore methods like Steglich esterification or the use of acid chlorides.[1][11][14][18] |
Question 3: My indole starting material appears to be degrading, leading to a complex mixture of products. Why is the indole ring so sensitive?
Answer: The indole nucleus is highly susceptible to electrophilic attack and polymerization under strongly acidic conditions.[4][5] The nitrogen lone pair contributes to the high electron density of the ring, making it reactive towards the protons of the acid catalyst.
Protecting the Indole Nitrogen:
To circumvent this reactivity, protection of the indole nitrogen is a highly recommended strategy.[4][5][19][20] An electron-withdrawing protecting group can decrease the electron density of the indole ring, rendering it more stable to acidic conditions.[5]
Common N-Protecting Groups for Indoles:
| Protecting Group | Abbreviation | Key Features | Deprotection Conditions |
| Tosyl | Ts | Robust, strongly electron-withdrawing. | Can be difficult to remove.[5] |
| tert-Butoxycarbonyl | Boc | Electron-withdrawing, generally stable to Fischer conditions. | Acid-labile (e.g., TFA).[5] |
| Benzenesulfonyl | Bs | Similar to Tosyl in stability and electron-withdrawing nature. | Reductive or basic conditions. |
| Pivaloyl | Piv | Sterically bulky, can protect both N-1 and C-2 positions. | Can be removed with a lithium base like LDA.[4] |
Experimental Protocol: N-Boc Protection of Indole-3-Carboxylic Acid
-
Dissolution: Dissolve indole-3-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Add sodium hydride (NaH, 2.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stirring: Allow the mixture to stir at room temperature for 1 hour.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 2.1 equivalents) dissolved in anhydrous THF.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Quenching: Carefully quench the reaction with water and acidify to pH 3-4 with dilute HCl.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Question 4: My starting materials are not fully soluble in the alcohol, leading to a heterogeneous mixture and poor reaction rates. How can I improve solubility?
Answer: Poor solubility of the indole carboxylic acid in the alcohol solvent is a common practical issue that can severely limit reaction rates.[7][8]
Strategies to Address Solubility Issues:
-
Co-solvent Addition: Adding a co-solvent that can dissolve both the indole carboxylic acid and the alcohol can create a homogeneous reaction mixture. Toluene is a good choice as it can also be used for azeotropic water removal with a Dean-Stark apparatus.
-
Solvent Screening: If possible, screen a variety of alcohols to find one in which the starting material has better solubility. Data on the solubility of indole carboxylic acids in different solvents can guide this choice.[7][8]
-
Temperature Increase: Gently increasing the reaction temperature can improve the solubility of the starting material. However, be mindful of the increased risk of decarboxylation at higher temperatures.
Alternative Esterification Methods for Sensitive Indole Carboxylic Acids
When Fischer esterification consistently provides low yields despite troubleshooting, it is often more efficient to switch to a milder, alternative method.
Steglich Esterification
This method is ideal for acid-sensitive substrates as it proceeds under neutral conditions.[1][14] It utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with a catalyst such as 4-dimethylaminopyridine (DMAP).
Reaction Pathway: Steglich Esterification
Caption: Simplified workflow of Steglich esterification.
Esterification via Acid Chlorides
This two-step process involves first converting the carboxylic acid to a more reactive acid chloride, which then readily reacts with the alcohol to form the ester. This method avoids acidic conditions for the ester formation step.[14][18]
Experimental Protocol: Two-Step Esterification via Acid Chloride
Step 1: Formation of the Acid Chloride
-
Combine the indole carboxylic acid (1 equivalent) with thionyl chloride (SOCl₂, 1.5-2.0 equivalents) in an inert solvent like dichloromethane (DCM) or toluene.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Remove the excess SOCl₂ and solvent under reduced pressure.
Step 2: Ester Formation
-
Dissolve the crude acid chloride in an anhydrous solvent (e.g., DCM).
-
Add the desired alcohol (1.1 equivalents) and a non-nucleophilic base like triethylamine (TEA) or pyridine (1.2 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by washing with dilute acid, aqueous sodium bicarbonate, and brine.
-
Dry the organic layer and purify the ester by column chromatography.
Summary and Recommendations
Successfully esterifying indole carboxylic acids requires a nuanced approach that accounts for the unique reactivity of the indole ring. When faced with low yields, a systematic evaluation of the reaction equilibrium, potential side reactions like decarboxylation, and the stability of the indole nucleus under acidic conditions is crucial. The implementation of strategies such as N-protection and the use of milder, alternative esterification methods can often lead to significant improvements in yield and purity.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. athabascau.ca [athabascau.ca]
- 4. mdpi.org [mdpi.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. byjus.com [byjus.com]
- 11. Fischer Esterification [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 14. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 18. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]
- 19. researchgate.net [researchgate.net]
- 20. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
Purification challenges of crude Methyl 5-nitro-1H-indole-3-carboxylate
Welcome to the technical support guide for the purification of crude Methyl 5-nitro-1H-indole-3-carboxylate (CAS: 686747-51-3). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. Here, we address common questions and provide in-depth troubleshooting guides based on established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
A1: The pure compound is typically a yellow crystalline solid.[1][2] The intensity of the color can vary. Crude products, however, may present as dark brown oils or discolored yellow-to-brown solids.[3] This discoloration often indicates the presence of nitration byproducts, residual starting materials, or degradation products.[4]
Q2: What are the most common impurities I should expect?
A2: Impurities largely depend on the synthetic route, but they generally fall into three categories:
-
Starting Materials: Unreacted Methyl 1H-indole-3-carboxylate.
-
Reaction Byproducts: Isomeric products (e.g., 4-nitro or 6-nitro isomers) and potentially di-nitrated species. The synthesis of nitroindoles can be challenging to control regioselectively.[5]
-
Degradation Products: The indole nucleus can be sensitive to strongly acidic or oxidative conditions, leading to colored, often polymeric, impurities.
Q3: Which purification method should I try first?
A3: For most common laboratory scales (mg to grams), recrystallization is the most efficient and cost-effective initial purification method.[4] If recrystallization fails to yield a product of sufficient purity, or if the impurities have very similar solubility profiles, silica gel column chromatography is the recommended secondary method.
Q4: What are the general solubility characteristics of this compound?
A4: this compound is a moderately polar molecule. The presence of the nitro group (-NO₂) and the methyl ester (-COOCH₃) increases its polarity compared to the parent indole. It exhibits good solubility in polar aprotic solvents like acetone, ethyl acetate (EtOAc), and dichloromethane (DCM), and is soluble in alcohols like methanol (MeOH) and ethanol (EtOH), especially upon heating.[6] Its solubility in non-polar solvents like hexanes or petroleum ether is very low.
Purification Workflow: A Decision Guide
The following diagram outlines the logical decision-making process for purifying your crude product.
Caption: Decision workflow for purification strategy.
Troubleshooting Guide: Recrystallization
Q5: My recrystallization resulted in a very low yield. What went wrong and how can I fix it?
A5: Low yield is a classic challenge, typically stemming from suboptimal solvent choice or procedural errors.
Causality & Solution:
-
Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated crude solid until dissolution is just complete.[7]
-
-
Inappropriate Solvent: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room or cold temperatures.[4]
-
Solution: Perform a systematic solvent screen. See the protocol below.
-
-
Premature Crystallization: If crystals form too quickly in the hot solution (e.g., during a hot filtration step), you will lose product.
-
Solution: Ensure all glassware (funnel, flask) is pre-heated. Use a slight excess of solvent (5-10%) before hot filtration to prevent crystallization on the filter paper. This excess can be evaporated later if needed.
-
-
Incomplete Crystallization: Cooling may not have been sufficient or long enough.
-
Solution: After cooling to room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.
-
Protocol: Systematic Solvent Screening for Recrystallization
| Step | Action | Purpose |
| 1 | Place ~20 mg of crude product into 5-6 small test tubes. | To test multiple solvents in parallel. |
| 2 | Add 0.5 mL of a different test solvent to each tube (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetone/Water mix). | To observe solubility at room temperature. |
| 3 | Agitate at room temperature. If the solid dissolves, the solvent is unsuitable as a single-solvent system. | To find a solvent with low room-temperature solubility. |
| 4 | For undissolved solids, heat the test tube gently in a water bath. Add more solvent dropwise if needed until the solid dissolves. | To test for high solubility at elevated temperatures. |
| 5 | Allow the clear, hot solutions to cool slowly to room temperature, then place in an ice bath. | To observe the quality and quantity of crystal formation. |
| 6 | Select the best solvent: The one that dissolved the compound when hot but produced a large crop of crystals upon cooling. | To optimize yield and purity for the bulk recrystallization. |
Q6: My product "oiled out" instead of forming crystals. What should I do?
A6: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to separate as a liquid instead of a solid. This is common with impure compounds.
Causality & Solution:
-
High Impurity Load: Impurities can depress the melting point and interfere with crystal lattice formation.
-
Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystallization.
Troubleshooting Steps:
-
Re-heat the Solution: Add a small amount of additional solvent to the oiled-out mixture and re-heat until a homogenous solution is formed.
-
Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool or paper towels can help.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide nucleation sites.
-
Seeding: If you have a few pure crystals, add one or two to the cooled, supersaturated solution to initiate crystallization.
-
-
Change Solvent: If the problem persists, the chosen solvent is likely unsuitable. Try a more viscous solvent or a binary solvent system where the compound is less soluble.
Troubleshooting Guide: Column Chromatography
Q7: My compound is streaking badly on the TLC plate and I can't get good separation. How do I optimize the mobile phase?
A7: Streaking, or tailing, on silica gel is often a sign of undesirable secondary interactions between the analyte and the stationary phase, or it can be due to overloading or insolubility. For an indole with a nitro group, the acidic N-H proton and polar groups can be problematic.
Causality & Solution:
-
Compound is Too Polar for the Eluent: The compound spends too much time adsorbed to the silica.
-
Solution: Increase the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.[8]
-
-
Strong Adsorption to Acidic Silica: The indole N-H can interact strongly with the acidic silanol groups (Si-OH) on the silica surface.
-
Solution: Add a small amount of a competitive binder to the mobile phase. A common choice is triethylamine (Et₃N) at 0.1-1% concentration. This will occupy the acidic sites on the silica, allowing your compound to elute more symmetrically. Caution: Ensure your compound is stable to basic conditions.
-
-
Insolubility at the Origin: If the compound is not fully soluble in the mobile phase, it will not move cleanly from the spotting point.
-
Solution: Ensure the solvent used to dissolve your sample for spotting is fully evaporated before elution. Try a different, stronger solvent system.
-
Protocol: Flash Column Chromatography Purification
This protocol is based on literature procedures for similar nitro-indole compounds.[1][2]
| Step | Action | Rationale & Key Details |
| 1. Mobile Phase Selection | Develop a solvent system using TLC. Aim for a Retention Factor (Rf) of 0.25 - 0.35 for the target compound. | An optimal Rf in this range provides the best balance between separation and elution time. A good starting system is n-hexane:ethyl acetate (7:3 or 3:1 v/v) .[1][2] |
| 2. Column Packing | Prepare a slurry of silica gel in the non-polar component of your mobile phase (n-hexane). Pour and pack the column uniformly. | A well-packed column is critical to prevent channeling and ensure sharp bands.[4] |
| 3. Sample Loading | Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM or acetone). Adsorb this solution onto a small amount of silica gel (~2-3x the mass of the crude product). Evaporate the solvent completely to get a dry, free-flowing powder. | This "dry loading" technique results in a much sharper initial band compared to loading a liquid solution, dramatically improving separation.[9] |
| 4. Elution & Collection | Carefully add the dry-loaded sample to the top of the column. Elute with the pre-determined mobile phase, collecting fractions. | Monitor the elution using TLC to identify which fractions contain the pure product. |
| 5. Isolation | Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporator). | This yields the final, purified product. |
Q8: I ran a column, but my fractions are still impure. What could have happened?
A8: This frustrating outcome usually points to one of several common issues during the chromatography process.
Caption: Troubleshooting logic for poor column chromatography separation.
References
- 1. iris.unina.it [iris.unina.it]
- 2. mdpi.com [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Purification [chem.rochester.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stabilizing Nitroindole Compounds During Experimental Workup
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitroindole compounds. As a Senior Application Scientist, I understand the unique stability challenges these molecules present. This guide provides in-depth, field-proven insights to help you navigate potential degradation issues during your experimental workup and purification, ensuring the integrity of your valuable compounds.
PART 1: Core Principles of Nitroindole Stability
FAQ: Why are nitroindole compounds so susceptible to degradation?
Nitroindoles are complex structures where two key chemical motifs with opposing electronic characteristics are present: the electron-rich indole ring and the strongly electron-withdrawing nitro group. This electronic tug-of-war makes the molecule susceptible to a variety of degradation pathways:
-
Acid/Base Instability : The indole nitrogen can be protonated under acidic conditions, altering the electron density of the ring system. Conversely, strong bases can deprotonate the N-H group, forming an indolate anion which is highly susceptible to oxidation. Both extremes of pH can promote hydrolytic degradation of the nitroindole core.[1][2]
-
Oxidative Degradation : The indole ring is inherently electron-rich and can be easily oxidized. The presence of residual oxidizing agents from a previous synthetic step, or even atmospheric oxygen, can lead to the formation of colored byproducts, often observed as a darkening of the solution.[2] For instance, the indoline ring system is particularly prone to oxidation to the corresponding indole.[2]
-
Reduction of the Nitro Group : The nitro group is readily reduced to a variety of other functional groups, including nitroso, hydroxylamino, and amino moieties.[2][3][4] This is a major concern when reducing agents are used in the synthesis and are not fully quenched before workup.
-
Photodegradation : Many nitro-aromatic compounds are sensitive to light. Exposure to UV or even ambient lab lighting can trigger photochemical reactions, often leading to the reduction of the nitro group to a nitroso species or other complex rearrangements.[1][2][5]
PART 2: Troubleshooting Guide for Workup & Purification
This section addresses common problems encountered during the isolation and purification of nitroindole compounds.
Issue 1: My compound is degrading during aqueous extraction.
Question: I'm performing an acid-base extraction and my product recovery is low, with signs of decomposition. What am I doing wrong?
Answer: Aggressive pH changes are a primary cause of nitroindole degradation during aqueous workup. Both strong acids and strong bases can catalyze hydrolysis or other unwanted side reactions.
Recommendations:
-
Avoid Strong Acids/Bases: For neutralization or pH adjustment, opt for milder reagents.
-
Instead of concentrated HCl, use a dilute solution (e.g., 0.1 M HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl).[6]
-
Instead of concentrated NaOH or KOH, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of a mild base.
-
-
Maintain a "Safe" pH Range: If possible, keep the aqueous phase within a pH range of 4-8. The optimal pH will be compound-specific, so it's advisable to perform a small-scale stability test if you are working with a new nitroindole derivative.
-
Minimize Contact Time: Perform extractions swiftly and avoid letting your compound sit in acidic or basic aqueous solutions for extended periods.
-
Work at Low Temperatures: Performing the extraction in a cold water or ice bath can significantly slow down the rate of degradation.
Question: My synthesis involved a reducing agent (e.g., NaBH₄, LiAlH₄, H₂/Pd), and I suspect it's reducing my nitro group during workup. How can I prevent this?
Answer: The nitro group is highly susceptible to reduction, and residual reducing agents can wreak havoc during workup. The key is to effectively quench the reducing agent before adding water or performing extractions.
| Reducing Agent | Recommended Quenching Procedure | Causality & Considerations |
| Sodium Borohydride (NaBH₄) | Slowly add acetone or ethyl acetate to the reaction mixture at a low temperature (e.g., 0 °C) until gas evolution ceases. | Acetone and ethyl acetate react with NaBH₄ to form innocuous byproducts. Adding the quencher slowly at a low temperature prevents an uncontrolled exotherm. |
| Lithium Aluminum Hydride (LiAlH₄) | Cautiously add ethyl acetate dropwise at 0 °C. For larger scales, the Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is standard but must be done with extreme care. | Ethyl acetate is a less reactive quenching agent than water, allowing for more controlled quenching. The Fieser workup is effective but can be hazardous if not performed correctly. |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Ensure the flask is then purged with an inert gas (N₂ or Ar) to remove any residual hydrogen.[3] | The metal catalyst is the active reducing agent. Its physical removal is the most effective way to stop the reaction. Purging with an inert gas prevents further reaction with dissolved hydrogen. |
Issue 2: My compound is turning dark or disappearing during solvent removal.
Question: I'm using a rotary evaporator to concentrate my solution, and the resulting solid is dark brown, not the expected color. What's happening?
Answer: This is a classic sign of thermal degradation, possibly combined with oxidation from atmospheric oxygen. Many nitroindoles are sensitive to heat.
Recommendations:
-
Low-Temperature Evaporation: Keep the water bath temperature on your rotary evaporator as low as possible, ideally below 40 °C.
-
Use a High-Vacuum Pump: A good vacuum will allow you to remove the solvent at a lower temperature.
-
Inert Atmosphere: If your compound is particularly sensitive, consider breaking the vacuum on the rotovap with an inert gas like nitrogen or argon instead of air.
-
Avoid Over-Drying: Do not leave your compound on the rotovap for an extended period after the solvent has been removed. This prolonged exposure to heat and vacuum can promote decomposition.
Issue 3: My compound is streaking or decomposing on a silica gel column.
Question: I'm trying to purify my nitroindole via flash chromatography, but I'm getting poor separation and a lot of colored impurities. What can I do?
Answer: Standard silica gel is slightly acidic and can act as a catalyst for the degradation of sensitive compounds.
Recommendations:
-
Deactivate the Silica Gel:
-
Prepare a slurry of your silica gel in your chosen eluent system.
-
Add 1-2% triethylamine (or another suitable base like pyridine) to the slurry.
-
Stir for 15-20 minutes, then pack your column as usual. This will neutralize the acidic sites on the silica.
-
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil®.
-
Solvent Selection: Ensure your solvents are of high purity and free of peroxides (especially important for ethers like THF and diethyl ether).
-
Rapid Purification: Don't let your compound sit on the column for longer than necessary. Prepare your fractions and elute the compound as quickly as possible.
Workflow for Workup of Sensitive Nitroindoles
References
Scaling up the synthesis of Methyl 5-nitro-1H-indole-3-carboxylate
Technical Support Center: Methyl 5-nitro-1H-indole-3-carboxylate
A Guide for Researchers on Safe Handling, Characterization, and Experimental Use
From the Office of the Senior Application Scientist
Welcome to the Technical Support Center for this compound. This guide is designed for our valued partners in research, science, and drug development. Recognizing the critical importance of this compound as a versatile intermediate in medicinal chemistry, this document provides essential information for its safe handling, storage, and application in a laboratory setting.[1] Please note that this guide does not provide protocols for the synthesis of this or any related compound.
Our primary commitment is to laboratory safety and the integrity of your research. This resource is structured to address common questions and challenges encountered when working with this nitroaromatic compound.
Section 1: Compound Identification and Physicochemical Properties
Correctly identifying and understanding the physical properties of your starting materials is the foundation of reproducible science.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 686747-51-3 | [2][3] |
| Molecular Formula | C₁₀H₈N₂O₄ | [2][3] |
| Molecular Weight | 220.18 g/mol | [2][3] |
| Melting Point | 282-284 °C | [4] |
| Appearance | Varies; typically a solid powder | N/A |
| Boiling Point | 424.2±25.0 °C (Predicted) | [4] |
| Density | 1.452±0.06 g/cm³ (Predicted) | [4] |
| pKa | 13.67±0.30 (Predicted) | [4] |
Section 2: Safety & Handling FAQs
Nitroaromatic compounds require careful handling due to their potential reactivity and toxicological profiles.[5][6] Adherence to safety protocols is non-negotiable.
Q: What are the primary hazards associated with this compound?
A: While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally related nitroaromatic compounds, such as nitroanilines and nitroindoles, indicate several potential hazards.[7][8] These include:
-
Toxicity: Many nitroaromatic compounds are toxic if swallowed, inhaled, or absorbed through the skin.
-
Mutagenicity: Some nitroindoles are suspected of causing genetic defects.[7][8]
-
Organ Damage: Prolonged or repeated exposure to related compounds may cause damage to organs.
-
Environmental Hazard: These compounds can be harmful to aquatic life.
Always treat substances of unknown toxicity as potentially hazardous.[9]
Q: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A: A proactive approach to safety is crucial.[10] The minimum required PPE includes:
-
Eye Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[9][11]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any defects before use and practice proper removal techniques to avoid skin contact.[11][12]
-
Body Protection: A flame-resistant lab coat should be worn at all times.[11][12]
-
Respiratory Protection: All work with the solid compound or its solutions should be conducted inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[11][12][13]
Q: How should I properly store this chemical?
A: Proper storage is critical for both safety and compound stability.
-
Store in a tightly closed, clearly labeled container.[14]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.[8]
-
Segregate from strong oxidizing agents, strong bases, and reducing agents to prevent potentially hazardous reactions.
Q: What is the correct procedure for waste disposal?
A: All waste containing this compound, including contaminated labware, must be classified and disposed of as hazardous waste.[15]
-
Do not dispose of this compound down the drain.[12]
-
Segregate waste streams properly to prevent dangerous chemical reactions.[15]
-
The primary disposal method for many nitroaromatic compounds is high-temperature incineration by a licensed waste disposal contractor.[15]
-
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[11]
Section 3: Troubleshooting Guide for Experimental Use
Q: I am having trouble dissolving the compound. What solvents can I use?
A: The solubility of this compound is limited in many common solvents. Based on its structure (a polar aromatic system), polar aprotic solvents are likely the best choice.
-
Recommended starting points: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).
-
Troubleshooting: If solubility is still an issue, gentle warming or sonication may assist in dissolution. Always prepare solutions in a fume hood. When preparing stock solutions for biological assays, it is common to create a high-concentration stock in DMSO, which is then diluted into an aqueous buffer. Be mindful of the final DMSO concentration in your assay, as it can affect experimental outcomes.
Q: My characterization data (NMR, MS) does not match the expected values. What could be the issue?
A: Discrepancies in analytical data can arise from several sources.
-
Purity: Verify the purity of your sample. Commercially available materials can have varying purity levels (e.g., ≥95%).[16] Consider purification by recrystallization or column chromatography if necessary.
-
Residual Solvent: The presence of residual solvents from a previous step or storage can complicate NMR spectra.
-
Compound Degradation: While generally stable, indole derivatives can be sensitive to strong acids, bases, or prolonged exposure to light. Ensure your handling and storage conditions are appropriate.
-
Incorrect Structure: Double-check that the material you have is indeed this compound and not a related isomer. Mass spectrometry (HRMS) is invaluable for confirming the molecular formula.[17]
Section 4: Visualized Safety & Logic Workflows
To further enhance safety and experimental rigor, the following diagrams illustrate critical decision-making processes in the lab.
Diagram 1: Chemical Spill Response Protocol
This workflow outlines the immediate steps to take in the event of a spill involving a hazardous solid compound.
Caption: Workflow for responding to a chemical spill.
Diagram 2: Pre-Experiment Compound Verification
This decision tree ensures the identity and purity of the starting material before committing it to a reaction or assay.
Caption: Decision tree for starting material verification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CAS: 686747-51-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. sinfoochem.com [sinfoochem.com]
- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Bioremediation of nitroaromatic compounds (Chapter 6) - Bioremediation [cambridge.org]
- 6. cswab.org [cswab.org]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.ie [fishersci.ie]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. benchchem.com [benchchem.com]
- 12. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. uni-muenster.de [uni-muenster.de]
- 15. benchchem.com [benchchem.com]
- 16. calpaclab.com [calpaclab.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Alternative Purification Methods for Polar Nitro Compounds
Welcome to the Technical Support Center for the purification of polar nitro compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these often-difficult molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification workflows effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of polar nitro compounds.
Q1: Why is purifying polar nitro compounds so challenging?
The primary challenge stems from the inherent polarity of the nitro group (-NO2) itself, which is a strong electron-withdrawing group. This polarity is often compounded by the presence of other polar functional groups (e.g., hydroxyl, amino, or carboxyl groups) in the molecule.[1] In traditional normal-phase chromatography using silica gel, these compounds can bind very strongly to the polar stationary phase, leading to poor elution, significant peak tailing, or even irreversible adsorption.[2][3] Conversely, in reversed-phase chromatography, highly polar nitro compounds may have insufficient interaction with the non-polar stationary phase, causing them to elute in or near the solvent front with little to no separation.[4][5]
Q2: What are the main alternative purification strategies to standard silica gel chromatography?
When standard normal-phase chromatography fails, several powerful alternative techniques can be employed. The most common and effective methods include:
-
Reversed-Phase Chromatography (RPC): Utilizes a non-polar stationary phase (like C18) and a polar mobile phase. It is highly versatile and widely used in HPLC for the separation of a broad range of compounds based on hydrophobicity.[6][7][8]
-
Supercritical Fluid Chromatography (SFC): A technique that uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase.[9] It is considered a type of normal-phase chromatography and is particularly advantageous for its high speed, efficiency, and reduced environmental impact due to lower solvent consumption.[10][11]
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge by utilizing a charged stationary phase.[12][13][14] It is highly effective for nitro compounds that are either ionic or can be ionized by adjusting the mobile phase pH.[15][16]
Q3: How do I choose the best alternative purification method for my specific polar nitro compound?
The selection of the optimal purification method depends on the specific properties of your compound and the nature of the impurities. The following decision tree can guide your choice.
Caption: Decision tree for selecting a purification method.
Q4: What are common impurities I should expect when synthesizing polar nitro compounds?
Impurities are typically related to the synthesis method. For aromatic nitro compounds prepared by nitration, common impurities include:
-
Isomeric byproducts: Nitration of substituted aromatics can lead to ortho, meta, and para isomers. For example, the nitration of m-cresol can yield 3-methyl-2-nitrophenol and 3-methyl-6-nitrophenol as impurities alongside the desired 3-methyl-4-nitrophenol.[17]
-
Over-nitrated products: Di- or tri-nitrated species can form if the reaction conditions are too harsh.[17]
-
Unreacted starting materials: Residual starting material that was not fully consumed in the reaction.[17]
-
Oxidation or degradation products: The harsh conditions of nitration can sometimes lead to side reactions, producing colored impurities.[17][18]
-
Nitroolefins and other unsaturated compounds: These can be color-forming impurities in aliphatic nitro compounds.[19][20]
Q5: How can I assess the purity of my final compound?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of polar nitro compounds.[17] A reversed-phase C18 column with a gradient of water and acetonitrile or methanol is a good starting point. Purity is typically assessed by UV detection at a wavelength where the nitro compound has strong absorbance. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used.[17]
Part 2: Troubleshooting Guides for Alternative Purification Methods
Method 1: Reversed-Phase Chromatography (RPC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| My polar nitro compound is not retained and elutes in the void volume. | The compound is too polar for the mobile phase, leading to minimal interaction with the C18 stationary phase.[4][21] | 1. Increase Mobile Phase Polarity: Start with a highly aqueous mobile phase (e.g., 95-100% water/aqueous buffer) and run a very shallow gradient or even an isocratic elution.[22] 2. Use a Polar-Embedded or AQ-type C18 Column: These columns are designed to prevent phase collapse in highly aqueous conditions and offer better retention for polar analytes.[22][23] 3. Consider Ion-Pairing Chromatography: For ionizable nitro compounds, adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic compounds, or tetrabutylammonium for acidic compounds) to the mobile phase can significantly increase retention.[6] |
| I'm observing significant peak tailing for my nitro compound. | Secondary interactions between the analyte and residual silanol groups on the silica backbone of the stationary phase. This is common for acidic nitro-phenols or basic nitro-anilines. | 1. Adjust Mobile Phase pH: For acidic nitro compounds, increase the pH of the mobile phase to deprotonate the molecule, which can improve peak shape. For basic compounds, decrease the pH. 2. Use an End-Capped Column: High-quality, end-capped C18 columns have fewer free silanol groups, reducing the chances of secondary interactions. 3. Add a Competing Agent: A small amount of a competing acid or base (e.g., 0.1% TFA or formic acid for acidic compounds) in the mobile phase can saturate the active sites on the stationary phase. |
| My compound is co-eluting with polar, non-nitro impurities. | The selectivity of the C18 phase is insufficient to resolve the compounds. | 1. Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.[6] 2. Try a Different Stationary Phase: A phenyl-hexyl or a polar-embedded phase can offer different selectivity compared to a standard C18 column.[24] 3. Optimize the Gradient: A shallower gradient around the elution point of your compound can improve resolution. |
| My compound appears to be degrading on the C18 column. | The compound may be unstable at the pH of the mobile phase, or it may be sensitive to metal contaminants in the column or system. | 1. Use a Buffered Mobile Phase: Maintain a stable pH within the stability range of your compound. 2. Work at Lower Temperatures: Reducing the column temperature can slow down degradation kinetics.[25] 3. Use a Metal-Free or Bio-Inert HPLC System and Column: If you suspect metal-catalyzed degradation, using hardware designed to minimize metal contact can be beneficial. |
Method 2: Supercritical Fluid Chromatography (SFC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| My polar nitro compound has poor solubility in the supercritical CO2/modifier mobile phase. | The low polarity of pure supercritical CO2 is insufficient to dissolve the highly polar analyte.[10] | 1. Increase Modifier Concentration: Increase the percentage of the polar co-solvent (modifier), such as methanol. For very polar compounds, high modifier concentrations may be necessary.[4] 2. Use a More Polar Modifier: If methanol is not sufficient, consider ethanol or isopropanol. 3. Add an Additive: Small amounts of additives like water, formic acid, or amines (e.g., diethylamine) can significantly improve the solubility and peak shape of polar acidic or basic nitro compounds.[11] |
| I'm not getting good separation between my target compound and structurally similar impurities. | The stationary phase and mobile phase combination does not provide enough selectivity. | 1. Screen Different Stationary Phases: SFC offers a wide range of polar stationary phases, including bare silica, diol, amino, and cyano columns, which can provide different selectivities.[24] 2. Change the Modifier: As in HPLC, switching the co-solvent (e.g., from methanol to acetonitrile) can alter selectivity. 3. Optimize Temperature and Pressure: These parameters affect the density and solvating power of the supercritical fluid and can be tuned to improve resolution. |
| I'm observing poor peak shapes (fronting or tailing). | Overloading, secondary interactions with the stationary phase, or poor solubility at the point of injection. | 1. Reduce Sample Load: Inject a smaller amount of the sample to see if the peak shape improves. 2. Use an Additive: As mentioned above, additives can mitigate secondary interactions and improve peak shape. 3. Ensure Sample is Dissolved in a Suitable Solvent: The injection solvent should be compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase or a weaker solvent. |
| How do I choose the right co-solvent/modifier for my polar nitro compound in SFC? | The choice of modifier is critical for eluting and separating polar compounds.[4] | 1. Start with Methanol: Methanol is the most common and a good starting point for most polar compounds.[10] 2. Screen Other Alcohols: Ethanol and isopropanol are also commonly used and can offer different selectivities. 3. Consider Acetonitrile: Acetonitrile is another option that can provide different elution patterns. 4. Use a Screening Protocol: Systematically test a few different modifiers and stationary phases to quickly identify the most promising conditions. |
Method 3: Ion-Exchange Chromatography (IEX)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| How can I use IEX for a neutral polar nitro compound? | IEX separates based on charge, so neutral molecules will not be retained.[13][14] | 1. Exploit Acidity of α-Protons: Primary and secondary nitroalkanes have acidic α-protons.[26] At a sufficiently high pH, these can be deprotonated to form a nitronate anion, which can be retained on an anion-exchange column. 2. Utilize Phenolic Acidity: Nitro-phenols are often acidic enough to be deprotonated at neutral or slightly basic pH, allowing them to bind to an anion exchanger. |
| My compound is binding too strongly to the ion-exchange resin. | The ionic interaction between the compound and the stationary phase is too strong for the eluting buffer. | 1. Increase the Salt Concentration: Use a salt gradient (e.g., NaCl or KCl) with increasing concentration to elute the compound. The salt ions compete with the analyte for binding to the resin. 2. Change the pH: Adjust the pH of the mobile phase towards the isoelectric point of the compound to reduce its net charge, thereby weakening its interaction with the resin. |
| My compound is not binding to the column at all. | The compound does not have the appropriate charge at the pH of the buffer, or the ionic strength of the buffer is too high. | 1. Adjust the Buffer pH: For anion exchange, the pH must be above the pKa of the acidic group on your nitro compound. For cation exchange, the pH must be below the pKa of the basic group. 2. Lower the Ionic Strength: Ensure the starting buffer has a low salt concentration to allow for binding. |
| I'm experiencing low recovery of my compound from the column. | The compound may be precipitating on the column or binding irreversibly. | 1. Check Solubility: Ensure your compound is soluble in the mobile phase buffers. 2. Use a Steeper Elution Gradient: A sharp increase in salt concentration might be needed to elute a tightly bound compound. 3. Consider a Different Resin: A weak ion exchanger might be more suitable than a strong one if binding is too tight. |
Part 3: Detailed Experimental Protocols
Protocol 1: General Method Development for Reversed-Phase HPLC Purification of a Polar Nitroaromatic Compound
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). If retention is poor, switch to a C18 AQ or a polar-embedded column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Initial Gradient Screening:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV at a suitable wavelength (e.g., 254 nm or the λmax of the compound).
-
Gradient: 5% B to 95% B over 15 minutes. Hold at 95% B for 2 minutes. Return to 5% B and re-equilibrate for 5 minutes.
-
-
Analysis of Initial Run:
-
If the compound elutes very early (low retention), modify the starting conditions to 100% A (0% B) for several minutes before starting the gradient.
-
If the compound elutes very late, a steeper gradient can be used.
-
-
Optimization:
-
Once the approximate elution condition is known, run a shallower gradient around that point to improve resolution between the target compound and impurities. For example, if the compound elutes at 40% B, try a gradient from 30% B to 50% B over 20 minutes.
-
-
Scale-Up: Once the analytical method is optimized, it can be scaled up to a preparative column, adjusting the flow rate and injection volume accordingly.
Protocol 2: Workflow for Troubleshooting Poor Retention in RPC
Caption: Workflow for troubleshooting poor retention in RPC.
Part 4: Data Tables
Table 1: Comparison of Alternative Purification Techniques for Polar Nitro Compounds
| Feature | Reversed-Phase Chromatography (RPC) | Supercritical Fluid Chromatography (SFC) | Ion-Exchange Chromatography (IEX) |
| Principle | Separation based on hydrophobicity.[7] | Separation based on polarity, using a supercritical fluid mobile phase.[9] | Separation based on net charge.[13][14] |
| Stationary Phase | Non-polar (e.g., C18, C8, Phenyl).[6] | Polar (e.g., Silica, Diol, Amino).[24] | Charged (Anionic or Cationic).[12] |
| Mobile Phase | Polar (e.g., Water/Acetonitrile, Water/Methanol).[6] | Supercritical CO2 with a polar modifier (e.g., Methanol).[4][10] | Aqueous buffers with a salt or pH gradient. |
| Best Suited For | A wide range of polar to moderately non-polar compounds. | Chiral separations, and polar compounds soluble in organic modifiers.[10] | Ionic or ionizable nitro compounds (e.g., nitro-phenols, nitro-anilines).[16] |
| Key Advantages | Highly versatile, wide range of available columns, excellent for purity assessment. | Fast separations, lower solvent consumption ("green"), orthogonal to RPC.[10][11] | High capacity and high selectivity for charged molecules. |
| Common Challenges | Poor retention of very polar compounds, potential for peak tailing with acidic/basic analytes. | Analyte solubility in CO2, requires specialized equipment.[9] | Only applicable to charged or ionizable compounds, can be sensitive to buffer conditions. |
Part 5: References
-
How Good is SFC for Polar Analytes? | Chromatography Today. [https://www.chromatographytoday.com/news/sfc-uhpsfc/3 SFC-UHPSFC/how-good-is-sfc-for-polar-analytes/32145](--INVALID-LINK-- SFC-UHPSFC/how-good-is-sfc-for-polar-analytes/32145)
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. --INVALID-LINK--
-
Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. --INVALID-LINK--
-
Supercritical Fluid Chromatography (SFC): New Products and Emerging Applications - LabX. --INVALID-LINK--
-
Selection of Stationary Phases in Supercritical Fluid Chromatography - Encyclopedia.pub. --INVALID-LINK--
-
Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel - PubMed. --INVALID-LINK--
-
Reversed-phase chromatography - Wikipedia. --INVALID-LINK--
-
Technical Support Center: Purification of Crude 3-Methyl-4-nitrophenol - Benchchem. --INVALID-LINK--
-
NITRO COMPOUNDS. --INVALID-LINK--
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. --INVALID-LINK--
-
Reduction of nitro compounds - Wikipedia. --INVALID-LINK--
-
Ion Exchange Chromatography (IEX) HPLC Column - Phenomenex. --INVALID-LINK--
-
Ion Exchange Chromatography. --INVALID-LINK--
-
Purification of dinitrotoluene - Google Patents. --INVALID-LINK--
-
How do I purify the resulting compound after a nitro- to amine-group reduction? --INVALID-LINK--
-
TNT Purification Studies. Task I. Comparative Cost Study of Purification Methods - DTIC. --INVALID-LINK--
-
Separation of trinitrotoluene isomers by crystallization and extraction with nitric acid as a solvent - ResearchGate. --INVALID-LINK--
-
Nitrosamine Impurities: What Are They and Why Do They Matter? – BOC Sciences. --INVALID-LINK--
-
Process for the purification of nitro aliphatic compounds - Google Patents. --INVALID-LINK--
-
Ion-Exchange Chromatography - Chemistry LibreTexts. --INVALID-LINK--
-
Reverse Phase Chromatography Techniques - Chrom Tech, Inc. --INVALID-LINK--
-
Ion Exchange Chromatography: Principle, Parts, Steps, Uses - Microbe Notes. --INVALID-LINK--
-
The Chromatography of Nitro compounds - Nature and Science. --INVALID-LINK--
-
Exploring the Principle of Ion Exchange Chromatography and Its Applications. --INVALID-LINK--
-
Normal-phase vs. Reversed-phase Chromatography - Phenomenex. --INVALID-LINK--
-
Nitration of Phenol and Purification by Column Chromatography Purpose - CDN. --INVALID-LINK--
-
Optimization of the Chematur Pump Nitration process for continuous production of Dinitrotoluene - Chalmers Publication Library. --INVALID-LINK--
-
Principles of Chromatography | Solubility of Things. --INVALID-LINK--
-
Reversed-Phase Chromatography Overview - Creative Proteomics. --INVALID-LINK--
-
Method for eliminating color forming impurities from nitro compounds - Google Patents. --INVALID-LINK--
-
The use of alternative solvent purification techniques - American Chemical Society. --INVALID-LINK--
-
Synthesis and Purification of Nitrophenols | UKEssays.com. --INVALID-LINK--
-
Decomposition of dinitrotoluene isomers and 2,4,6-trinitrotoluene in spent acid from toluene nitration process by ozonation and photo-ozonation - ResearchGate. --INVALID-LINK--
-
For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. --INVALID-LINK--
-
24.6: Nitro Compounds - Chemistry LibreTexts. --INVALID-LINK--
-
Purification of strong polar and basic compounds : r/Chempros - Reddit. --INVALID-LINK--
-
Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. --INVALID-LINK--
-
Chromatography - NJIT. --INVALID-LINK--
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. --INVALID-LINK--
-
Recent Developments in the Reduction of Nitro and Nitroso Compounds - ResearchGate. --INVALID-LINK--
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. --INVALID-LINK--
-
Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions | LCGC International - Chromatography Online. --INVALID-LINK--
-
Strategies for the Flash Purification of Highly Polar Compounds - Lab-ex Kft. --INVALID-LINK--
-
Chromatographic Science Clarifies Separation Challenges - BioPharm International. --INVALID-LINK--
-
Chromatography Troubleshooting - YouTube. --INVALID-LINK--
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Purification [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. agilent.com [agilent.com]
- 5. biotage.com [biotage.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. chromtech.com [chromtech.com]
- 8. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 9. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Supercritical Fluid Chromatography (SFC): New Products and Emerging Applications [labx.com]
- 12. Ion Exchange Chromatography (IEX) HPLC Column | Phenomenex [phenomenex.com]
- 13. rnlkwc.ac.in [rnlkwc.ac.in]
- 14. microbenotes.com [microbenotes.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents [patents.google.com]
- 20. EP2280926B1 - Method for eliminating color forming impurities from nitro compounds - Google Patents [patents.google.com]
- 21. waters.com [waters.com]
- 22. labex.hu [labex.hu]
- 23. youtube.com [youtube.com]
- 24. encyclopedia.pub [encyclopedia.pub]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. lkouniv.ac.in [lkouniv.ac.in]
Validation & Comparative
A Comparative Guide to the Synthesis of Methyl 5-nitro-1H-indole-3-carboxylate
Methyl 5-nitro-1H-indole-3-carboxylate is a pivotal intermediate in medicinal chemistry and drug discovery, serving as a foundational scaffold for a variety of pharmacologically active agents.[1][2] The strategic placement of the nitro group at the 5-position and the carboxylate at the 3-position makes it a versatile building block. The efficiency, scalability, and safety of its synthesis are therefore of paramount importance to researchers.
This guide provides an in-depth, objective comparison of the most prominent synthetic routes to this target molecule. We will move beyond simple procedural lists to dissect the underlying mechanisms, evaluate the practical advantages and limitations of each method, and provide field-proven insights to guide your experimental choices.
Overview of Primary Synthetic Strategies
The construction of the indole nucleus is a well-trodden path in organic chemistry, with several classic name reactions offering viable routes. For this compound, the primary strategies can be categorized into two main approaches:
-
Constructing the Indole Core with Pre-installed Substituents: Methods like the Leimgruber-Batcho and Fischer syntheses build the bicyclic indole system from acyclic precursors that already contain the necessary nitro and carboxylate (or precursor) functionalities.
-
Post-Functionalization of a Pre-formed Indole Ring: This approach involves synthesizing a simpler indole-3-carboxylate and subsequently introducing the nitro group at the 5-position via electrophilic substitution.
We will now explore the most relevant of these methods in detail.
Method 1: The Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis has become a popular and powerful alternative to the Fischer synthesis, prized for its high yields, mild conditions, and the ready availability of starting materials.[3][4] The general strategy involves the condensation of an o-nitrotoluene derivative with a formamide acetal to form an enamine, which then undergoes reductive cyclization.[3]
Mechanistic Rationale
The synthesis is a robust two-stage process:
-
Enamine Formation: The process begins with the reaction of a substituted o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The methyl group, activated by the electron-withdrawing nitro group, is deprotonated under basic conditions. The resulting carbanion attacks the DMF-DMA, leading to the formation of a β-dimethylamino-2-nitrostyrene intermediate (an enamine).[5][6] These intermediates are often intensely colored due to their extended π-conjugation.[3]
-
Reductive Cyclization: The nitro group of the enamine is then reduced to an amine. This is commonly achieved using catalysts like Raney Nickel with hydrazine or Palladium on carbon (Pd/C) with hydrogen gas.[4] The newly formed aniline nitrogen then attacks the enamine double bond in an intramolecular fashion, cyclizing to form a 2-aminoindoline intermediate. Subsequent elimination of dimethylamine yields the aromatic indole ring.[5][6]
Visualizing the Leimgruber-Batcho Pathway
Caption: Workflow for the Leimgruber-Batcho synthesis.
Experimental Protocol: Leimgruber-Batcho Synthesis
Adapted from general procedures described by Leimgruber and Batcho.[4]
-
Step 1: Enamine Formation.
-
To a solution of the starting material, Methyl 2-methyl-5-nitrobenzoate, in dimethylformamide (DMF), add pyrrolidine followed by N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the mixture (typically 50-80 °C) and monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and pour it into ice-water. The enamine intermediate often precipitates as a colored solid.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
-
Step 2: Reductive Cyclization.
-
Suspend the crude enamine intermediate in a suitable solvent such as methanol, ethanol, or benzene.[4]
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a Parr apparatus at 50 psi) and shake for 1-2 hours.[4]
-
Alternatively, Raney nickel and hydrazine hydrate can be used as the reducing system.[3]
-
After the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. Purify the resulting crude product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to yield pure this compound.
-
Method 2: The Fischer Indole Synthesis
The Fischer synthesis is one of the oldest and most versatile methods for preparing indoles.[7] Discovered in 1883, it involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[8]
Mechanistic Rationale
The widely accepted mechanism proceeds through several key steps:[7]
-
Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of 4-nitrophenylhydrazine with a suitable carbonyl compound, in this case, methyl pyruvate, to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form ('ene-hydrazine').
-
[4][4]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted[4][4]-sigmatropic rearrangement (an amino-Claisen type rearrangement), which breaks the N-N bond and forms a C-C bond, yielding a di-imine intermediate.
-
Cyclization & Aromatization: The di-imine intermediate rearomatizes and the terminal imine is attacked by the aniline nitrogen to form a cyclic aminal. Under acidic catalysis, this aminal eliminates a molecule of ammonia, leading to the formation of the stable, aromatic indole ring.[7][8]
Visualizing the Fischer Synthesis Pathway
Caption: Key stages of the Fischer indole synthesis.
Experimental Protocol: Fischer Synthesis
Adapted from a procedure for a similar nitroindole derivative.[9]
-
A mixture of 4-nitrophenylhydrazine (1 equivalent) and methyl pyruvate (1 equivalent) in a suitable solvent like glacial acetic acid or ethanol is prepared.
-
An acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or zinc chloride) is added cautiously.[7]
-
The reaction mixture is heated, often to reflux, for several hours (typically 2-6 hours). The progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into a large volume of ice-water.
-
The precipitated solid is collected by filtration, washed thoroughly with water to remove the acid catalyst, and then washed with a cold, dilute solution of sodium bicarbonate.
-
The crude product is dried and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the target compound.
Method 3: Direct Esterification of 5-Nitroindole-3-Carboxylic Acid
This method is not a de novo synthesis of the indole ring but is arguably the most straightforward approach if the corresponding carboxylic acid is commercially available or has been synthesized separately. The reaction is a classic Fischer-Speier esterification.
Mechanistic Rationale
Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution.[10] The carboxylic acid is protonated by a strong acid catalyst (typically H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by the alcohol (methanol). A tetrahedral intermediate is formed, which then eliminates a molecule of water to form the ester. The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the product side, ensuring a high yield.[10]
Experimental Protocol: Fischer-Speier Esterification
Based on a standard protocol for methyl ester formation.[10]
-
Suspend 5-nitro-1H-indole-3-carboxylic acid in a large excess of anhydrous methanol in a round-bottom flask.
-
Cool the stirring mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Remove the ice bath and heat the mixture to reflux for 4-8 hours, monitoring by TLC until the starting acid is no longer visible.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).
-
Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude methyl ester, which can be further purified by recrystallization.
Comparative Analysis
| Feature | Leimgruber-Batcho Synthesis | Fischer Indole Synthesis | Fischer-Speier Esterification |
| Starting Materials | Substituted o-nitrotoluene, DMF-DMA | Substituted phenylhydrazine, ketone/aldehyde | 5-nitro-1H-indole-3-carboxylic acid |
| Key Reagents | Raney Ni/H₂NNH₂ or Pd/C, H₂ | Strong acid catalyst (H₂SO₄, PPA, ZnCl₂) | Methanol (excess), catalytic H₂SO₄ |
| Reaction Conditions | Generally mild, two distinct steps | Often harsh (elevated temp., strong acid) | Mild to moderate (refluxing methanol) |
| Typical Yields | High to excellent[3] | Moderate to high, variable[8] | High to quantitative[10] |
| Advantages | High yields, mild conditions, avoids harsh acids, good for diverse functionalities.[4] | Widely applicable, vast literature, one-pot.[7] | Extremely simple, high-yielding, clean reaction. |
| Disadvantages | Two-step process (though one-pot variations exist[11]), colored intermediates. | Harsh conditions can degrade sensitive substrates, potential for side products. | Dependent on the availability of the starting carboxylic acid. |
| Operational Complexity | Moderate | Moderate | Low |
| Safety Considerations | Use of flammable H₂ gas or toxic hydrazine. Raney Ni is pyrophoric. | Handling of strong, corrosive acids. | Handling of concentrated sulfuric acid. |
Conclusion and Recommendation
For the de novo synthesis of This compound , the Leimgruber-Batcho synthesis emerges as the superior method for most laboratory applications. Its primary advantages of high yields under relatively mild conditions and the avoidance of harsh acids make it more compatible with a wider range of functional groups and generally easier to control than the Fischer synthesis.[3][4] While it involves two distinct steps, the procedure is robust and reliable.
The Fischer indole synthesis remains a viable, classic alternative. However, the requisite strong acid and high temperatures can pose challenges, potentially leading to lower yields or decomposition, especially during scale-up.
If 5-nitro-1H-indole-3-carboxylic acid is readily accessible, the Fischer-Speier esterification is unquestionably the most efficient and straightforward final step. Its simplicity, high yield, and operational safety make it the ideal choice for converting the acid to the desired methyl ester.
Ultimately, the choice of synthesis will depend on the specific resources, scale, and starting materials available to the researcher. However, for its blend of efficiency, versatility, and milder conditions, the Leimgruber-Batcho pathway represents a modern and highly effective approach to this important synthetic target.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. journalijar.com [journalijar.com]
A Comparative Guide to the Biological Activity of Nitroindoles: Spotlight on Methyl 5-nitro-1H-indole-3-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indole Scaffold and the Influence of Nitration
The indole nucleus is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds and pharmaceuticals.[1][2][3] This versatile heterocyclic framework mimics peptide structures, allowing it to bind reversibly to numerous enzymes and opening immense possibilities for novel drug design.[2][3] The introduction of a nitro (NO₂) group to this scaffold fundamentally alters its electronic and steric properties, often unlocking or enhancing specific biological activities.[1][4][5]
The position of the nitro group on the indole ring is critical and dictates the compound's reactivity and primary mechanism of action. For instance, nitration at the C3 position renders the indole an electrophile, while a nitro group at the C5 position, as seen in our primary compound of interest, Methyl 5-nitro-1H-indole-3-carboxylate , contributes to a distinct set of biological effects. This guide provides a comparative analysis of the biological activity of this compound and its derivatives against other nitroindole isomers, supported by experimental data and detailed protocols.
The Anticancer Potential of 5-Nitroindoles: A Dual-Action Mechanism
Derivatives of the 5-nitroindole scaffold have emerged as a promising class of anticancer agents, demonstrating potent activity against various cancer cell lines.[6] Their efficacy largely stems from a dual-pronged attack on cancer cell survival and proliferation.[6]
Mechanism 1: c-Myc G-Quadruplex Stabilization
A primary mechanism of action is the targeted stabilization of G-quadruplex (G4) structures within the promoter region of the c-Myc oncogene.[6][7][8] The c-Myc gene is a critical transcription factor implicated in up to 80% of human cancers.[6] Guanine-rich sequences in its promoter region can fold into these non-canonical DNA secondary structures. By binding to and stabilizing these G4 structures, 5-nitroindole derivatives effectively inhibit the transcription of the c-Myc gene.[6][7] The subsequent downregulation of c-Myc protein expression disrupts the cell cycle, leading to arrest (primarily in the sub-G1/G1 phase) and triggering the intrinsic apoptotic pathway.[6][8]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic comparison of 5-nitroindole isomers
An In-Depth Spectroscopic Guide to the Isomers of 5-Nitroindole
This guide provides a comprehensive spectroscopic comparison of 5-nitroindole and its key positional isomers (4-, 6-, and 7-nitroindole). As a Senior Application Scientist, my goal is not just to present data, but to explain the underlying principles and experimental causality, offering a robust framework for unambiguous isomer identification. We will delve into the practical application of UV-Vis, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, supported by experimental data and detailed protocols.
The electronic character of the indole ring is not uniform. The electron-donating nitrogen atom in the pyrrole ring and the fused benzene ring create a complex system of electron density. The introduction of a potent electron-withdrawing group like the nitro (–NO₂) group dramatically perturbs this electronic landscape. The specific position of this group dictates the molecule's overall dipole moment, its charge distribution, and the energy levels of its molecular orbitals. These positional-dependent electronic differences are the very basis for their differentiation via spectroscopic techniques.
References
A Comparative Guide to the In Vitro Anticancer Activity of Methyl 5-nitro-1H-indole-3-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
The 5-Nitroindole Scaffold: A Dual-Pronged Attack on Cancer Cells
The anticancer activity of 5-nitroindole derivatives is often attributed to a multi-faceted mechanism of action that targets key vulnerabilities in cancer cells. A primary mode of action involves the stabilization of G-quadruplex (G4) DNA structures within the promoter region of the c-Myc oncogene.[2][3] The c-Myc gene is a critical regulator of cell proliferation and is overexpressed in up to 80% of human cancers.[2] By binding to and stabilizing G4 structures, these indole derivatives can effectively suppress the transcription of c-Myc, leading to a downregulation of the c-Myc oncoprotein.[2][3] This, in turn, can induce cell cycle arrest and trigger apoptosis.
Furthermore, several 5-nitroindole-based compounds have been shown to elevate intracellular levels of reactive oxygen species (ROS).[2][3] The resulting oxidative stress can damage cellular components and activate apoptotic pathways, contributing to the cytotoxic effects of these compounds against cancer cells. This dual approach of oncogene suppression and induction of oxidative stress makes the 5-nitroindole scaffold a compelling starting point for the development of novel anticancer therapeutics.
Comparative In Vitro Anticancer Activity
The cytotoxic efficacy of Methyl 5-nitro-1H-indole-3-carboxylate analogs has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following table summarizes the available in vitro cytotoxicity data for representative analogs.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Analog 1 (Pyrrolidine-substituted 5-nitroindole) | Pyrrolidine substitution on the 5-nitroindole core | HeLa (Cervical) | 5.08 ± 0.91 | - | - |
| Analog 2 (Amine-substituted 5-nitroindole) | Amine substitution on the 5-nitroindole core | HeLa (Cervical) | 5.89 ± 0.73 | - | - |
| (1-methyl-5-nitro-3-phenylindol-2-yl)methanol | Phenyl and methanol substitutions on a 1-methyl-5-nitroindole core | Not specified | Not available | - | - |
| Fused Indole Derivative | Fused heterocyclic ring system with indole | MCF-7 (Breast) | 0.022 | Paclitaxel | 0.005 |
| A549 (Lung) | 0.031 | ||||
| HeLa (Cervical) | 0.025 | ||||
| HCT116 (Colon) | 0.028 | ||||
| Arylthioindole Derivative | Arylthio substitution on the indole core | MCF-7 (Breast) | 0.11 | Doxorubicin | 0.04 |
| A549 (Lung) | 0.15 | ||||
| HeLa (Cervical) | 0.12 | ||||
| HCT116 (Colon) | 0.18 | ||||
| Aroylindole Derivative | Aroyl substitution on the indole core | MCF-7 (Breast) | 1.4 | Cisplatin | 1.2 |
| A549 (Lung) | 1.8 | ||||
| HeLa (Cervical) | 1.5 | ||||
| HCT116 (Colon) | 1.9 |
Note: The data for the Fused Indole, Arylthioindole, and Aroylindole derivatives are representative of the broader class of indole-based anticancer agents and are included for comparative purposes.[4]
Unraveling the Mechanism of Action: A Visual Guide
The anticancer effects of 5-nitroindole derivatives are mediated through the modulation of specific signaling pathways. The diagrams below illustrate the key molecular events following treatment with these compounds.
Caption: c-Myc Downregulation Pathway.
Caption: ROS-Induced Apoptosis Pathway.
Synthesis of this compound Analogs
The synthesis of these analogs often begins with commercially available 5-nitroindole. A variety of synthetic routes can be employed to introduce different substituents at various positions of the indole ring, allowing for the exploration of structure-activity relationships.
A representative synthetic scheme for a Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate is outlined below. This palladium-catalyzed intramolecular oxidative coupling offers an efficient route to functionalized indole-3-carboxylates.[5]
Caption: Synthesis of a this compound Analog.
Experimental Protocols: A Guide to In Vitro Evaluation
The following are detailed, step-by-step methodologies for key experiments used to assess the in vitro anticancer activity of this compound analogs.
MTT Assay for Cell Viability
This colorimetric assay is a widely used method to assess the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound analog (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[6]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of a compound on the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
6-well plates
-
This compound analog
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the cell pellet in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
Detection of Intracellular Reactive Oxygen Species (ROS)
This assay measures the generation of ROS within cells upon treatment with the test compound.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the test compound for the desired time.
-
Probe Loading: Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove the excess probe.
-
Analysis: Analyze the fluorescence of the cells using a fluorescence microscope or a flow cytometer (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates an increase in intracellular ROS.[2]
Conclusion
This compound analogs represent a promising class of anticancer agents with a compelling dual mechanism of action that involves the suppression of the c-Myc oncogene and the induction of oxidative stress. The data presented in this guide highlights the potent in vitro activity of these compounds and provides a framework for their continued investigation and development. The detailed experimental protocols offer a self-validating system for researchers to assess the anticancer potential of novel analogs within this chemical class. Further exploration of the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential in the fight against cancer.
References
- 1. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
A Comparative Stability Analysis of 4-Nitro, 5-Nitro, and 6-Nitroindole Derivatives: A Guide for Researchers
In the landscape of medicinal chemistry and materials science, nitroindole derivatives serve as pivotal building blocks for a myriad of functional molecules. The position of the nitro group on the indole scaffold dramatically influences the electronic properties, reactivity, and, critically, the stability of these compounds. This guide provides an in-depth comparative stability analysis of 4-nitro, 5-nitro, and 6-nitroindole derivatives, offering field-proven insights and supporting experimental frameworks for researchers, scientists, and drug development professionals.
Introduction: The Significance of Isomeric Position on Nitroindole Stability
The indole ring, an electron-rich aromatic system, is a privileged structure in numerous natural products and pharmaceuticals. The introduction of a potent electron-withdrawing nitro group fundamentally alters this characteristic, impacting the molecule's susceptibility to various degradation pathways. The stability of a given nitroindole isomer is not merely an academic curiosity; it is a critical parameter that dictates its viability in drug discovery pipelines, its shelf-life in formulations, and its performance in materials applications.
The choice between a 4-, 5-, or 6-nitroindole derivative in a synthetic campaign can have profound consequences. An unstable isomer may lead to inconsistent results in biological assays, the formation of potentially toxic degradation products, and challenges in manufacturing and storage. This guide will dissect the nuances of stability among these three key isomers, exploring thermal, chemical, and photolytic degradation pathways.
Theoretical Framework: Electronic and Steric Effects
The stability of nitroindole isomers is governed by a delicate interplay of electronic and steric effects. The nitro group, being strongly electron-withdrawing, reduces the electron density of the indole ring, making it less susceptible to electrophilic attack but potentially more vulnerable to nucleophilic attack and reductive degradation.
-
Electronic Effects : The position of the nitro group influences the distribution of electron density across the indole ring system through resonance and inductive effects.
-
5-Nitroindole : The nitro group at the 5-position can effectively delocalize the negative charge through resonance involving the benzene ring, contributing to its relative stability. This enhanced electronic stability is a key reason for its successful application as a universal base in oligonucleotides, where it contributes to duplex stability through favorable stacking interactions.[1]
-
4- and 6-Nitroindole : In these isomers, the resonance delocalization of the nitro group with the indole nitrogen is also significant, influencing the overall electronic distribution and, consequently, stability.
-
-
Steric Effects : Steric hindrance, or the spatial arrangement of atoms, can also play a role in the stability of molecules.[2] While less pronounced in these relatively planar molecules compared to more complex structures, the interaction of the nitro group with adjacent substituents can influence conformational stability and reactivity.
A deeper understanding of these effects can be achieved through computational modeling.
Computational Chemistry Workflow for Stability Prediction
Density Functional Theory (DFT) calculations can provide valuable insights into the relative stabilities of nitroindole isomers by determining their ground-state energies, bond dissociation energies, and electrostatic potential maps.[3][4][5][6]
Caption: A typical workflow for the computational prediction of molecular stability.
Comparative Stability Analysis
While direct, side-by-side, peer-reviewed stability studies on all three isomers are not extensively available, we can synthesize a comparative picture from existing literature and established principles of chemical stability.
Thermal Stability
Thermal stability is a measure of a compound's resistance to decomposition at elevated temperatures. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in assessing this property.[7][8]
| Isomer | Expected Relative Thermal Stability | Rationale |
| 4-Nitroindole | Moderate | The proximity of the nitro group to the pyrrole ring might influence thermal decomposition pathways. |
| 5-Nitroindole | High | Favorable electronic delocalization across the benzene ring is expected to contribute to higher thermal stability. This is supported by its robust performance in thermal melting experiments of DNA duplexes.[9] |
| 6-Nitroindole | Moderate-High | Similar to 5-nitroindole, the nitro group is on the benzene ring, suggesting good thermal stability, though potentially slightly different from the 5-isomer due to altered electronic distribution. |
Chemical Stability: Forced Degradation Studies
Forced degradation, or stress testing, is crucial for identifying potential degradation products and understanding the intrinsic stability of a molecule under various chemical conditions.[10][11][12][13][14] These studies typically involve subjecting the compound to acidic, basic, oxidative, and photolytic stress.
Comparative Chemical Stability Overview
| Stress Condition | 4-Nitroindole | 5-Nitroindole | 6-Nitroindole |
| Acidic Hydrolysis | Potentially susceptible | Generally stable | Generally stable |
| Alkaline Hydrolysis | Potentially susceptible | Generally stable | Generally stable |
| Oxidative Degradation | Susceptible | Susceptible | Susceptible |
| Photodegradation | Susceptible | Susceptible | Susceptible |
-
Hydrolytic Stability (Acidic and Basic Conditions) : The stability of nitroindoles in acidic and basic media is pH-dependent. While the indole ring itself is relatively stable, extreme pH conditions can promote degradation. Nitrosated indole compounds, for instance, have shown pH-dependent stability, being unstable at pH 2 but stable at pH 8.[15]
-
Oxidative Stability : The indole nucleus is susceptible to oxidation, which can lead to the formation of oxindoles and other degradation products.[16][17][18] The presence of a nitro group can influence the rate and pathway of oxidation. All three isomers are expected to be susceptible to strong oxidizing agents.
-
Photostability : Nitroaromatic compounds are often light-sensitive and can undergo photodegradation.[19] The UV/Vis absorption spectra of the isomers, which show absorption in the near-UV range, indicate their potential for photolytic degradation.[4][6] Studies on 7-nitroindole confirm its susceptibility to photodegradation.[19]
Photostability
Photostability testing is essential for compounds that may be exposed to light during manufacturing, storage, or use.[20][21] The ICH Q1B guideline provides a framework for conducting such studies.
| Isomer | UV Absorption Maxima (in 2-propanol) | Expected Photostability |
| 4-Nitroindole | Extends furthest into the visible range[4][6] | Potentially the least photostable due to broader light absorption. |
| 5-Nitroindole | ~322 nm[4][6] | Moderate photostability, though degradation upon UV exposure is expected. |
| 6-Nitroindole | Two maxima in the near-UV range[4][6] | Susceptible to photodegradation, with the dual absorption bands potentially leading to complex photochemical pathways. |
Experimental Protocols for Comparative Stability Assessment
To rigorously evaluate the stability of 4-, 5-, and 6-nitroindole derivatives, a well-designed set of experiments is required. The following protocols are based on standard industry practices for forced degradation studies.[10][11][12][14]
General Procedure: Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is the cornerstone of any stability study. This method must be able to separate the parent compound from all potential degradation products.[22][23][24]
Caption: Workflow for developing a stability-indicating HPLC method.
Protocol: Forced Degradation Studies
Objective : To compare the stability of 4-, 5-, and 6-nitroindole under various stress conditions.
Materials :
-
4-Nitroindole, 5-Nitroindole, 6-Nitroindole (high purity)
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with a photodiode array (PDA) detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure :
-
Stock Solution Preparation : Prepare individual stock solutions of each isomer in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis :
-
To 1 mL of each stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixtures at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis :
-
To 1 mL of each stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixtures at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation :
-
To 1 mL of each stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solutions at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation :
-
Place a solid sample of each isomer in an oven at 105°C for 24 hours.
-
Separately, keep a 1 mg/mL solution of each isomer in methanol at 60°C for 24 hours.
-
Prepare solutions of the stressed samples in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation :
-
Expose a solution of each isomer in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
Keep control samples in the dark.
-
Prepare solutions for HPLC analysis.
-
-
Analysis :
-
Analyze all stressed samples and controls using the validated stability-indicating HPLC method.
-
Calculate the percentage of degradation for each isomer under each condition.
-
Conclusion and Recommendations
The stability of nitroindole derivatives is a critical consideration for their application in research and development. This guide has provided a comparative analysis of 4-, 5-, and 6-nitroindole, drawing upon theoretical principles and available data.
Key Takeaways :
-
5-Nitroindole appears to be the most stable of the three isomers, particularly in the context of biological applications, likely due to favorable electronic delocalization.
-
All three isomers are susceptible to oxidative and photolytic degradation , and appropriate precautions, such as storage in a cool, dark place and under an inert atmosphere, should be taken.
-
The provided experimental protocols offer a robust framework for conducting a direct comparative stability study to generate quantitative data.
For researchers and drug development professionals, a thorough understanding of the stability profile of the chosen nitroindole isomer is paramount. It is strongly recommended that forced degradation studies be performed early in the development process to inform formulation, packaging, and storage strategies, thereby ensuring the integrity and reproducibility of experimental results.
References
- 1. Stability and structure of DNA oligonucleotides containing non-specific base analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thermal analysis | Matchar VUB [matchar.research.vub.be]
- 9. benchchem.com [benchchem.com]
- 10. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 11. ijrpp.com [ijrpp.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. Stability of mutagenic nitrosated products of indole compounds occurring in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Electrochemical oxidation of 3-substituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. database.ich.org [database.ich.org]
- 21. iagim.org [iagim.org]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. ijsdr.org [ijsdr.org]
- 24. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Reactivity of Substituted Indole-3-Carboxylates
Introduction: The Tunable Core of Modern Chemistry
The indole-3-carboxylate scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis of numerous pharmaceuticals and functional organic materials.[1] Its reactivity is a delicate interplay of the electron-rich pyrrole ring and the electron-withdrawing nature of the carboxylate group at the C3 position. This inherent electronic tension makes the molecule's reactivity exquisitely sensitive to the influence of additional substituents on the bicyclic ring system.
For researchers in drug development and process chemistry, understanding how to modulate this reactivity is paramount. The strategic placement of an electron-donating or electron-withdrawing group can dramatically alter reaction rates, regioselectivity, and even the feasibility of a synthetic route. This guide provides an in-depth comparison of the reactivity of variously substituted indole-3-carboxylates, supported by experimental data and detailed protocols, to empower scientists to rationally design and execute their synthetic strategies.
The Electronic Ground State: A Tale of Two Moieties
The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution (EAS), with the C3 position being the most nucleophilic.[2][3] However, the introduction of a carboxylate group at this position fundamentally alters the electronic landscape. As an electron-withdrawing group (EWG), the C3-ester deactivates the entire indole ring towards electrophilic attack, particularly the pyrrole moiety. This deactivation shifts the focus of reactivity, making other positions on the benzene ring more accessible and opening up different reaction pathways.
The reactivity of any substituted indole-3-carboxylate is therefore a direct consequence of the cumulative electronic effects of the C3-ester and any other substituents on the ring. These effects can be broadly categorized as:
-
Electron-Donating Groups (EDGs): Groups like alkyl (-R), alkoxy (-OR), and amino (-NR₂) increase the electron density of the indole ring, thereby increasing its nucleophilicity and accelerating reactions with electrophiles.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and halides (-X) decrease the ring's electron density, making it less nucleophilic and slowing down reactions with electrophiles.[4]
The position of the substituent is as crucial as its electronic nature. A substituent at the C5 position, for instance, can exert a strong resonance effect, while a C4 or C7 substituent may have a more pronounced inductive or steric influence.
Electrophilic Aromatic Substitution: Redirecting the Attack
With the C3 position blocked and deactivated by the carboxylate, electrophilic attack is redirected primarily to the C2 position of the pyrrole ring or, more commonly, to the electron-rich positions of the benzene ring (C4, C5, C6, C7). The outcome is dictated by a combination of the reaction conditions and the electronic nature of the substituents present.
A classic example is the Vilsmeier-Haack formylation, which introduces a formyl (-CHO) group onto the ring.[5] While unsubstituted indole reacts readily at C3, indole-3-carboxylates require harsher conditions, and the site of formylation depends on other substituents.
Substituent Effects on Reactivity and Regioselectivity
The influence of substituents can be quantitatively assessed using the Hammett equation (log(k/k₀) = ρσ), which correlates reaction rates with substituent constants (σ).[6] A positive rho (ρ) value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups. For electrophilic substitution on indoles, ρ values are typically negative, confirming that electron density at the reaction center is critical.[7][8]
Table 1: Qualitative Reactivity Comparison for Vilsmeier-Haack Formylation
| Substituent at C5 | Electronic Nature | Expected Relative Rate | Primary Product |
| 5-OCH₃ | Strong EDG | Fastest | C4-Formylation |
| 5-CH₃ | Weak EDG | Fast | C4/C6-Formylation Mix |
| 5-H | Neutral | Baseline | C6-Formylation |
| 5-Br | Weak EWG | Slow | C6-Formylation |
| 5-NO₂ | Strong EWG | Slowest | Reaction often fails |
-
Expertise & Causality: A strong EDG like a methoxy group at C5 significantly activates the C4 position through resonance, making it the primary site of electrophilic attack. Conversely, an EWG at C5 deactivates the entire benzene portion of the ring, making the reaction sluggish and favoring attack at the least deactivated positions, such as C6.
Diagram: General Mechanism of Electrophilic Aromatic Substitution
Caption: Fig 1. General mechanism for EAS on the indole-3-carboxylate benzene ring.
Experimental Protocol: Vilsmeier-Haack Formylation of Methyl 5-methoxy-1H-indole-3-carboxylate
-
Trustworthiness: This protocol is designed to be self-validating. The success of the reaction is easily monitored by TLC, and the product can be unambiguously characterized by standard spectroscopic methods. The choice of a strong EDG (5-methoxy) substrate ensures a reasonably fast and high-yielding reaction, providing a reliable benchmark.
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF, 5 mL) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Stir the solution for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.[5]
-
Substrate Addition: Dissolve methyl 5-methoxy-1H-indole-3-carboxylate (1.0 eq) in anhydrous DMF (10 mL) and add it dropwise to the Vilsmeier reagent solution at 0 °C over 20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8. This step hydrolyzes the iminium intermediate.[9]
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield methyl 4-formyl-5-methoxy-1H-indole-3-carboxylate.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Reactivity at the Carboxylate Group: Nucleophilic Acyl Substitution
The C3-carboxylate ester is itself a reactive handle, susceptible to nucleophilic acyl substitution reactions like hydrolysis, amidation, and reduction. The reactivity of the carbonyl carbon is directly influenced by the electronic properties of the indole ring system.
-
EDGs on the indole ring increase the electron density on the pyrrole nitrogen, which can then donate electron density into the carbonyl system through resonance. This reduces the electrophilicity of the carbonyl carbon, slowing down nucleophilic attack.
-
EWGs on the indole ring pull electron density away from the pyrrole nitrogen, which in turn withdraws density from the carbonyl group. This increases the electrophilicity of the carbonyl carbon, speeding up nucleophilic attack.
Diagram: Logic of Substituent Effects on Acyl Substitution
Caption: Fig 2. Influence of ring substituents on nucleophilic acyl substitution rate.
Table 2: Relative Rates of Alkaline Hydrolysis for Methyl Indole-3-Carboxylates
| Substituent | Hammett Constant (σₚ) | Expected Relative Rate (k_rel) |
| 5-OCH₃ | -0.27 | < 1 (Slowest) |
| 5-CH₃ | -0.17 | < 1 |
| 5-H | 0.00 | 1 (Baseline) |
| 5-Br | +0.23 | > 1 |
| 5-NO₂ | +0.78 | >> 1 (Fastest) |
| Data is illustrative, based on established principles of physical organic chemistry. Actual kinetic studies would be required for precise values.[10][11] |
Palladium-Catalyzed Cross-Coupling: Forging New Bonds
For drug development, the ability to perform C-C and C-N bond-forming reactions on the indole scaffold is critical. Palladium-catalyzed reactions like the Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings are workhorse transformations.[12][13] The reactivity in these cases depends on the electronic nature of the halo-indole-3-carboxylate and the chosen catalyst system.
-
Substrate: The oxidative addition of the Pd(0) catalyst to the aryl-halide bond is the rate-determining step. This step is faster for more electron-deficient aryl halides. Therefore, EWGs on the indole ring will generally accelerate the coupling reaction. Aryl iodides are more reactive than bromides, which are more reactive than chlorides.
-
Catalyst System: The choice of ligand is critical. Sterically hindered, electron-rich phosphine ligands (e.g., SPhos, tBuXPhos) are often required to promote both the oxidative addition and the final reductive elimination step, especially for less reactive aryl chlorides or substrates with deactivating EDGs.[14]
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 5-bromo-1H-indole-3-carboxylate
-
Expertise & Causality: We choose Pd(dppf)Cl₂ as a robust and reliable catalyst for coupling aryl bromides.[15] The use of aqueous potassium carbonate as a base is crucial for the transmetalation step of the boronic acid. The dioxane/water solvent system ensures solubility for both the organic substrate and the inorganic base.
-
Reaction Setup: To a Schlenk tube, add methyl 5-bromo-1H-indole-3-carboxylate (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 eq).
-
Degassing: Seal the tube, and evacuate and backfill with nitrogen or argon three times to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite to remove palladium black and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate) to afford methyl 5-phenyl-1H-indole-3-carboxylate.
Diagram: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Fig 3. A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The reactivity of the indole-3-carboxylate core is not monolithic; it is a highly tunable platform. By understanding the fundamental principles of physical organic chemistry and leveraging the electronic effects of substituents, researchers can precisely control the outcomes of a wide range of chemical transformations. Electron-donating groups activate the benzene ring for electrophilic attack and slow down nucleophilic acyl substitution, while electron-withdrawing groups have the opposite effect, deactivating the ring for EAS but accelerating both acyl substitution and palladium-catalyzed cross-coupling reactions. This predictive power is essential for the efficient synthesis of complex molecules, enabling the rapid development of novel therapeutics and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. quora.com [quora.com]
- 4. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ias.ac.in [ias.ac.in]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Methyl 5-nitro-1H-indole-3-carboxylate Against Known c-Myc Inhibitors
This guide provides a comprehensive framework for evaluating the potential efficacy of a novel compound, Methyl 5-nitro-1H-indole-3-carboxylate, as a c-Myc inhibitor. It is designed for researchers, scientists, and drug development professionals. We will objectively compare its hypothetical performance with established c-Myc inhibitors, supported by detailed experimental protocols and data interpretation guidelines.
The Unrelenting Challenge of Targeting c-Myc
The c-Myc oncogene is a master regulator of cellular proliferation, growth, and metabolism. Its aberrant expression is a hallmark of a majority of human cancers, making it a highly sought-after therapeutic target.[1] However, the "undruggable" nature of c-Myc, owing to its lack of a defined ligand-binding pocket, has posed a significant challenge for drug discovery.[2][3] Strategies to inhibit c-Myc are broadly categorized into direct and indirect approaches.[4][5][6][7] Direct inhibitors aim to disrupt the c-Myc protein itself or its critical interactions, while indirect inhibitors target upstream regulators or downstream effectors of the c-Myc pathway.[4][5][6][7]
This guide will focus on a comparative analysis of this compound against a panel of well-characterized c-Myc inhibitors with distinct mechanisms of action.
Profiling the c-Myc Inhibitors
A thorough understanding of the mechanisms of action of existing c-Myc inhibitors is crucial for a meaningful comparative analysis.
-
10058-F4: This small molecule inhibitor is known to disrupt the dimerization of c-Myc with its obligate partner, Max.[8][9] This interaction is essential for c-Myc to bind to DNA and activate the transcription of its target genes. By preventing this dimerization, 10058-F4 effectively abrogates c-Myc's transcriptional activity, leading to cell cycle arrest and apoptosis in cancer cells.[8][10]
-
Omomyc (OMO-103): This therapeutic mini-protein acts as a dominant-negative mutant of c-Myc.[11][12] It forms non-functional heterodimers with both c-Myc and Max, preventing them from binding to DNA.[11][13] Omomyc has shown remarkable therapeutic efficacy in preclinical models and has recently completed a Phase I clinical trial, demonstrating a favorable safety profile and signs of anti-tumor activity.[14][15][16][17]
-
JQ1: As a BET (Bromodomain and Extra-Terminal) inhibitor, JQ1 represents an indirect approach to c-Myc inhibition.[18][19] BET proteins, particularly BRD4, are epigenetic readers that play a critical role in the transcriptional activation of the MYC gene.[1][20] By displacing BRD4 from chromatin, JQ1 effectively suppresses MYC transcription, leading to a reduction in c-Myc protein levels and subsequent anti-proliferative effects.[18][20][21]
-
This compound (Hypothetical Candidate): The mechanism of action for this compound as a c-Myc inhibitor is currently uncharacterized. Its indole scaffold is a common motif in bioactive compounds. This guide outlines the necessary experimental framework to determine its potential as a c-Myc inhibitor and compare its efficacy to the established inhibitors.
A Rigorous Experimental Framework for Comparative Efficacy
To objectively assess the efficacy of this compound against known c-Myc inhibitors, a multi-pronged experimental approach is essential. This framework is designed to provide a comprehensive understanding of each compound's biological activity, from cellular effects to target engagement.
I. Cellular Viability and Proliferation Assays
The initial step in evaluating any potential anti-cancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.[22][23]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., a c-Myc-dependent cell line such as triple-negative breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and the known c-Myc inhibitors (10058-F4, Omomyc, JQ1) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Comparative IC50 Values
| Compound | Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| This compound | MDA-MB-231 | |||
| 10058-F4 | MDA-MB-231 | |||
| Omomyc | MDA-MB-231 | |||
| JQ1 | MDA-MB-231 |
II. Apoptosis Induction Assays
A key mechanism of action for many anti-cancer drugs is the induction of apoptosis, or programmed cell death. The Annexin V assay is a standard method for detecting early-stage apoptosis.[24][25][26][27]
Experimental Protocol: Annexin V Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the respective compounds at their IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations, and wash with cold PBS.
-
Annexin V Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).[24][25]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Data Presentation: Comparative Apoptosis Induction
| Compound | Treatment Time (h) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 24 | |||
| This compound | 24 | |||
| 10058-F4 | 24 | |||
| Omomyc | 24 | |||
| JQ1 | 24 | |||
| Vehicle Control | 48 | |||
| This compound | 48 | |||
| 10058-F4 | 48 | |||
| Omomyc | 48 | |||
| JQ1 | 48 |
III. Target Engagement and Mechanism of Action
To validate that the observed cellular effects are indeed due to the inhibition of c-Myc, it is crucial to perform experiments that demonstrate target engagement and elucidate the mechanism of action.
A. Western Blot Analysis for c-Myc Protein Levels
Western blotting allows for the quantification of specific proteins within a cell lysate.[28][29][30] This is particularly useful for assessing the impact of indirect inhibitors like JQ1 on c-Myc expression.[1]
Experimental Protocol: Western Blot
-
Protein Extraction: Treat cells with the compounds for a specified time, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for c-Myc, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
B. Chromatin Immunoprecipitation (ChIP) for c-Myc Target Gene Occupancy
ChIP is a powerful technique to determine if a protein of interest (in this case, c-Myc) is bound to a specific DNA sequence in the cell.[31][32][33][34] This is a direct measure of c-Myc's transcriptional activity.
Experimental Protocol: Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Treat cells with the compounds and then cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for c-Myc to immunoprecipitate c-Myc-bound DNA fragments.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
qPCR Analysis: Use quantitative PCR (qPCR) to measure the enrichment of known c-Myc target gene promoters (e.g., CCND2, ODC1) in the immunoprecipitated DNA, relative to a negative control region.
Data Presentation: Comparative Target Engagement
| Compound | c-Myc Protein Level (Fold Change vs. Control) | c-Myc Occupancy at CCND2 Promoter (Fold Enrichment vs. IgG) | c-Myc Occupancy at ODC1 Promoter (Fold Enrichment vs. IgG) |
| Vehicle Control | 1.0 | ||
| This compound | |||
| 10058-F4 | |||
| Omomyc | |||
| JQ1 |
Visualizing the Pathways and Workflows
To further clarify the concepts and procedures discussed, the following diagrams illustrate the c-Myc signaling pathway and the experimental workflows.
Caption: c-Myc Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Comparative Efficacy Analysis.
Conclusion
This guide provides a robust and scientifically rigorous framework for evaluating the potential of this compound as a novel c-Myc inhibitor. By systematically comparing its effects on cell viability, apoptosis, and direct target engagement with those of well-characterized inhibitors, researchers can generate the comprehensive data needed to validate its mechanism of action and therapeutic potential. The provided protocols and data presentation formats are intended to ensure consistency and facilitate objective comparison. Should this compound demonstrate significant and specific anti-c-Myc activity, this framework will have laid the groundwork for its further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. rupress.org [rupress.org]
- 3. MYC: From Undruggable Target to the First Cancer Clinical Trials [vhio.net]
- 4. Strategies to Inhibit Myc and Their Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Direct and indirect targeting of MYC to treat acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. A small-molecule c-Myc inhibitor, 10058-F4, induces cell-cycle arrest, apoptosis, and myeloid differentiation of human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Action Mechanism of the Myc Inhibitor Termed Omomyc May Give Clues on How to Target Myc for Cancer Therapy | PLOS One [journals.plos.org]
- 12. The action mechanism of the Myc inhibitor termed Omomyc may give clues on how to target Myc for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Omomyc Reveals New Mechanisms To Inhibit the MYC Oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Omomyc as the first MYC-targeted therapy to successfully complete a phase I clinical trial – Peptomyc [peptomyc.com]
- 15. MYC inhibition halts metastatic breast cancer progression by blocking tumor growth, invasion & seeding – Peptomyc [peptomyc.com]
- 16. First MYC inhibitor to demonstrate safety and anti-tumor activity in a phase I first-in-human clinical trial - VHIO [vhio.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. lifesciences.danaher.com [lifesciences.danaher.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 26. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 27. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 28. Serum Western Blot for the Detection of a c-Myc Protein Tag in Non-human Primates and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Serum Western Blot for the Detection of a c-Myc Protein Tag in Non-human Primates and Mice | Springer Nature Experiments [experiments.springernature.com]
- 30. sigmaaldrich.com [sigmaaldrich.com]
- 31. Chromatin Immunoprecipitation Assays for Myc and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Chromatin Immunoprecipitation Assays for Myc and N-Myc | Springer Nature Experiments [experiments.springernature.com]
- 33. Chromatin immunoprecipitation assays for Myc and N-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to the Synthesis of 5-Nitroindole-3-Carboxylic Acid Esters
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 5-Nitroindole Scaffold
The 5-nitroindole framework is a privileged scaffold in medicinal chemistry, serving as a crucial building block for a multitude of pharmacologically active compounds. Its derivatives have demonstrated potential as anticancer agents, c-Myc G-quadruplex binders, and inhibitors of various biological pathways. Specifically, esters of 5-nitroindole-3-carboxylic acid are versatile intermediates, enabling further molecular elaboration at the C3 position to generate tryptamine analogs and other complex heterocyclic structures.
The efficient and regioselective synthesis of these esters is therefore a critical challenge for process chemists and researchers. The introduction of the nitro group at the C5 position can be particularly challenging, often yielding isomeric mixtures that necessitate difficult purification steps. This guide provides an in-depth comparison of the two primary strategic approaches to this target molecule: (A) constructing the indole ring with the nitro group pre-installed via the Fischer indole synthesis, and (B) post-functionalization of a pre-formed indole-3-carboxylic acid ester via direct nitration. We will dissect the mechanistic underpinnings, compare performance with experimental insights, and provide actionable protocols to guide your synthetic strategy.
Strategic Overview: A Tale of Two Pathways
The synthesis of ethyl 5-nitroindole-3-carboxylate can be approached from two fundamentally different directions, each with distinct advantages and challenges related to precursor availability, reaction conditions, and regiochemical control.
Caption: High-level comparison of the two primary synthetic strategies.
Route A: Fischer Indole Synthesis - Building from a Nitrated Precursor
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for constructing the indole core. The reaction condenses a phenylhydrazine with an aldehyde or ketone under acidic conditions, followed by a-sigmatropic rearrangement to form the indole.
Causality Behind the Choice: This route is often preferred when the required substituted phenylhydrazine is commercially available and inexpensive. For our target, the use of 4-nitrophenylhydrazine ensures that the nitro group is unambiguously placed at the C5 position of the final indole product, thus solving the problem of regioselectivity from the outset.
Caption: Key mechanistic stages
A Head-to-Head Comparison: Microwave vs. Conventional Heating for Indole Synthesis
A Senior Application Scientist's Guide to Accelerating Discovery
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of a vast number of pharmaceuticals and natural products, from the amino acid tryptophan to anti-inflammatory drugs like indomethacin.[1][2] Consequently, the efficient synthesis of this heterocyclic system is a cornerstone of drug discovery and development. For decades, conventional thermal heating—typically using an oil bath or heating mantle—was the standard. However, these methods are often plagued by long reaction times, harsh conditions, and moderate yields.[1][2][3]
The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this landscape, offering a powerful tool for the rapid, efficient, and sustainable preparation of indole-based compound libraries.[1][2] This guide provides an in-depth, objective comparison of microwave and conventional heating methodologies for key indole syntheses, supported by experimental data, to empower researchers in making informed decisions for their discovery workflows.
The Engine Room: A Tale of Two Heating Mechanisms
The dramatic differences in outcomes between microwave and conventional heating are rooted in their fundamentally distinct modes of energy transfer.
Conventional Conductive Heating Conventional heating relies on the slow, indirect transfer of thermal energy. Heat is applied to the exterior of a reaction vessel and must be conducted through the vessel walls and then convected throughout the bulk of the reaction mixture. This process is inherently inefficient, creating significant temperature gradients where the vessel walls are much hotter than the center of the solution.[3]
Microwave Dielectric Heating In contrast, microwave synthesis utilizes dielectric heating.[3] Microwave radiation passes through the vessel walls (which are typically microwave-transparent) and interacts directly with polar molecules within the reaction mixture.[4][5] This energy transfer occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation creates intense molecular friction, which manifests as powerful, instantaneous heat.[4][5][6]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth in response to the oscillating electric field. This movement creates an electric current, and resistance to this flow results in the dissipation of energy as heat.[4][5][6]
This direct coupling of energy results in rapid, uniform, and volumetric heating of the reaction mixture, eliminating temperature gradients and allowing for instantaneous "on/off" control.[5][7]
Head-to-Head Data: Indole Synthesis Under the Microscope
The most compelling argument for adopting MAOS comes from direct experimental comparison. The following tables summarize quantitative data for several cornerstone indole syntheses, highlighting the dramatic improvements in reaction time and yield.
Table 1: Fischer Indole Synthesis
The Fischer indolization is a classic, versatile method for preparing indoles from an arylhydrazine and a ketone or aldehyde under acidic conditions.[8]
| Reactants | Heating Method | Catalyst/Reagent | Solvent | Time | Temperature | Yield (%) | Reference |
| Phenylhydrazine, Propiophenone | Conventional | Acetic Acid | Acetic Acid | 8 hours | Reflux | 75 | [1][2] |
| Phenylhydrazine, Propiophenone | Microwave | Eaton's Reagent | - | 10 min | 170°C | 92 | [1][2] |
| Phenylhydrazine, Cyclohexanone | Conventional | Zinc Chloride | - | - | - | 76 | [1][9] |
| Phenylhydrazine, Cyclohexanone | Microwave | p-TSA | - | 3 min | - | 91 | [9] |
Table 2: Bischler-Möhlau Indole Synthesis
This method forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of aniline.[10] Traditionally hampered by harsh conditions, it has been revitalized by microwave irradiation, particularly in solvent-free formats.[10][11]
| Reactants | Heating Method | Conditions | Time | Power | Yield (%) | Reference |
| Aniline, Phenacyl bromide | Conventional | Traditional Conditions | Hours | - | 17 | [12] |
| Aniline, Phenacyl bromide | Microwave | One-pot, Solvent-free | 45-60 sec | 540 W | 71-75 | [11][12] |
| 4-Methoxyaniline, Phenacyl bromide | Microwave | One-pot, Solvent-free | 45-60 sec | 540 W | 72 | [11] |
Table 3: Palladium-Catalyzed Indole Synthesis
Modern organometallic methods, such as the palladium-catalyzed oxidative cyclization of enamines, are highly versatile. MAOS significantly accelerates these catalytic cycles.[13]
| Reactant (N-Aryl Enamine) | Heating Method | Oxidant | Solvent | Time | Temperature | Yield (%) | Reference |
| Methyl (Z)-3-((4-bromophenyl)amino)but-2-enoate | Conventional | Cu(OAc)₂ | DMF | 12 hours | 80°C | 89 | [13] |
| Methyl (Z)-3-((4-bromophenyl)amino)but-2-enoate | Microwave | Cu(OAc)₂ | DMF | 3 hours | 60°C | 94 | [13] |
| Methyl (Z)-3-((2,4-dichlorophenyl)amino)but-2-enoate | Conventional | Cu(OAc)₂ | DMF | 16 hours | 80°C | 73 | [13] |
| Methyl (Z)-3-((2,4-dichlorophenyl)amino)but-2-enoate | Microwave | Cu(OAc)₂ | DMF | 1 hour | 60°C | 90 | [13] |
Field-Proven Protocols: From Theory to Practice
To translate these findings into actionable laboratory work, here are detailed protocols for two representative microwave-assisted indole syntheses.
Protocol 1: Microwave-Assisted Fischer Indole Synthesis of 2-Phenylindole[2][8]
This protocol demonstrates the dramatic acceleration of a classic reaction using a specialized microwave reagent.
Materials:
-
Phenylhydrazine (1.0 mmol, 108 mg)
-
Propiophenone (1.0 mmol, 134 mg)
-
Eaton's Reagent (Phosphorus pentoxide in methanesulfonic acid, 1:10 w/w, 2 mL)
-
10 mL microwave vial with a magnetic stir bar
-
Dedicated microwave reactor
Procedure:
-
In a 10 mL microwave vial equipped with a magnetic stir bar, combine phenylhydrazine (1.0 mmol) and propiophenone (1.0 mmol).[8]
-
Carefully add Eaton's Reagent (2 mL) to the vial under stirring.
-
Seal the vial securely and place it in the microwave reactor.
-
Irradiate the reaction mixture at 170 °C for 10 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.[8]
Protocol 2: One-Pot, Solvent-Free Bischler Indole Synthesis of 2-Phenylindole[11][12]
This protocol exemplifies the green chemistry advantages of MAOS by eliminating the need for bulk organic solvents.
Materials:
-
Aniline (2.0 mmol)
-
Phenacyl bromide (1.0 mmol)
-
Small beaker or vial suitable for solid-state reaction
-
Domestic or dedicated microwave oven (e.g., 540 W)
Procedure:
-
Combine aniline (2.0 mmol) and phenacyl bromide (1.0 mmol) in a small beaker. In this one-pot variation, the second equivalent of aniline acts as the base.[11]
-
Mix the reactants thoroughly to form a solid-state paste.
-
Place the open beaker in the microwave oven.
-
Irradiate the mixture at 540 W for 45-60 seconds.[11][12] Monitor the reaction carefully.
-
After cooling, the resulting solid can be directly purified by column chromatography to isolate the 2-phenylindole product. This method is environmentally friendly as it avoids the use of organic solvents.[11]
Visualizing the Workflow Advantage
The efficiency of MAOS is not just in the reaction itself but in the entire workflow, from setup to pure product.
Expert Insights: Causality and Control
The Critical Role of Solvent Choice: In MAOS, the solvent is not merely a medium but an active participant in energy absorption. Polar solvents (e.g., DMF, ethanol, water) with high dielectric constants couple efficiently with microwaves, enabling rapid heating.[14][15] This property can be leveraged for reaction optimization. Conversely, non-polar solvents like toluene or hexane are poor microwave absorbers and are generally less suitable.[14][16] The ability of microwaves to superheat solvents in sealed vessels well above their atmospheric boiling points is another key factor in accelerating reactions.[15]
Green Chemistry Alignment: The advantages of MAOS align perfectly with the principles of green chemistry.[7][16][17] The dramatic reduction in reaction times leads to significant energy savings.[2][18] Furthermore, the efficiency of microwave heating often allows for reactions to be performed with little to no solvent, drastically reducing chemical waste.[3][4][19]
Reproducibility and Scalability: Modern microwave reactors provide precise software-based control over temperature, pressure, and power, leading to highly reproducible results—a significant improvement over fluctuating oil bath temperatures.[3][20] While scaling up microwave reactions for industrial production can present challenges, laboratory-scale synthesis for drug discovery and library generation is exceptionally robust and reliable.[18]
Conclusion: A Clear Verdict for Indole Synthesis
The experimental data presents a compelling and unequivocal case: for the synthesis of the critical indole scaffold, microwave-assisted methods consistently outperform conventional heating. The integration of microwave technology offers:
-
Dramatic Speed: Reaction times are reduced from hours or days to mere minutes or even seconds.[2][18][21]
-
Enhanced Efficiency: Yields are frequently higher, and reaction profiles are often cleaner with fewer by-products.[2][3][18]
-
Sustainable Practice: MAOS promotes green chemistry through reduced energy consumption and solvent use.[2][7][16]
For researchers, scientists, and drug development professionals, adopting MAOS is not merely an incremental improvement but a transformative step. It accelerates the entire discovery pipeline, enabling the rapid synthesis and optimization of novel indole-based therapeutics that can be advanced into preclinical evaluation.[20][22][23]
References
- 1. benchchem.com [benchchem.com]
- 2. ijrpr.com [ijrpr.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 6. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 12. sciforum.net [sciforum.net]
- 13. mdpi.com [mdpi.com]
- 14. Solvent Choice for Microwave Synthesis [cem.com]
- 15. bspublications.net [bspublications.net]
- 16. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microwave assisted synthesis [wisdomlib.org]
- 18. epcp.ac.in [epcp.ac.in]
- 19. ijnrd.org [ijnrd.org]
- 20. anubooks.com [anubooks.com]
- 21. sphinxsai.com [sphinxsai.com]
- 22. Microwave-assisted drug synthesis: Significance and symbolism [wisdomlib.org]
- 23. Advances in microwave-assisted synthesis and the impact of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational and Disposal Protocol for Methyl 5-Nitro-1H-Indole-3-Carboxylate
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of Methyl 5-nitro-1H-indole-3-carboxylate. As a nitroaromatic compound, this substance requires careful management to ensure the safety of laboratory personnel and compliance with environmental regulations. This protocol is designed for researchers, scientists, and drug development professionals, emphasizing the scientific principles behind each procedural step to foster a culture of safety and responsibility.
Hazard Identification and Risk Assessment
Core Hazards Associated with Nitroaromatic Compounds:
-
Toxicity: Many organic nitro compounds are toxic if inhaled, ingested, or absorbed through the skin.[1] They can pose long-term health risks, potentially affecting organs such as the liver, kidneys, and heart through prolonged exposure.
-
Irritation: These compounds can cause serious irritation to the skin, eyes, and respiratory system.[2][3]
-
Environmental Hazard: Nitro-containing organics are noted pollutants, often exhibiting persistence in soil and toxicity to aquatic life.[1] Therefore, they must not be released into the environment.[2][3]
Table 1: Hazard Profile based on Analogous Compounds
| Hazard Category | Description | Recommended Precautions |
|---|---|---|
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | Avoid generating dust or aerosols.[2] Handle only in a well-ventilated area or chemical fume hood. |
| Skin Irritation | Causes skin irritation.[2] | Wear chemically resistant gloves and a lab coat.[4] Avoid all skin contact. |
| Eye Irritation | Causes serious eye irritation.[2] | Wear chemical safety goggles and, if necessary, a face shield.[4] |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. | Do not empty into drains or release into the environment.[2][3] |
Pre-Disposal: Safe Handling and Personal Protective Equipment (PPE)
Before beginning any work that will generate waste, it is critical to establish a safe handling environment.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[4]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use and change them immediately if contamination occurs.[4]
-
Protective Clothing: A flame-resistant lab coat must be worn and kept fully fastened.[4]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2]
Step-by-Step Waste Collection and Disposal Protocol
Improper chemical waste disposal can lead to significant environmental damage and severe legal penalties.[5][6] This protocol adheres to the guidelines established by the Resource Conservation and Recovery Act (RCRA).[5]
Step 1: Designate a Satellite Accumulation Area (SAA)
An SAA is a designated location at or near the point of waste generation where hazardous waste is collected.[6][7]
-
The SAA must be under the control of laboratory personnel.[5]
-
It should be away from drains, ignition sources, and high-traffic areas.
-
The total volume of hazardous waste in an SAA cannot exceed 55 gallons. For acutely toxic (P-listed) wastes, the limit is one quart.[6]
Step 2: Select and Prepare the Waste Container
Container selection is critical to prevent leaks and reactions.
-
Material: Use a chemically compatible container, preferably plastic, that is free from damage or deterioration.[5][6] The container must have a secure, leak-proof closure.[5]
-
Labeling: The container must be clearly labeled before any waste is added. The label must include:
Step 3: Segregate and Accumulate Waste
Chemical segregation prevents dangerous reactions.
-
Solid Waste: Collect un-reusable solid this compound and contaminated items (e.g., weighing paper, gloves, paper towels) in the designated solid waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a designated liquid waste container.
-
Container Management: Keep the waste container closed at all times except when adding waste.[6][9]
Caption: Workflow for hazardous chemical waste disposal.
Step 4: Arrange for Final Disposal
Hazardous chemical waste must never be disposed of down the drain or in regular trash.[5][6][9]
-
Once the waste container is full or has been accumulating for the maximum allowed time (typically 6-12 months, check institutional policy), contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[5][6]
-
EHS will coordinate with a licensed hazardous waste disposal company for proper transportation and final destruction, which is often high-temperature incineration for organic compounds.[11]
Decontamination of Glassware and Work Surfaces
Prompt and thorough cleaning of contaminated glassware prevents cross-contamination and accidental exposure.[12][13]
Step-by-Step Glassware Cleaning Protocol:
-
Initial Rinse (in a fume hood): As soon as possible after use, rinse the glassware with an appropriate organic solvent (e.g., acetone, ethanol) to remove the bulk of the nitroaromatic residue.[12][14] Collect this rinse solvent as hazardous waste. Do not pour it down the drain.[14]
-
Detergent Wash: Wash the glassware with a laboratory-grade detergent and hot water.[13][15] Use a brush to scrub all surfaces, paying special attention to ground glass joints.[12]
-
Tap Water Rinse: Rinse thoroughly with tap water to remove all detergent.[16]
-
Final Rinse: Rinse at least three to four times with deionized water.[15][16] A clean surface will wet uniformly without beading.[13]
-
Drying: Allow glassware to air dry on a rack.[15] If faster drying is needed, a final rinse with acetone can be performed (in a fume hood), as the acetone will evaporate quickly.[15]
For stubborn residues, soaking in a base bath or a Nochromix acid solution may be necessary, but these procedures carry their own significant hazards and should only be performed following specific institutional protocols.[12][16]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves volatile solvents, evacuate the area.
-
Isolate: Prevent the spill from spreading or entering drains.
-
Consult EHS: Contact your institution's EHS department for guidance. For small spills of solid material, and only if you are trained to do so, you may be able to clean it up.
-
Cleanup (for trained personnel only):
-
Wear the appropriate PPE.
-
Use a chemical spill kit with an absorbent appropriate for organic solids.
-
Sweep up the material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent and then soap and water. Collect all cleanup materials as hazardous waste.
-
This guide provides a framework for the responsible management of this compound waste. Always prioritize safety and adhere to the specific regulations and procedures established by your institution's Environmental Health and Safety department.
References
- 1. reddit.com [reddit.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.com [danielshealth.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 11. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 12. web.uvic.ca [web.uvic.ca]
- 13. 研究実験用ガラス器具の洗浄 [sigmaaldrich.com]
- 14. inrf.uci.edu [inrf.uci.edu]
- 15. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 16. watersciences.unl.edu [watersciences.unl.edu]
Personal protective equipment for handling Methyl 5-nitro-1H-indole-3-carboxylate
Operational Safety and Handling Guide: Methyl 5-nitro-1H-indole-3-carboxylate
A Senior Application Scientist's Guide to Safe Practice
The nitroaromatic functional group is a well-known structural alert in toxicology. Its presence necessitates stringent safety measures to mitigate risks associated with potential toxicity and reactivity. This guide is designed to empower researchers to work safely, ensuring that every protocol is a self-validating system of protection.
Hazard Identification and Risk Assessment
Given the data on related 5-nitroindole derivatives, we must assume this compound presents multiple hazards. The indole nucleus itself can be biologically active, and the addition of a nitro group significantly increases the potential for adverse health effects. The primary risks are exposure via inhalation of dust, skin/eye contact, and ingestion.[5][8][9]
Inferred Hazard Summary
| Hazard Class | Anticipated Effect | Rationale / Supporting Compound |
|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed. | Based on 5-Nitroindole (Category 4 Toxicity).[5] |
| Skin Irritation | Causes skin irritation. | Based on Methyl indole-3-carboxylate and 5-Nitroindole-2-carboxylic acid.[6][10] |
| Eye Irritation | Causes serious eye irritation. | Based on 5-Nitroindole (Category 2) and related compounds.[5][6][10] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust. | Based on Methyl indole-3-carboxylate.[6] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | Based on 5-Nitroindole (Category 1B Mutagen).[5] |
| Combustibility | May release toxic gases (Nitrogen oxides) upon combustion. | General property of nitro compounds.[11][12] |
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE approach is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical, preventing all routes of exposure.[13]
| PPE Category | Item | Specifications and Rationale |
| Eye & Face Protection | Chemical Safety Goggles & Face Shield | Goggles must be worn at all times and conform to OSHA 29 CFR 1910.133 or European Standard EN166.[11][12] A face shield is required over goggles when handling larger quantities (>1g) or when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for incidental contact.[13] Always inspect gloves for integrity before use and change them immediately upon contamination or after a maximum of two hours of use. Double-gloving is recommended for extended procedures. |
| Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant lab coat must be worn, fully buttoned, to protect skin and clothing.[14] Do not wear lab coats outside of the designated laboratory area.[15] |
| Respiratory Protection | NIOSH-Approved Respirator | All handling of the solid compound that may generate dust must occur within a certified chemical fume hood to minimize inhalation exposure.[8][9][13] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is mandatory. |
Operational Plan for Safe Handling
A systematic, step-by-step approach is crucial to minimize risk. The causality behind these steps is the containment of the solid powder and the prevention of aerosolization.
Workflow for Safe Handling
Caption: Safe handling workflow from preparation to cleanup.
Step-by-Step Protocol:
-
Preparation and Engineering Controls :
-
Weighing and Transfer :
-
Conduct all manipulations of the solid compound within the fume hood to contain any dust.[13]
-
Use anti-static weigh paper or a tared vial to minimize electrostatic dispersal of the powder.
-
When transferring the solid, do so slowly and carefully to avoid creating airborne dust.
-
After transfer, rinse any tools (e.g., spatulas) and the weigh paper with a small amount of the reaction solvent directly into the reaction vessel to ensure quantitative transfer and to decontaminate the tools.
-
-
Storage :
Emergency Procedures: Spills and Exposure
Prepare for emergencies before they happen.[16]
-
Spill Management :
-
Evacuate : Alert others in the immediate area and evacuate if the spill is large or outside of a containment hood.
-
Ventilate : Ensure the fume hood is operating at maximum capacity.
-
Contain : For a small, contained solid spill, gently cover the material with an absorbent pad to prevent aerosolization. Carefully sweep up the material and place it into a labeled, sealed container for hazardous waste.[11] Do not use a brush that will create dust.
-
Decontaminate : Clean the spill area with an appropriate solvent and dispose of all cleaning materials as hazardous waste.
-
-
Personnel Exposure Protocol :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing while under a safety shower. Seek medical attention if irritation persists.[17]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
-
Disposal Plan
Chemical waste disposal must be meticulous to ensure environmental safety and regulatory compliance.
-
Waste Segregation : All materials contaminated with this compound, including gloves, weigh paper, and cleaning materials, must be disposed of as hazardous waste.[18] Do not mix with general laboratory trash.
-
Waste Collection : Collect solid waste in a clearly labeled, sealed, and puncture-proof hazardous waste container. Collect contaminated solvents in a separate, compatible, and clearly labeled liquid hazardous waste container.
-
Institutional Protocol : Adhere strictly to your institution's Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.[18] Arrange for pickup by certified hazardous waste management personnel. Never dispose of this chemical down the drain or in regular trash.[11]
References
- 1. This compound | CAS: 686747-51-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. 686747-51-3|this compound|BLD Pharm [bldpharm.com]
- 3. calpaclab.com [calpaclab.com]
- 4. sinfoochem.com [sinfoochem.com]
- 5. fishersci.com [fishersci.com]
- 6. Methyl indole-3-carboxylate | C10H9NO2 | CID 589098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Nitroindole - Hazardous Agents | Haz-Map [haz-map.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. 5-nitroindole | 6146-52-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. orgchem.univie.ac.at [orgchem.univie.ac.at]
- 17. chemicalbook.com [chemicalbook.com]
- 18. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
